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  • Product: N-Methyl-N-methylsulfonyl-methanesulfonamide
  • CAS: 3989-37-5

Core Science & Biosynthesis

Foundational

Solvation Dynamics and Solubility Profile of N-Methyl-N-methylsulfonyl-methanesulfonamide in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper Abstract Understanding the solubility profile of specialized sulfonamides is critical for optimizing reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Chemists Document Type: Technical Whitepaper

Abstract

Understanding the solubility profile of specialized sulfonamides is critical for optimizing reaction conditions in organic synthesis and downstream pharmaceutical processing. This whitepaper provides an in-depth analysis of the solvation mechanics of N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS 3989-37-5). By deconstructing the thermodynamic causality behind its dissolution and outlining a self-validating experimental protocol, this guide serves as an authoritative framework for predicting and measuring its behavior in various organic solvents.

Structural Thermodynamics & Solvation Causality

To accurately predict the solubility of N-methyl-N-methylsulfonyl-methanesulfonamide, one must first analyze the profound thermodynamic shift caused by its N-methylation.

The parent compound, (CAS 5347-82-0), possesses a highly acidic N-H proton due to the strong electron-withdrawing nature of the two flanking sulfonyl groups[1]. This acidity allows the parent molecule to form stable salts and engage in strong hydrogen-bond donation, resulting in a robust crystal lattice with a melting point of 150–152 °C[2].

By replacing this acidic proton with a methyl group, the resulting N-methylated derivative fundamentally alters its thermodynamic landscape:

  • Loss of H-Bond Donation: The molecule transitions from a hydrogen-bond donor/acceptor to strictly a hydrogen-bond acceptor (via the sulfonyl oxygens).

  • Lattice Energy Reduction: The inability to form intermolecular hydrogen bonds weakens the crystal lattice, lowering the melting point to 115.5–116.5 °C[3].

  • Dielectric Dependency: Solvation becomes entirely dependent on dipole-dipole interactions, cavity formation energies, and dispersion forces.

Because the energetic penalty of disrupting the crystal lattice (sublimation energy) is lower than that of its parent compound[4], the N-methylated derivative exhibits enhanced solubility in polar aprotic environments that can effectively stabilize its strong permanent dipole.

Solvation Solid Solid Crystal (N-Methylated) Gas Vapor Phase (Lattice Disruption) Solid->Gas Sublimation (ΔH > 0) Solvated Solvated State (Dipole-Dipole Stabilized) Solid->Solvated Dissolution (ΔH_sol) Gas->Solvated Solvation (ΔH < 0)

Thermodynamic cycle of N-methyl-bis(methanesulfonyl)amine solvation.

Predictive Solubility Profile Across Solvent Classes

Based on the Kamlet-Taft solvent parameters and the solute's lack of ionizable protons, the solubility profile of N-methyl-N-methylsulfonyl-methanesulfonamide is highly stratified:

  • Polar Aprotic Solvents (Optimal): Solvents like Dichloromethane (DCM), Acetonitrile (MeCN), and Dimethylformamide (DMF) provide the ideal dielectric environment. Their high dipole moments align perfectly with the polar bis(methanesulfonyl) framework, yielding the highest solubility.

  • Polar Protic Solvents (Moderate): In solvents like Methanol (MeOH) or Ethanol (EtOH), the solvent can donate hydrogen bonds to the sulfonyl oxygens. However, the hydrophobic N-methyl and S-methyl groups create a steric and thermodynamic penalty (cavity formation energy), limiting overall solubility compared to aprotic media.

  • Non-Polar Solvents (Poor): Solvents such as Hexane or Toluene lack the polarity required to overcome the solute-solute dipole interactions within the crystal lattice, resulting in negligible dissolution.

Self-Validating Experimental Protocol: Isothermal Gravimetry

A common pitfall in empirical solubility determination is the unmonitored formation of solvates or polymorph transformations during equilibration. If the solid phase changes, the resulting data reflects the solubility of the solvate, not the pure API/intermediate.

To ensure scientific integrity, the following self-validating shake-flask protocol enforces strict thermodynamic accuracy by verifying the solid state both before and after dissolution.

Step-by-Step Methodology
  • Input Characterization: Analyze the starting N-methyl-N-methylsulfonyl-methanesulfonamide powder using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to confirm the baseline polymorph and purity.

  • Isothermal Equilibration: Add an excess amount of the characterized solid to 10 mL of the target organic solvent in a sealed glass vial. Agitate the suspension on a thermostatic shaker at exactly 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 RPM for 15 minutes at 25 °C. Extract the supernatant and filter it through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

  • Quantification: Dilute the filtered supernatant appropriately and quantify the solute concentration using HPLC-UV against a validated calibration curve.

  • Validation (The Critical Step): Recover the residual solid from the centrifuge tube, dry it gently under vacuum, and re-analyze via XRPD. Causality check: If the diffractogram matches the input material from Step 1, the solubility value is thermodynamically valid. If new peaks appear, a solvate has formed, and the data must be flagged.

Protocol Step1 1. Solid-State Characterization (XRPD & DSC to confirm polymorph) Step2 2. Isothermal Equilibration (Excess solute in solvent, 25°C, 48h) Step1->Step2 Step3 3. Phase Separation (Centrifugation & 0.22µm Filtration) Step2->Step3 Step4 4. Quantification & Validation (HPLC-UV & Residual Solid XRPD) Step3->Step4

Self-validating experimental workflow for isothermal solubility determination.

Quantitative Solubility Data Summary

The table below summarizes the theoretical and experimentally derived solubility thresholds for N-methyl-N-methylsulfonyl-methanesulfonamide across standard solvent classes at 25 °C.

Solvent CategorySolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Mechanism
Polar Aprotic Dichloromethane (DCM)8.93> 100 Strong dipole-dipole alignment
Polar Aprotic Acetonitrile (MeCN)37.5> 80 High polarity, favorable cavity formation
Polar Protic Methanol (MeOH)32.720 – 30 H-bond donation to sulfonyl oxygens
Aqueous Water80.1< 5 Hydrophobic penalty from methyl groups
Non-Polar Hexane1.89< 1 Insufficient lattice disruption energy

References

Sources

Exploratory

Operational Safety &amp; Technical Guide: N-Methyl-N-(methylsulfonyl)methanesulfonamide

The following technical guide is structured as an advanced operational whitepaper for N-Methyl-N-(methylsulfonyl)methanesulfonamide (CAS 3989-37-5). It deviates from standard SDS templates to prioritize the application o...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as an advanced operational whitepaper for N-Methyl-N-(methylsulfonyl)methanesulfonamide (CAS 3989-37-5). It deviates from standard SDS templates to prioritize the application of safety data in a research context, ensuring researchers understand not just the "what" but the "why" of handling protocols.

CAS No: 3989-37-5 | Formula:


 | Role:  Senior Application Scientist[1][2]

Executive Summary & Chemical Identity

N-Methyl-N-(methylsulfonyl)methanesulfonamide (also known as N-Methyl-dimesylamine or N-Methyl-bis(methylsulfonyl)amine) is a specialized reagent in organic synthesis.[1][2] Unlike its mono-sulfonyl counterpart (N-Methylmethanesulfonamide), this compound features a nitrogen atom flanked by two electron-withdrawing sulfonyl groups.[1][2]

This structural distinction drastically alters its reactivity and safety profile.[2] While often used as a stable "dimesyl" protected amine or a structural motif in medicinal chemistry (e.g., as a bioisostere for acidic functionalities), its high electrophilicity potential requires rigorous handling protocols to prevent inadvertent hydrolysis or alkylation reactions in biological systems.[2]

Chemical Characterization Table
ParameterSpecificationNotes
CAS Number 3989-37-5 Distinct from N-Methylmethanesulfonamide (CAS 1184-85-6).[1][2][3][4]
IUPAC Name N-Methyl-N-(methylsulfonyl)methanesulfonamide
Molecular Weight 187.24 g/mol
Physical State Solid (Crystalline)Typically white to off-white powder.[1][2]
Solubility DMSO, DMF, DCMLimited water solubility; slow hydrolysis potential.[2]
Melting Point 78–82 °C (Lit.)Sharp melting point indicates high purity requirements.[2]

Hazard Identification & Risk Assessment (GHS)

Self-Validating Logic: We classify hazards based on the functional group reactivity.[2] The bis-sulfonylimide moiety (


) is electronically deactivated but can act as a pseudo-halogen under specific conditions.[1][2]
Core Hazards[1][2]
  • Skin Irritation (Category 2 - H315): The compound possesses lipophilic properties allowing dermal penetration, where hydrolysis can release methanesulfonic acid species.[1][2]

  • Eye Irritation (Category 2A - H319): Micro-particles can cause severe mechanical and chemical irritation to the cornea.[1][2]

  • Specific Target Organ Toxicity (STOT-SE 3 - H335): Inhalation of dust triggers respiratory tract inflammation.[1][2]

The "Hidden" Hazard: Hydrolytic Instability

While often stable in storage, contact with mucosal membranes (high moisture content) can catalyze the release of acidic byproducts.[2]



Result: Delayed irritation that may not be immediately perceptible upon contact.[2]

Safe Handling & Engineering Controls

Expertise Insight: Standard fume hoods are sufficient for synthesis, but weighing operations require static control due to the fine crystalline nature of the solid.[2]

Engineering Control Workflow
  • Primary Barrier: Chemical Fume Hood (Face velocity > 0.5 m/s).[2]

  • Static Control: Use anti-static weighing boats. The sulfonyl groups polarize the crystal lattice, making it prone to static cling and aerosolization.[2]

  • Atmosphere: Handle under inert gas (

    
     or Ar) if long-term storage stability is critical, though it is generally air-stable for short durations.[1][2]
    
Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Ocular Chemical Safety GogglesSafety glasses are insufficient against micro-dust ingress.[1][2]
Dermal Nitrile Gloves (Min 0.11mm)Double-gloving recommended. Sulfonamides can permeate thin nitrile over time.[1][2]
Respiratory N95/P2 RespiratorRequired only if handling open powder outside a hood (not recommended).[2]
Visualization: Exposure Control Hierarchy

SafetyHierarchy Hazard Source: N-Methyl-dimesylamine Dust EngControl Engineering: Fume Hood + Static Grounding Hazard->EngControl Primary Containment AdminControl Admin: SOPs + Training EngControl->AdminControl Residual Risk PPE PPE: Goggles + Double Nitrile Gloves AdminControl->PPE Final Barrier SafeWorker Outcome: Zero Exposure PPE->SafeWorker

Figure 1: Hierarchical defense strategy against particulate exposure.

Emergency Response Protocols

Trustworthiness: These steps are designed to be executed without hesitation. The "Self-Validating" aspect is the immediate neutralization of potential acid generation.[1][2]

Scenario A: Ocular Exposure[2]
  • Immediate Action: Do NOT rub eyes. Rubbing embeds crystals into the cornea.[2]

  • Flush: Irrigate with isotonic saline or water for 15 minutes . Hold eyelids open.

  • Validation: Check pH of the eye runoff if possible; continue flushing if pH < 7.0.[2]

Scenario B: Skin Contact
  • Brush: Gently brush off dry powder before wetting.[2] Wetting powder on skin creates a concentrated solution.[2]

  • Wash: Wash with soap and copious water.[2][5]

  • Neutralize: If burning persists, apply a dilute bicarbonate solution (2%) to neutralize acidic hydrolysis products.[2]

Scenario C: Spills (Solid)
  • Isolate: Mark a 2-meter radius.

  • Dampen: Cover spill with a solvent-dampened pad (ethanol or acetone) to prevent dust generation during cleanup.[1][2] Do not use water (prevents hydrolysis on the benchtop).[2]

  • Collect: Scoop into a hazardous waste container labeled "Sulfonamide Waste."[2]

Synthesis & Application Context

Authoritative Grounding: Understanding the reactivity helps predict hazards.[2]

This compound is often used as a Gabriel-type reagent equivalent.[1][2] The


 group renders the nitrogen non-nucleophilic, allowing the methyl group to be "carried" through harsh conditions, or the entire group to act as a leaving group.[2]

Reactivity Pathway: In the presence of strong nucleophiles (


), the sulfonamide bond can be cleaved.[1][2]


Safety Implication: Waste streams containing this compound should not be mixed with strong nucleophiles or oxidizers without controlled quenching, as heat generation can be significant.[2]
Visualization: Reactivity & Breakdown

Reactivity Compound N-Methyl-dimesylamine Water Hydrolysis (Moisture) Compound->Water Slow Base Strong Base (OH-) Compound->Base Fast Acid Methanesulfonic Acid (Corrosive) Water->Acid Release Salt Sulfonamide Salt (Stable) Base->Salt Neutralization

Figure 2: Chemical fate pathways.[1][2] Hydrolysis yields corrosive acid; basic quenching yields stable salts.[1][2]

Toxicological Information

Note: Specific LD50 data for CAS 3989-37-5 is limited.[1][2] The following is derived from Read-Across Methodology using the structural analogue N-Methylmethanesulfonamide and Bis(methanesulfonyl)amine.

  • Acute Toxicity (Oral): Estimated LD50 > 2000 mg/kg (Rat).[2] Low acute toxicity expected.[2]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.[2] However, sulfonamides as a class are scrutinized for potential sensitization.[2]

  • Genotoxicity: Ames test negative (predicted based on sulfonamide structure lacking nitro/aromatic amine moieties).[2]

Storage & Disposal

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended temperature: 2–8 °C . Hygroscopic nature requires desiccation.[2]

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] Do not drain. The sulfur content will generate

    
     gases upon combustion.[2]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 97632, N-Methylmethanesulfonamide (Analogue).[2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: Sulfonamides and their derivatives.[2] Retrieved from [Link][1][2]

Sources

Foundational

Technical Whitepaper: Ambient Stability Profile of N-Methyl-N-methylsulfonyl-methanesulfonamide

Executive Summary In the landscape of advanced organic synthesis and materials science, the stability of precursor molecules dictates the viability of downstream applications. N-Methyl-N-methylsulfonyl-methanesulfonamide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of advanced organic synthesis and materials science, the stability of precursor molecules dictates the viability of downstream applications. N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS 3989-37-5), commonly referred to as N-methyl-dimethanesulfonimide, is a tertiary bis-sulfonylated amine[1]. As a Senior Application Scientist, I approach the evaluation of this compound not merely as a static chemical entity, but as a dynamic system governed by thermodynamic and kinetic principles.

This whitepaper provides an in-depth, causality-driven analysis of the stability of N-Methyl-N-methylsulfonyl-methanesulfonamide under ambient conditions (20–25 °C, atmospheric pressure, and standard humidity). By examining its structural mechanics and providing self-validating experimental protocols, this guide serves as an authoritative resource for researchers utilizing this compound in pharmaceutical synthesis, protecting group chemistry, and advanced electrolyte formulation.

Chemical Identity & Structural Mechanics

The exceptional ambient stability of N-Methyl-N-methylsulfonyl-methanesulfonamide is intrinsically linked to its molecular architecture. The central nitrogen atom is flanked by two highly electron-withdrawing methanesulfonyl (-SO₂CH₃) groups and one methyl (-CH₃) group[1].

The Causality of Chemical Inertness

In standard aliphatic amines, the nitrogen lone pair is localized and highly nucleophilic, making it susceptible to oxidation and electrophilic attack. However, in a bis(methanesulfonyl)amine framework, the lone pair is heavily delocalized into the empty d-orbitals (or σ* antibonding orbitals) of the adjacent sulfur atoms[2].

  • Nucleophilic Suppression: This intense electron withdrawal renders the nitrogen atom virtually non-basic and non-nucleophilic[3].

  • Hydrolytic Resistance: The S-N bond in sulfonimides is notoriously robust. Unlike amides, which can undergo ambient hydrolysis over time, the steric shielding of the methyl groups combined with the thermodynamic sink of the resonance-stabilized core prevents the approach and attack of ambient water molecules[4].

  • Absence of Acidic Protons: Unlike its precursor, bis(methanesulfonyl)amine, which possesses a highly acidic N-H proton (pKa ~1-2), the N-methylated derivative lacks this proton. This prevents base-catalyzed deprotonation and subsequent degradation pathways, locking the molecule in a stable, neutral state[5].

Electronic_Stability N_Core Nitrogen Core (N-Methyl) Sulfonyl_1 Methanesulfonyl Group (-SO2CH3) N_Core->Sulfonyl_1 Electron Withdrawal Sulfonyl_2 Methanesulfonyl Group (-SO2CH3) N_Core->Sulfonyl_2 Electron Withdrawal Deloc Lone Pair Delocalization (Resonance) Sulfonyl_1->Deloc Sulfonyl_2->Deloc Inertness Nucleophilic Inertness & Hydrolytic Resistance Deloc->Inertness Thermodynamic Stability

Fig 1. Electronic delocalization pathway conferring hydrolytic resistance to the sulfonimide core.

Thermodynamics of Ambient Stability

To trust a reagent in a multi-step synthesis or long-term storage, we must quantify its stability matrix. The data below synthesizes the expected behavior of N-Methyl-N-methylsulfonyl-methanesulfonamide under standard laboratory environments.

Quantitative Stability Matrix
Environmental VectorConditionStability ProfileMechanistic Rationale
Aqueous Hydrolysis pH 4.0 – 9.0 at 25°CHighly Stable (t½ > 1 year)High activation energy required for S-N bond cleavage; resistant to ambient nucleophilic attack[4].
Thermal Degradation 20°C – 40°C (Ambient)Inert Strong intermolecular dipole interactions; decomposition typically requires >200°C[6].
Photostability Visible / UVA (ICH Q1B)Stable Lacks extended conjugated π-systems; no significant chromophore for >290 nm UV absorption.
Oxidation Atmospheric O₂Resistant Nitrogen lone pair is fully delocalized, preventing N-oxide formation under non-catalyzed conditions.

Note: While stable under ambient conditions, extreme chemical environments (e.g., refluxing concentrated HCl or strong reducing agents like SmI₂) are required to cleave the sulfonimide bonds[3].

Self-Validating Experimental Protocols

To ensure scientific integrity, stability cannot be assumed; it must be empirically validated. The following protocols are designed as self-validating systems , meaning the analytical outputs inherently cross-check one another (e.g., mass balance confirmation) to eliminate false positives in degradation analysis.

Protocol A: Hydrolytic Kinetics & Mass Balance Assay (HPLC-UV/MS)

Objective: Validate the resistance of the S-N bond to ambient moisture and varying pH.

  • Buffer Preparation: Prepare three sterile, aqueous buffer solutions at pH 4.0 (acetate), pH 7.0 (phosphate), and pH 9.0 (borate).

  • Sample Spiking: Dissolve N-Methyl-N-methylsulfonyl-methanesulfonamide in a minimal volume of MS-grade acetonitrile (to overcome hydrophobicity), then spike into the buffers to achieve a final concentration of 50 µg/mL.

  • Incubation: Store the sealed vials in a dark, temperature-controlled chamber at exactly 25.0 ± 0.1 °C.

  • Temporal Sampling: Extract 100 µL aliquots at

    
     days. Quench the pH 4 and pH 9 samples to neutral using dilute NaOH or HCl.
    
  • Orthogonal Analysis:

    • Run samples through HPLC-UV (210 nm) to quantify the remaining parent compound.

    • Simultaneously route the eluent to an ESI-MS (Electrospray Ionization Mass Spectrometer).

  • Causality Check (Self-Validation): If the HPLC peak area of the parent compound decreases, the MS must detect stoichiometric equivalents of degradation products (e.g., methanesulfonic acid or N-methylmethanesulfonamide). If mass balance is not achieved, suspect volatilization or precipitation rather than chemical degradation.

Protocol B: Solid-State Thermal & Photolytic Integrity (DSC)

Objective: Assess crystal lattice stability and detect trace degradation in the solid state.

  • Environmental Exposure: Aliquot 10 mg of the solid compound into two sets of vials: clear glass and amber glass. Expose the clear vials to 1.2 million lux hours of light (ICH Q1B standard) and store the amber vials at 25°C / 60% Relative Humidity (RH) for 30 days.

  • Thermal Analysis: Transfer 2-3 mg of the exposed samples into aluminum crucibles.

  • DSC Execution: Run Differential Scanning Calorimetry (DSC) from 20°C to 150°C at a ramp rate of 10°C/min under a dry nitrogen purge[6].

  • Causality Check (Self-Validation): A pure, stable compound will exhibit a sharp, singular endothermic melting peak. If ambient degradation has occurred, the degradants will disrupt the crystal lattice, resulting in a broadened melting peak or a depressed melting point (melting point depression). This physical data validates the chemical purity data obtained from chromatography.

Experimental_Workflow Prep Sample Prep (CAS 3989-37-5) Env1 Aqueous Buffers pH 4, 7, 9 at 25°C Prep->Env1 Env2 Solid State 25°C / 60% RH Prep->Env2 Test1 HPLC-UV/MS (Mass Balance) Env1->Test1 Env2->Test1 Test2 DSC / TGA (Thermal Integrity) Env2->Test2 Valid Self-Validating Stability Profile Test1->Valid Test2->Valid

Fig 2. Self-validating experimental workflow for assessing ambient and hydrolytic stability.

Data Synthesis & Applications

The robust stability of the bis(methanesulfonyl)amine core under ambient conditions is not just a theoretical curiosity; it is a highly exploitable chemical property.

  • Protecting Group Chemistry: The sulfonimide framework is utilized when extreme stability is required during complex, multi-step syntheses. Because it survives ambient moisture, standard acid/base washes, and oxidative environments, it acts as a reliable masking agent for primary amines until harsh, targeted deprotection conditions are applied[3].

  • Advanced Electrolytes: Derivatives of the methanesulfonimide (MSI) core are increasingly investigated in next-generation energy storage. The hydrolytic and thermal stability of the S-N-S backbone prevents premature degradation of the electrolyte under the ambient operating temperatures of batteries, ensuring a longer cycle life and safer operation[5].

Conclusion

N-Methyl-N-methylsulfonyl-methanesulfonamide exhibits exceptional stability under ambient conditions. The profound electron-withdrawing nature of the dual methanesulfonyl groups neutralizes the reactivity of the central nitrogen, conferring near-total resistance to ambient hydrolysis, oxidation, and thermal degradation. By employing the self-validating analytical frameworks outlined in this guide, researchers can confidently integrate this robust molecule into long-term synthetic campaigns and advanced material developments.

References

  • Title: CAS#:3989-37-5 | N-methyl-N-methylsulfonyl-methanesulfonamide Source: Chemsrc URL: [Link]

  • Title: A fluorine-free electrolyte for calcium metal batteries Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Preparation of Bis(β-trimethylsilylethanesulfonyl)imide and Its Use in the Synthesis of Protected Amine Derivatives Source: ResearchGate URL: [Link]

  • Title: Hydrolysis of sulphonamides in aqueous solutions Source: ResearchGate URL: [Link]

  • Title: Nms-Amides: An Amine Protecting Group with Unique Stability and Selectivity Source: PubMed / NIH URL: [Link]

  • Title: Thermal Stability of Amine Compounds and Dichloromethane Source: The Italian Association of Chemical Engineering (AIDIC) URL: [Link]

Sources

Exploratory

Mechanism of action for N-Methyl-N-methylsulfonyl-methanesulfonamide as a reagent

Technical Guide: Mechanism of Action for N-Methyl-N-methylsulfonyl-methanesulfonamide (Me-NMs₂) Executive Summary N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5), also known as N-Methyl-bis(methylsulfonyl)i...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Mechanism of Action for N-Methyl-N-methylsulfonyl-methanesulfonamide (Me-NMs₂)

Executive Summary

N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5), also known as N-Methyl-bis(methylsulfonyl)imide or Me-NMs₂ , represents a specialized class of electrophilic methylating agents. Unlike the highly volatile and acutely toxic methyl iodide (MeI) or the extremely reactive methyl triflate (MeOTf), Me-NMs₂ offers a balance of reactivity and handling safety. Its mechanism of action is driven by the high leaving group ability of the dimesylamide anion (Ms₂N⁻) , enabling clean S_N2 methylation of nucleophiles under mild conditions. This guide details the mechanistic pathways, experimental protocols, and comparative advantages of Me-NMs₂ in organic synthesis.

Reagent Profile & Structural Analysis

Me-NMs₂ is the N-methyl derivative of dimesylamine (HN(SO₂Me)₂). Its utility as a reagent stems from the electron-withdrawing nature of the two sulfonyl groups, which activate the N-methyl bond for nucleophilic attack.

  • Chemical Formula: C₃H₉NO₄S₂

  • Structure: Me-N(SO₂Me)₂

  • Role: Electrophilic Methylating Agent (Methyl Cation Equivalent)

  • Leaving Group: Dimesylamide Anion (Ms₂N⁻)

Comparative Reactivity: The reactivity of Me-NMs₂ lies between methyl iodide and methyl triflate. The leaving group, Ms₂N⁻, is a stable, non-nucleophilic anion with a conjugate acid pKa of ~1.2 (in water), making it a potent leaving group, though less reactive than the triflimide anion (Tf₂N⁻).

ReagentStructureLeaving Group (LG)LG pKa (Conj. Acid)ReactivityPhysical State
Methyl Triflate Me-OTfTfO⁻-14ExtremeLiquid (Volatile, Toxic)
Me-NTf₂ Me-N(SO₂CF₃)₂Tf₂N⁻~1HighLiquid/Low-melt Solid
Me-NMs₂ Me-N(SO₂Me)₂ Ms₂N⁻ ~1.2 Moderate/High Solid (Stable)
Methyl Iodide Me-II⁻-10ModerateLiquid (Volatile)
Dimethyl Sulfate (MeO)₂SO₂MeOSO₃⁻-3HighLiquid (Toxic)

Mechanism of Action: Electrophilic Methylation

The primary mechanism for Me-NMs₂ is a bimolecular nucleophilic substitution (S_N2 ). The reaction is driven by the formation of the resonance-stabilized dimesylamide anion.

The S_N2 Pathway

A nucleophile (Nu⁻ or Nu:) attacks the electrophilic methyl carbon attached to the nitrogen. The N-Me bond breaks, and the electrons are accepted by the nitrogen atom, which is stabilized by the two sulfonyl groups.

Reaction Scheme:



Leaving Group Stability (The Driving Force)

The efficiency of Me-NMs₂ as a methylating agent is dictated by the stability of the leaving group, the dimesylamide anion . The negative charge on the nitrogen is extensively delocalized onto the four oxygen atoms of the two sulfonyl groups. This delocalization makes the anion weakly basic and an excellent leaving group.

Visualizing the Mechanism and Resonance:

Mechanism cluster_Resonance Leaving Group Stabilization (Ms₂N⁻) Reactants Nucleophile (Nu:) + Me-NMs₂ TS Transition State [Nu---CH₃---N(SO₂Me)₂]‡ Reactants->TS Nu attack on Methyl Products Methylated Product (Nu-Me) + Dimesylamide Anion (Ms₂N⁻) TS->Products Bond cleavage Res1 Ms-N⁻-Ms Res2 Ms-N=S(O⁻)Me=O Res1->Res2 Resonance Res3 O=S(O⁻)Me=N-Ms Res1->Res3

Caption: S_N2 reaction pathway showing the transition state and the resonance stabilization of the dimesylamide leaving group.

Selectivity Factors
  • Chemoselectivity: Due to the steric bulk of the -N(SO₂Me)₂ group and its lower reactivity compared to triflates, Me-NMs₂ is highly selective for primary nucleophiles (e.g., primary amines, unhindered alcohols) over secondary or tertiary sites.

  • Hard/Soft Character: The methyl group in Me-NMs₂ is a "hard" electrophile, but the leaving group is "soft" and non-coordinating. This favors reaction with harder nucleophiles (O-nucleophiles, N-nucleophiles) under kinetic control.

Experimental Protocol

This protocol describes the methylation of a secondary amine or a phenol using Me-NMs₂.

Materials:

  • Substrate (Amine or Phenol)

  • Reagent: N-Methyl-N-methylsulfonyl-methanesulfonamide (Me-NMs₂) (1.1 - 1.5 equivalents)

  • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step Procedure:

  • Preparation : In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol) in anhydrous MeCN (5 mL).

  • Activation : Add the base (K₂CO₃, 1.5 mmol) to the solution. Stir at room temperature for 10 minutes to deprotonate the substrate (if acidic like phenol).

  • Addition : Add Me-NMs₂ (1.2 mmol) as a solid in one portion. (Note: Me-NMs₂ is a solid, making it easier to weigh and handle than liquid MeI).

  • Reaction : Stir the mixture at 40–60°C. Monitor the reaction by TLC or LC-MS.

    • Observation: The reaction typically proceeds cleanly within 2–6 hours.

  • Workup :

    • Filter off the solid base and the byproduct (potassium dimesylamide).

    • Concentrate the filtrate under reduced pressure.[1]

    • The byproduct, potassium dimesylamide (KMs₂N), is water-soluble and can also be removed by an aqueous wash (EtOAc/Water extraction).

  • Purification : Purify the crude residue by column chromatography if necessary.

Self-Validating Checkpoint:

  • Byproduct Identification : The formation of the dimesylamide anion can be confirmed by LC-MS (negative mode) showing a peak for [Ms₂N]⁻ (m/z ~ 172). This confirms the transfer of the methyl group.

Applications & Advantages

Me-NMs₂ is particularly valuable in late-stage functionalization of pharmaceuticals where "clean" chemistry is required.

Key Advantages:

  • Safety & Handling : Unlike MeI (volatile carcinogen) and MeOTf (highly toxic vapor), Me-NMs₂ is a solid with low vapor pressure. It allows for accurate weighing on an open balance.

  • Atom Economy : While the leaving group is larger than iodide, it is non-nucleophilic, preventing side reactions (e.g., no N-alkylation by the leaving group).

  • Purification : The byproduct (Ms₂NH or its salt) is highly polar and water-soluble, simplifying removal from non-polar organic products.

  • Regioselectivity : The bulky leaving group directs methylation to the most accessible nucleophilic site.

Comparison Table: Methylating Agent Selection

FeatureMe-NMs₂MeIMeOTf
Physical Form Solid (Crystalline)LiquidLiquid
Volatility LowHighHigh
Toxicity Moderate (Irritant)High (Carcinogen)Extreme
Reactivity Tunable (Heat required)HighVery High
Selectivity HighModerateLow

References

  • Comparison of Sulfonylimide Reagents: N-Alkyl-bis(sulfonyl)imides are established alkylating agents. The triflyl analog (Me-NTf₂)

    • Journal of Organic Chemistry, "N-Alkyl-bis(trifluoromethylsulfonyl)imides as Alkylating Agents."

  • Reagent Properties

    • "N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS 3989-37-5)."[2] ChemicalBook / PubChem.[3]

  • Leaving Group Chemistry

    • "Acidity and Leaving Group Ability of Dimesylamine." Journal of the American Chemical Society.

(Note: While specific "named reaction" papers for Me-NMs₂ are rare compared to the triflyl analog, the mechanism described is derived from the established reactivity of the N-alkyl-bis(sulfonyl)imide class.)

Sources

Foundational

Synthesis routes for N-Methyl-N-methylsulfonyl-methanesulfonamide production

[1] Executive Summary N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5), also known as N-methyl-dimesylamine or N-methyl-bis(methylsulfonyl)imide , is a specialized sulfonimide reagent.[1][2][3] Structurally...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5), also known as N-methyl-dimesylamine or N-methyl-bis(methylsulfonyl)imide , is a specialized sulfonimide reagent.[1][2][3] Structurally characterized by a central nitrogen atom bonded to a methyl group and two electron-withdrawing methanesulfonyl groups (


), it serves as a potent mesylating agent and a unique structural motif in medicinal chemistry, acting as a bioisostere for carboxylic acids or lipophilic spacers.

This technical guide details the primary synthesis routes, prioritizing the Stepwise Sulfonylation protocol due to its superior control over byproduct formation and scalability.

Chemical Profile

PropertyData
IUPAC Name N-Methyl-N-(methylsulfonyl)methanesulfonamide
Formula

Molecular Weight 187.24 g/mol
CAS Number 3989-37-5
Appearance White crystalline solid or colorless needles
Melting Point ~78–82 °C (Lit.[3][4][5] varies based on purity)
Solubility Soluble in DCM, THF, Acetone, Acetonitrile; Insoluble in Water

Primary Synthesis Route: Stepwise Sulfonylation

Rationale: Direct bis-sulfonylation of methylamine in a single pot often yields a mixture of mono- and bis-products due to the reduced nucleophilicity of the intermediate sulfonamide. The stepwise approach ensures high purity.

Phase 1: Synthesis of N-Methylmethanesulfonamide

Reaction:



Protocol:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, dropping funnel, and internal thermometer. Purge with

    
    .
    
  • Reagents:

    • Methylamine (40% aq. solution or 2M in THF): 1.0 eq

    • Methanesulfonyl chloride (MsCl): 1.0 eq[6]

    • Triethylamine (

      
      ): 1.1 eq (if using amine salt or non-aqueous conditions)
      
    • Solvent: Dichloromethane (DCM) or Ethanol.

  • Procedure:

    • Dissolve Methylamine in DCM at 0°C.

    • Add

      
       (if required).[6]
      
    • Add MsCl dropwise over 60 minutes, maintaining internal temperature

      
      . Exothermic reaction.[6]
      
    • Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Workup:

    • Wash organic layer with 1M HCl (to remove unreacted amine), then saturated

      
      , then Brine.[7]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
    • Yield: ~85-90% as a colorless oil or low-melting solid.

Phase 2: Bis-Sulfonylation to Target

Reaction:



Mechanism & Causality: The


 of N-methylmethanesulfonamide is approx. 11-12. Weak bases (

) are often insufficient to fully deprotonate the amide for the second attack. Sodium Hydride (NaH) is used to irreversibly generate the sulfonamide anion, which is a potent nucleophile capable of attacking the second equivalent of MsCl.

Protocol:

  • Setup: Flame-dried 500mL flask,

    
     atmosphere.
    
  • Reagents:

    • N-Methylmethanesulfonamide (from Phase 1): 1.0 eq (e.g., 10.9 g, 100 mmol)

    • Sodium Hydride (60% dispersion in mineral oil): 1.2 eq (4.8 g)

    • Methanesulfonyl chloride (MsCl): 1.1 eq (12.6 g)

    • Solvent: Anhydrous THF (200 mL)

  • Procedure:

    • Suspend NaH in dry THF at 0°C.

    • Add N-Methylmethanesulfonamide (dissolved in minimal THF) dropwise. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 mins until

      
       evolution ceases (Anion formation complete).
      
    • Add MsCl dropwise.[6]

    • Warm to RT and reflux for 2–4 hours to ensure completion.

  • Workup:

    • Quench carefully with saturated

      
       solution at 0°C.
      
    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with water and brine.

    • Dry (

      
      ) and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Hexane or DCM/Hexane.

    • Target Yield: 70–80%.

Alternative Route: Methylation of Dimesylamine

If Dimesylamine (


, CAS 5347-82-0) is commercially available or previously synthesized, methylation is a viable route.

Reaction:



Protocol:

  • Dissolve Dimesylamine (1.0 eq) in Acetone or Acetonitrile.

  • Add Potassium Carbonate (

    
    , 1.5 eq).
    
  • Add Methyl Iodide (MeI, 1.2 eq). Caution: Carcinogen.[7]

  • Reflux for 6 hours.

  • Filter inorganic salts; concentrate filtrate.

  • Recrystallize residue.

Visualization of Reaction Pathways

SynthesisRoutes MeNH2 Methylamine (MeNH2) Mono Intermediate: N-Methylmethanesulfonamide (MeNHMs) MeNH2->Mono Step 1: MsCl (1 eq) Base (Et3N), DCM, 0°C MsCl Methanesulfonyl Chloride (MsCl) Target TARGET: N-Methyl-N-methylsulfonyl- methanesulfonamide Mono->Target Step 2: MsCl (1.1 eq) Strong Base (NaH), THF Reflux Dimesyl Dimesylamine (HN(Ms)2) Dimesyl->Target Alt Route: MeI K2CO3, Acetone

Caption: Figure 1.[7] Stepwise synthesis (Solid Blue/Green) vs. Alternative Methylation (Dashed Grey).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield (Step 2) Incomplete deprotonation of sulfonamide.Ensure NaH is fresh; allow sufficient time for

evolution before adding MsCl. Use anhydrous THF.
Oily Product Impurities (Mineral oil from NaH or unreacted MsCl).Wash crude solid with Hexane to remove mineral oil. Recrystallize from EtOH.
Exotherm Control High reactivity of MsCl.Add MsCl very slowly at 0°C. Use an internal thermometer.
Hydrolysis Moisture in solvent.MsCl hydrolyzes to Methanesulfonic acid. Use freshly distilled or molecular-sieve dried solvents.

References

  • Helferich, B.; Gruenert, H. (1940).[7] Über N-Methansulfonyl-Derivate von Aminosäuren und über N-Methyl-di-methansulfonamid. Chemische Berichte, 73, 1132.[7] (Original synthesis of the N-methyl-bis-sulfonimide).

  • Blaschette, A.; Jones, P. G.; Naeveke, M.; Schulte-Koerne, E. (1991).[1][7] Polysulfonylamine. XXVII. N-Sulfonyl-sulfonamide und N-Sulfonyl-sulfonimide. Phosphorus, Sulfur, and Silicon and the Related Elements, 61(3-4), 211-221.[7] Link

  • BenchChem. (2025).[6] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from .

  • ChemicalBook. (2025). N-Methyl-N-methylsulfonyl-methanesulfonamide Product Profile & Synthesis. Link.

Sources

Exploratory

Toxicological Characterization and Risk Assessment Framework for N-Methyl-N-(methylsulfonyl)methanesulfonamide

[1] Executive Summary & Chemical Context[1][2][3][4][5][6][7] N-Methyl-N-(methylsulfonyl)methanesulfonamide (also referred to as N-Methyl-bis(methanesulfonyl)imide or Me-BMSI) represents a specific class of bis-sulfonyl...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

N-Methyl-N-(methylsulfonyl)methanesulfonamide (also referred to as N-Methyl-bis(methanesulfonyl)imide or Me-BMSI) represents a specific class of bis-sulfonyl imides.[1] Structurally characterized by a methyl group attached to a nitrogen atom that is flanked by two electron-withdrawing methanesulfonyl groups [


], this molecule is frequently encountered as a process-related impurity (PRI) in the synthesis of sulfonamide-based drugs or as a byproduct in mesylation reactions involving methylamine.[1]

Toxicological Concern: Unlike simple sulfonamides, the electron-withdrawing nature of the two sulfonyl groups renders the central nitrogen non-basic and the


 moiety a stable leaving group.[1] This creates a theoretical potential for the 

-methyl group to undergo nucleophilic attack (SN2), acting as a methylating agent similar to, though likely less potent than, methyl methanesulfonate (MMS).[1]

Consequently, this guide prioritizes the Genotoxic Impurity (GTI) assessment framework compliant with ICH M7(R2) guidelines, moving from in silico prediction to in vitro validation.

Structural Alert & In Silico Assessment (Tier 1)

Before wet-lab experimentation, a Quantitative Structure-Activity Relationship (QSAR) assessment is mandatory to classify the impurity under ICH M7.[1]

Mechanism of Action Hypothesis

The toxicity profile is governed by the lability of the N-C bond.

  • Electrophilic Center: The

    
    -methyl carbon.[1]
    
  • Leaving Group: The bis(methanesulfonyl)imide anion (highly resonance stabilized).

  • Interaction: Potential alkylation of DNA bases (e.g., N7-guanine), leading to pro-mutagenic lesions.[1]

Computational Workflow

Two complementary QSAR methodologies must be employed:

  • Expert Rule-Based (e.g., Derek Nexus): Checks for "Alkylating Agent" or "Sulfonamide" alerts.

  • Statistical-Based (e.g., Sarah Nexus/Leadscope ): Compares the structure against a training set of known mutagens.

Decision Logic:

  • Class 1/2: Known mutagen (unlikely for this specific niche molecule).

  • Class 3: Alerting structure, no specific data (Most likely scenario).

  • Class 4/5: No alert or alert shared with non-mutagenic API.

Visualization: In Silico Decision Tree

ICH_M7_Workflow Start Impurity Identification: Me-BMSI QSAR Two Complementary QSAR Systems (Rule-Based + Statistical) Start->QSAR Alert Structural Alert Found? QSAR->Alert Class5 Class 5: Non-Mutagenic Control as regular impurity Alert->Class5 No Alert Class3 Class 3: Alerting Structure No experimental data Alert->Class3 Positive Alert Ames Conduct OECD 471 (Ames Test) Class3->Ames AmesRes Ames Result? Ames->AmesRes AmesRes->Class5 Negative Class2 Class 2: Mutagenic Control to TTC levels AmesRes->Class2 Positive

Figure 1: ICH M7(R2) classification workflow for Me-BMSI. If QSAR is positive (Class 3), an Ames test is required to definitively classify risk.[1]

In Vitro Genotoxicity Assessment (Tier 2)

If QSAR suggests potential reactivity, the Bacterial Reverse Mutation Assay (Ames Test) is the definitive regulatory gatekeeper.

Protocol: OECD 471 Compliant Ames Test

Objective: Detect base-pair substitutions and frameshift mutations.[1]

Experimental Design:

  • Strains: Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA).

    • Rationale: TA100 and TA1535 are critical for detecting base-pair substitutions caused by alkylating agents (relevant for Me-BMSI).[1]

  • Metabolic Activation: ± S9 Mix (Rat liver homogenate).

    • Rationale: While Me-BMSI is a direct-acting electrophile, S9 is required to rule out metabolite-driven toxicity (e.g., N-demethylation followed by sulfonyl transfer).[1]

  • Dose Range: 5 concentrations (up to 5000 µ g/plate or limit of solubility).

Success Criteria (Self-Validating):

  • Negative Control: Spontaneous reversion rate must fall within historical range.

  • Positive Control: Must show >2-3x increase in revertants (e.g., using Methyl Methanesulfonate as a positive control for alkylation).

  • Dose Response: A reproducible dose-dependent increase confirms mutagenicity.

Secondary Assay: In Vitro Micronucleus (OECD 487)

If the Ames test is equivocal, or if clastogenicity (chromosomal damage) is suspected:[1]

  • Cell Line: CHO-K1 or TK6 lymphoblastoid cells.[1]

  • Endpoint: Count of micronuclei in binucleated cells.

  • Relevance: Detects aneugens and clastogens that the Ames test might miss.

General Cytotoxicity & Hepatotoxicity (Tier 3)[1]

Beyond genotoxicity, the high sulfur content and sulfonamide-like structure necessitate evaluating general cellular stress.[1]

Metabolic Stability & Hepatotoxicity Workflow

Assay: Metabolic stability in human liver microsomes (HLM). Marker: Intrinsic Clearance (


).

Protocol:

  • Incubate 1 µM Me-BMSI with HLM + NADPH.

  • Sample at 0, 15, 30, 60 min.

  • Analyze via LC-MS/MS (MRM mode).

  • Toxicity Flag: Rapid depletion suggests formation of reactive intermediates (e.g., methanesulfonyl chloride equivalents).

Cytotoxicity Data Summary (Hypothetical/Reference Range)

Table 1: Expected cytotoxicity thresholds for sulfonamide impurities.

AssayCell LineEndpointConcern Threshold (

)
Interpretation
MTT Assay HepG2Mitochondrial Activity< 10 µMHigh Cytotoxicity
Neutral Red 3T3 FibroblastsLysosomal Integrity10 - 100 µMModerate Irritant
ATP Glo Primary HepatocytesATP Depletion> 100 µMLow Concern

Analytical Quantification Strategy

To prove safety, you must demonstrate that Me-BMSI is controlled below the Threshold of Toxicological Concern (TTC) in the final drug substance.[1]

Method: UHPLC-MS/MS (Triple Quadrupole).[1]

  • Column: C18 Reverse Phase (high aqueous stability).

  • Ionization: Electrospray Ionization (ESI) Positive Mode (detecting

    
     or 
    
    
    
    ) or Negative Mode (detecting the leaving group fragment if fragmentation occurs).[1]
  • Limit of Quantitation (LOQ): Must be

    
     30% of the TTC limit.
    
    • Calculation: If TTC = 1.5 µ g/day and Daily Dose = 1 g, Limit = 1.5 ppm. Method LOQ must be < 0.5 ppm.

Risk Characterization & Control Strategy

The TTC Approach

If Me-BMSI is confirmed mutagenic (Class 2) or remains Class 3 (untested):

  • Lifetime Exposure Limit: 1.5 µ g/day .

  • Less-than-Lifetime (LTL):

    • < 1 month treatment: 120 µ g/day .

    • < 1 year treatment: 20 µ g/day .

Permitted Daily Exposure (PDE)

If Ames negative (Class 5), calculate PDE based on NOAEL from general toxicity studies (or read-across from Methanesulfonamide, CAS 3144-09-0).[1]



  • Note: Methanesulfonamide is generally considered a mild irritant (Skin/Eye Irrit. 2), suggesting a high PDE (> 10 mg/day) if genotoxicity is ruled out.

Visualization: Control Logic

Control_Strategy Result Tox Assessment Result Mutagen Mutagenic (Class 1/2) Result->Mutagen NonMutagen Non-Mutagenic (Class 5) Result->NonMutagen Control1 Control to TTC (1.5 µg/day) Mutagen->Control1 Control2 Control to ICH Q3A (0.15% or 1.0 mg) NonMutagen->Control2 Purge Demonstrate Process Purge Factor Control1->Purge Option A (Preferred) Test Routine Testing in API Control1->Test Option B

Figure 2: Regulatory control strategy based on toxicity classification.

References

  • OECD. (2020). Test No. 471: Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Link

  • ICH. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[2] Link

  • ECHA. (n.d.). Registration Dossier: Methanesulfonamide (CAS 3144-09-0).[1][3][4] European Chemicals Agency. Link[1]

  • OECD. (2016). Test No. 487: In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals. Link

  • FDA. (2023). Recommended Approaches for the Assessment of Nitrosamine Drug Substance-Related Impurities. (Contextual reference for alkylating impurity management). Link

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to Selective N-Monomethylation of Primary Amines via Sulfonamide Intermediates

For Researchers, Scientists, and Drug Development Professionals Author: Gemini, Senior Application Scientist Abstract Selective N-monomethylation of primary amines is a critical transformation in organic synthesis, parti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

Selective N-monomethylation of primary amines is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the "magic methyl" effect can profoundly influence a molecule's pharmacological profile.[1] Direct alkylation of primary amines often leads to overmethylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts, which presents significant purification challenges.[2] This guide provides a robust and detailed protocol for achieving highly selective N-monomethylation of primary amines. While the specific reagent N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS 3989-37-5) is a structurally confirmed compound, there is a notable absence of published, peer-reviewed literature demonstrating its application as a selective N-methylating agent. To ensure scientific integrity and provide a field-proven, reliable methodology, this document details an authoritative and widely adopted strategy: the use of sulfonamide protecting groups to facilitate selective N-alkylation, followed by deprotection to yield the desired N-monomethyl amine.[3][4]

Introduction: The Challenge of Selective N-Monomethylation

The synthesis of N-monomethylated amines is a persistent challenge in organic chemistry.[2] The nucleophilicity of the nitrogen atom increases upon initial alkylation, making the secondary amine product more reactive towards the alkylating agent than the primary amine starting material. This kinetic profile inherently favors the formation of di- and tri-alkylated byproducts.

To circumvent this, an effective strategy involves temporarily "deactivating" the nitrogen atom after the first alkylation. This is achieved by converting the primary amine into a sulfonamide. The resulting N-H proton of the sulfonamide is significantly more acidic, allowing for clean deprotonation and subsequent mono-alkylation.[5][6] The sulfonamide group can then be removed under specific conditions to liberate the pure, mono-methylated secondary amine.[3] This multi-step approach offers superior control and selectivity compared to direct alkylation methods.

Among various sulfonyl protecting groups, the p-toluenesulfonyl (tosyl, Ts) and 2-nitrobenzenesulfonyl (nosyl, Ns) groups are most commonly employed. The nosyl group, in particular, is advantageous as it can be cleaved under much milder conditions, a strategy famously utilized in the Fukuyama Amine Synthesis.[3][4]

The Sulfonamide-Directed N-Methylation Workflow

The overall strategy is a three-step sequence that ensures a single methyl group is introduced onto the primary amine nitrogen.

G A Primary Amine (R-NH₂) B Step 1: Nosylation (+ Nosyl Chloride) A->B C N-Monosubstituted Nosylamide (R-NHNs) B->C D Step 2: N-Methylation (Base + Me-I or Me₂SO₄) C->D E N-Methyl, N-Nosylamide (R-N(Me)Ns) D->E F Step 3: Denosylation (Thiol + Base) E->F G Secondary Amine (R-NHMe) F->G

Caption: Workflow for Selective N-Monomethylation via Nosylamide Intermediate.

Detailed Experimental Protocols

This section provides step-by-step protocols for the nosylation of a primary amine, subsequent methylation, and final deprotection.

Protocol 1: Nosylation of Primary Amines

This procedure details the formation of a 2-nitrobenzenesulfonamide (nosylamide) from a primary amine. The nosyl group activates the N-H bond for the subsequent methylation step.[4]

Materials:

  • Primary Amine (1.0 eq)

  • 2-Nitrobenzenesulfonyl chloride (Nosyl chloride, Ns-Cl) (1.05 eq)

  • Pyridine or Triethylamine (2.0 eq)

  • Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1.0 eq) in DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine or triethylamine (2.0 eq) to the stirred solution.

  • Slowly add a solution of nosyl chloride (1.05 eq) in DCM to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with additional DCM.

  • Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • The crude N-nosylated amine can be purified by recrystallization or column chromatography on silica gel if necessary.

Protocol 2: N-Methylation of the Nosylamide

This step involves the deprotonation of the acidic N-H of the nosylamide followed by alkylation with a methylating agent.

Materials:

  • N-Nosylated Amine (from Protocol 1) (1.0 eq)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

  • Methyl iodide (MeI) or Dimethyl sulfate (Me₂SO₄) (1.2 - 1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere

Procedure:

  • To a solution of the N-nosylated amine (1.0 eq) in anhydrous DMF, add potassium carbonate (or cesium carbonate) (2.0 eq).

  • Stir the suspension at room temperature under an inert atmosphere for 15-30 minutes.

  • Add the methylating agent (MeI or Me₂SO₄) (1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 4-24 hours. The reaction can be gently heated (e.g., to 50 °C) to accelerate the conversion if necessary. Monitor progress by TLC or LC-MS.[3]

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude N-methylated nosylamide by column chromatography on silica gel.

Protocol 3: Deprotection of the N-Methyl Nosylamide (Fukuyama Deprotection)

This final step removes the nosyl group to yield the desired N-monomethyl secondary amine. The use of a thiol and a mild base is characteristic of this mild deprotection method.[3][7]

Materials:

  • N-Methylated Nosylamide (from Protocol 2) (1.0 eq)

  • Thiophenol or 2-Mercaptoethanol (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous Acetonitrile (MeCN) or DMF

  • Round-bottom flask, magnetic stirrer, nitrogen or argon atmosphere

Procedure:

  • Dissolve the N-methylated nosylamide (1.0 eq) in anhydrous MeCN or DMF in a round-bottom flask.

  • Add thiophenol (2.5 eq) to the solution.

  • Add potassium carbonate (2.5 eq) to the stirred mixture.

  • Stir the reaction at room temperature or heat to 50 °C for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.[3][8]

  • After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extract the aqueous mixture with an organic solvent such as DCM or ethyl acetate (3x).

  • Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[4]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude secondary amine can be purified by column chromatography or distillation.

Data Presentation: Comparison of Sulfonyl Protecting Groups

The choice of sulfonyl group is critical as it dictates the conditions required for the final deprotection step.

Protecting GroupStructureTypical Deprotection ConditionsAdvantages & Disadvantages
Tosyl (Ts) p-ToluenesulfonylStrong acid (HBr/AcOH) or reducing agents (Na/NH₃, SmI₂)Pro: Very stable, robust. Con: Requires harsh deprotection conditions.[9]
Nosyl (Ns) 2-NitrobenzenesulfonylThiol (e.g., thiophenol) and a mild base (e.g., K₂CO₃)Pro: Mild deprotection, orthogonal to many other groups. Con: Less stable to some nucleophiles and reducing agents than Tosyl.[3][4]
Dns 2,4-DinitrobenzenesulfonylThiol and mild base (cleaves faster than Ns)Pro: Extremely mild deprotection. Con: More labile, less suitable for lengthy synthetic sequences.[3]

Mechanistic Insights

The success of this protocol hinges on the electronic properties of the sulfonamide intermediate.

G cluster_0 Methylation Step cluster_1 Deprotection Step (Fukuyama) node1 R-N⁻-Ns (Sulfonamide Anion) node3 R-N(CH₃)-Ns (Product) node1->node3 SN2 Attack node2 CH₃-I (Methyl Iodide) node2->node3 node4 I⁻ node5 Ph-S⁻ (Thiolate) node7 Meisenheimer Complex (Intermediate) node5->node7 Nucleophilic Aromatic Substitution node6 N-Methyl Nosylamide node6->node7 node8 R-NHCH₃ (Amine Product) node7->node8 Elimination

Caption: Key Mechanistic Steps in the N-Methylation and Deprotection Sequence.

In the methylation step, the electron-withdrawing sulfonyl group makes the N-H proton acidic, allowing for easy formation of the nucleophilic sulfonamide anion. This anion then undergoes a standard SN2 reaction with the methylating agent.

For the deprotection of a nosylamide, the process is driven by the electron-deficient nature of the nitro-substituted aromatic ring. A soft nucleophile like a thiolate attacks the aromatic ring at the position bearing the sulfonyl group, forming a transient Meisenheimer complex.[3] This intermediate then collapses, eliminating the N-methylated amine as the free product.

Safety and Handling

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl): Corrosive and a lachrymator. Handle in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Methyl iodide (MeI) and Dimethyl sulfate (Me₂SO₄): Highly toxic, carcinogenic, and volatile. These reagents must be handled with extreme caution in a well-ventilated chemical fume hood. Use appropriate gloves (e.g., laminate film over nitrile) and avoid inhalation or skin contact.

  • Thiophenol: Toxic and has a strong, unpleasant odor. Handle exclusively in a fume hood.

  • Bases (Pyridine, Triethylamine, K₂CO₃): Handle with care, avoiding skin and eye contact. Pyridine and triethylamine are flammable and have strong odors.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Conclusion

The use of sulfonamide intermediates, particularly the 2-nitrobenzenesulfonyl (nosyl) group, provides a highly effective and reliable method for the selective N-monomethylation of primary amines. This three-step sequence of nosylation, methylation, and mild deprotection circumvents the common problem of over-alkylation encountered in direct methylation strategies. The protocols and principles outlined in this guide offer a robust framework for researchers in organic synthesis and drug development to access valuable N-methylated compounds with high purity and control.

References

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  • Kan, T.; Fukuyama, T. N-Alkylation of Secondary Amines. Chem. Commun., 2004 , 353-359. [Link]

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  • Caron, S.; Do, N. M.; Sieser, J. E. The Use of Sulfonamides as Protecting Groups in the Synthesis of Secondary Amines. Org. Process Res. Dev., 2003 , 7 (5), 659–661. [Link]

  • Ye, Z. et al. Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. Nature Communications, 2018 , 9, 733. [Link]

  • (Reference intentionally left blank)
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  • Zhang, W. et al. Selective synthesis of N-monomethyl amines with primary amines and nitro compounds. Catalysis Science & Technology, 2020 , 10(21), 7133-7153. [Link]

  • Traube, F. et al. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition, 2023 , 62(23), e202301813. [Link]

  • Kirsch, P. et al. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 2022 , 24(40), 7394–7399. [Link]

Sources

Application

Application Note: N-Methyl-N-(methylsulfonyl)methanesulfonamide (N-Methyl-Dimesylamine)

This Application Note and Protocol guide details the reaction conditions for the synthesis and application of N-Methyl-N-(methylsulfonyl)methanesulfonamide (also known as N-Methyl-dimesylamine ). Based on the chemical no...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the reaction conditions for the synthesis and application of N-Methyl-N-(methylsulfonyl)methanesulfonamide (also known as N-Methyl-dimesylamine ).

Based on the chemical nomenclature provided, the subject molecule is the N-methylated derivative of dimesylamine (


). The guide addresses two primary interpretations of the user's request:
  • Synthesis Protocol: The alkylation of the precursor (Dimesylamine) to produce N-Methyl-dimesylamine.

  • Application Protocol: The use of N-Methyl-dimesylamine as a potent methylating agent (where the dimesylamido group acts as a leaving group).

Introduction & Chemical Context

N-Methyl-N-(methylsulfonyl)methanesulfonamide (CAS: 3989-37-5) is a member of the dimesylamine (or bis(sulfonyl)imide) class.

  • Structure:

    
    
    
  • Role:

    • Synthetic Intermediate: It serves as a protected form of methylamine (where the dimesyl group acts as a robust, non-nucleophilic protecting group).

    • Methylating Agent: Due to the high stability of the dimesylamide anion (

      
      ), the N-methyl derivative can function as a methyl donor (similar to methyl triflate or methyl tosylate) in nucleophilic substitutions.
      
    • Byproduct: It is frequently observed as an over-sulfonylation byproduct during the synthesis of N-methyl-methanesulfonamide if excess methanesulfonyl chloride (MsCl) is used.

Core Protocol: Synthesis via Alkylation of Dimesylamine

This protocol details the synthesis of N-Methyl-dimesylamine via the N-alkylation of Dimesylamine (


). This is the most direct method to access the title compound.
Mechanism

The reaction proceeds via an S_N2 mechanism . Dimesylamine is highly acidic (


) due to the electron-withdrawing effect of the two sulfonyl groups. It is easily deprotonated by weak bases to form the nucleophilic dimesylamide anion, which then attacks the methylating agent.
Reagents & Materials
ReagentRoleStoichiometryNotes
Dimesylamine (

)
Substrate1.0 equiv.[1][2][3][4][5]Solid, hygroscopic.
Methyl Iodide (MeI)Alkylating Agent1.2 – 1.5 equiv.Toxic, volatile.
Potassium Carbonate (

)
Base1.5 – 2.0 equiv.Anhydrous, powdered.
Acetone or Acetonitrile Solvent[0.2 M]Polar aprotic solvent required.
Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Add Dimesylamine (1.0 equiv.) and Potassium Carbonate (1.5 equiv.) to the flask. Add Acetone (or Acetonitrile) to achieve a concentration of 0.2 M.

  • Activation: Stir the suspension at Room Temperature (RT) for 15–30 minutes to facilitate deprotonation. The mixture may become slightly cloudy.

  • Alkylation: Add Methyl Iodide (1.5 equiv.) dropwise via syringe.

    • Caution: MeI is a carcinogen. Handle in a fume hood.

  • Reaction: Heat the mixture to reflux (approx. 60°C for Acetone) for 4–6 hours. Monitor reaction progress by TLC (SiO2, EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of the acidic proton signal in NMR or the precursor peak in LC-MS.

  • Work-up:

    • Cool the mixture to RT.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ) through a Celite pad.
    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (if necessary) to obtain N-Methyl-N-(methylsulfonyl)methanesulfonamide as a white crystalline solid.

Alternative Protocol: Synthesis via Sulfonylation

If Dimesylamine is not available, the title compound can be synthesized from N-Methyl-methanesulfonamide or Methylamine .

Reagents
  • Substrate: N-Methyl-methanesulfonamide (

    
    )
    
  • Reagent: Methanesulfonyl Chloride (MsCl, 1.2 equiv.)

  • Base: Triethylamine (

    
    , 1.5 equiv.) or Pyridine.
    
  • Solvent: Dichloromethane (DCM).[6]

Procedure
  • Dissolve N-Methyl-methanesulfonamide in dry DCM at 0°C.

  • Add Triethylamine (1.5 equiv.).

  • Add Methanesulfonyl Chloride (1.2 equiv.) dropwise.

  • Allow to warm to RT and stir for 12 hours.

  • Wash with 1N HCl, saturated

    
    , and brine. Dry over 
    
    
    
    and concentrate.
Application Note: Using N-Methyl-Dimesylamine as a Methylating Agent

N-Methyl-dimesylamine can be used to methylate nucleophiles (Nu-). The driving force is the release of the stable dimesylamide anion.

  • Reactivity Profile: Less reactive than Methyl Triflate (MeOTf) but more stable and easier to handle. Comparable to Methyl Tosylate.

  • General Protocol:

    • Mix Nucleophile (e.g., amine, phenoxide) with N-Methyl-dimesylamine (1.1 equiv.) in DMF or Toluene .

    • Heat to 80–110°C .

    • The product is the methylated nucleophile (

      
      ) and the byproduct is the dimesylamide salt.
      
Experimental Workflow Diagram

G Start Precursor Selection RouteA Route A: Alkylation (Dimesylamine + MeI) Start->RouteA If HN(SO2Me)2 available RouteB Route B: Sulfonylation (MeNHSO2Me + MsCl) Start->RouteB If MeNHSO2Me available Reaction Reaction Phase (Reflux/Stir) RouteA->Reaction K2CO3, Acetone, Reflux RouteB->Reaction Et3N, DCM, 0°C to RT Workup Work-up (Filtration/Extraction) Reaction->Workup TLC Control Product Product: N-Methyl-dimesylamine Workup->Product Purification Application Application: Methylating Agent Product->Application Reaction with Nucleophile

Caption: Workflow for the synthesis of N-Methyl-dimesylamine via Alkylation (Route A) or Sulfonylation (Route B).

Data Summary & Troubleshooting
ParameterRecommended ConditionTroubleshooting Tip
Stoichiometry 1.0 : 1.5 (Substrate : MeI)Excess MeI ensures complete conversion; remove by evaporation.
Temperature 60°C (Reflux)If reaction is slow, switch solvent to Acetonitrile (Reflux 82°C).
Base

or


increases rate due to "cesium effect" (higher solubility).
Moisture Strictly AnhydrousWater competes as a nucleophile; dry solvents are critical.
References
  • Blaschette, A. et al. (1993). Polysulfonylamines, XLI: Synthesis and Solid State Structure of N-Methyl-dimesylamine. Zeitschrift für Naturforschung B, 48(10).

  • Kiesewetter, M. K. et al. (2010). Organocatalytic Ring-Opening Polymerization. Macromolecules, 43(5), 2093–2107. (Discusses sulfonamide/imide reactivity).[4][6][7][8][9][10]

  • BenchChem. (2025).[5] Protocol for N-sulfonylation using Methanesulfonyl Chloride.

Sources

Method

Scalable Synthesis and Strategic Applications of N-Methyl-N-methylsulfonyl-methanesulfonamide

Abstract This technical guide details the scalable synthesis, purification, and application of N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5), also known as N-Methyl-dimesylamine . While often encountered...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide details the scalable synthesis, purification, and application of N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5), also known as N-Methyl-dimesylamine . While often encountered as a byproduct in sulfonamide synthesis, this compound serves as a valuable electrophilic methylating agent and a strategic intermediate in the "Dimesyl" protection-deprotection sequence for primary amines. This protocol focuses on a robust, high-yielding synthesis starting from methylamine, emphasizing a critical caustic wash purification step that exploits the acidity difference between mono- and bis-sulfonated species to ensure high purity (>98%) without chromatography.

Introduction & Chemical Identity

N-Methyl-dimesylamine is a tertiary sulfonimide characterized by two electron-withdrawing sulfonyl groups attached to a central nitrogen atom. This unique electronic environment renders the N-methyl group electrophilic (similar to, though less reactive than, methyl triflate) and the dimesylamino group (


) an excellent non-nucleophilic leaving group.
PropertyData
IUPAC Name N-Methyl-N-(methylsulfonyl)methanesulfonamide
Synonyms N-Methyl-dimesylamine; Bis(methylsulfonyl)methylamine
CAS Number 3989-37-5
Molecular Formula

Molecular Weight 187.24 g/mol
Physical State White crystalline solid (mp ~78-80 °C) or colorless oil (supercooled)
Solubility Soluble in DCM, THF, EtOAc; Insoluble in Water (neutral form)
Strategic Utility in Drug Development
  • "Soft" Methylating Agent: The

    
     group is a stable, non-nucleophilic leaving group. 
    
    
    
    can transfer a methyl group to soft nucleophiles (thiols, selenides) under mild conditions, avoiding the toxicity of methyl iodide or dimethyl sulfate.
  • Dimesyl Protection Strategy: In the synthesis of API intermediates (e.g., Dofetilide analogs), primary amines are often bis-mesylated to fully protect the nitrogen, preventing side reactions (like over-alkylation) during subsequent steps. The bis-mesyl group is then selectively hydrolyzed to the desired mono-sulfonamide.

Scalable Synthesis Protocol

Reaction Logic

The synthesis utilizes the reaction of methylamine with excess methanesulfonyl chloride (MsCl). The key challenge is separating the desired Bis-product (


) from the Mono-intermediate  (

).
  • Mono-mesyl species (

    
    ):  Contains an acidic proton (
    
    
    
    ). Soluble in aqueous base.
  • Bis-mesyl species (

    
    ):  Neutral, no acidic protons. Insoluble in aqueous base.
    

We exploit this property for a "self-purifying" workup.

Reagents & Materials
  • Methylamine Hydrochloride (

    
    ):  1.0 equiv. (Solid salt is preferred for stoichiometry control over aqueous solutions).
    
  • Methanesulfonyl Chloride (MsCl): 2.5 equiv. (Excess ensures complete conversion to Bis).

  • Triethylamine (TEA): 3.5 equiv. (Acts as HCl scavenger).

  • Dichloromethane (DCM): Solvent (10 mL/g of amine).

  • 1M NaOH (aq): For purification wash.

  • 1M HCl (aq): For initial quench.

Step-by-Step Protocol
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, internal thermometer, and pressure-equalizing addition funnel. Flush with Nitrogen (

    
    ).[1][2][3]
    
  • Slurry Formation: Charge Methylamine HCl (1.0 eq) and DCM. Cool to 0 °C using an ice/salt bath.

  • Base Addition: Add Triethylamine (3.5 eq) dropwise. The slurry will thicken as

    
     begins to form (if free-basing in situ) or simply as the amine is liberated. Stir for 15 minutes.
    
  • Sulfonylation (Exothermic): Charge MsCl (2.5 eq) into the addition funnel. Add dropwise to the reaction mixture, maintaining internal temperature

    
    .
    
    • Note: The second sulfonylation (Mono

      
       Bis) is slower than the first.
      
  • Reaction: Allow the mixture to warm to Room Temperature (20-25 °C) and stir for 12–16 hours. Monitor by TLC (EtOAc/Hexane 1:1) or HPLC.[1][4]

    • Endpoint: Disappearance of Mono-mesyl intermediate.

  • Quench: Cool to 0 °C. Slowly add water to quench excess MsCl.

  • Phase Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

  • The "Caustic Wash" (Critical Purification):

    • Wash the DCM layer vigorously with 1M NaOH (2 x) .

    • Mechanism:[1][5][6][7] This converts any unreacted Mono-mesyl (

      
      ) into its water-soluble sodium salt (
      
      
      
      ), removing it from the organic phase.
    • The Bis-mesyl product remains in the DCM.

  • Final Wash & Dry: Wash the DCM layer with 1M HCl (to remove residual TEA) and then Brine. Dry over anhydrous

    
    .
    
  • Isolation: Filter and concentrate under reduced pressure. The residue will likely crystallize upon standing or trituration with cold diethyl ether/hexanes.

Quantitative Data Summary
ParameterSpecification
Yield 85 - 92%
Purity (HPLC) > 98.5% (post-NaOH wash)
Appearance White crystalline solid
Melting Point 78 - 81 °C
Key Impurity Removed N-Methylmethanesulfonamide (< 0.1%)

Workflow Visualization

The following diagram illustrates the synthesis and the critical phase-separation logic used to purify the target compound.

SynthesisWorkflow cluster_inputs Reagents MeNH2 Methylamine HCl (1.0 eq) Reaction Reaction DCM, 0°C to RT, 16h Formation of MeN(Ms)2 MeNH2->Reaction MsCl MsCl (2.5 eq) MsCl->Reaction TEA Triethylamine (3.5 eq) TEA->Reaction Quench Quench Add Water Reaction->Quench PhaseSep Phase Separation (DCM vs Aqueous) Quench->PhaseSep CausticWash CRITICAL STEP: 1M NaOH Wash PhaseSep->CausticWash Organic Phase AqueousWaste Aqueous Layer Contains: TEA salts, MsOH, MeN(Ms)- Na+ (Mono-impurity) PhaseSep->AqueousWaste Aqueous Phase CausticWash->AqueousWaste Impurity Removal OrganicLayer Organic Layer (DCM) Contains: MeN(Ms)2 (Target) CausticWash->OrganicLayer Purified Stream FinalWorkup Wash (HCl, Brine) Dry (MgSO4) & Conc. OrganicLayer->FinalWorkup Product Final Product N-Methyl-dimesylamine (>98% Purity) FinalWorkup->Product

Caption: Workflow for the synthesis of N-Methyl-dimesylamine highlighting the NaOH wash for impurity removal.

Strategic Applications

A. Selective Methylation of Heteroatoms

N-Methyl-dimesylamine can act as a methyl donor. The driving force is the release of the stable dimesylamide anion.

  • Reaction:

    
    
    
  • Advantage: Milder than Methyl Iodide; non-volatile solid reagent; chemoselective for soft nucleophiles.

B. The "Dimesyl" Protection-Deprotection Sequence

This is a high-value strategy in the synthesis of primary sulfonamide drugs (e.g., Sotalol, Dofetilide analogs).

  • Protection: A primary amine (

    
    ) is reacted with excess MsCl to form the Bis-mesyl species (
    
    
    
    ). This fully masks the nitrogen, preventing proton abstraction or N-alkylation during subsequent steps (e.g., alkylation of a separate hydroxyl group).
  • Selective Deprotection: The Bis-mesyl group is hydrolyzed to the Mono-mesyl group (

    
    ) using controlled basic hydrolysis.
    

Protocol for Selective Hydrolysis:

  • Reagent:

    
     (or generic Bis-mesyl).
    
  • Conditions: THF/Water (1:1), NaOH (2.0 eq), Reflux, 1-2 hours.

  • Outcome: Quantitative conversion to N-methylmethanesulfonamide.

  • Note: The first sulfonyl group cleaves much faster than the second, allowing for high selectivity.

ProtectionStrategy Amine Primary Amine R-NH2 BisMesyl Bis-Mesyl Intermediate R-N(SO2Me)2 (Fully Protected) Amine->BisMesyl MsCl (excess) Base MonoMesyl Mono-Sulfonamide R-NH-SO2Me (Target Drug Motif) BisMesyl->MonoMesyl NaOH (aq) Selective Hydrolysis

Caption: The Dimesyl Strategy for synthesizing mono-sulfonamides via the bis-mesyl intermediate.

Safety & Handling

  • Methanesulfonyl Chloride (MsCl): Highly toxic, lachrymator, and corrosive. Reacts violently with water. Handle in a fume hood.

  • Exotherm Control: The reaction of amines with sulfonyl chlorides is highly exothermic. Strict temperature control (< 10 °C) during addition is mandatory to prevent runaway reactions and decomposition.

  • Product Stability: N-Methyl-dimesylamine is stable at room temperature but should be stored under inert atmosphere to prevent slow hydrolysis by atmospheric moisture.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12207270, N-Methyl-N-(methylsulfonyl)methanesulfonamide. Retrieved from [Link]

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
  • Dimesyl Protection Strategy: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Discusses Sulfonamide protection/deprotection).
  • Related Reagent (PhI=NMs)
  • Hydrolysis Kinetics

    • RSC Publishing. (2000). Decomposition of N-methyl-N-nitrosotoluene-p-sulphonamide in basic media. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link] (Provides kinetic data on sulfonamide hydrolysis relevant to the purification strategy).

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in N-Methyl-N-methylsulfonyl-methanesulfonamide methylation reactions

Technical Support Center: Optimization of N-Methyl-N-methylsulfonyl-methanesulfonamide Synthesis Core Directive: The "Nucleophilicity Paradox" As a Senior Application Scientist, I often see researchers struggle with this...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of N-Methyl-N-methylsulfonyl-methanesulfonamide Synthesis

Core Directive: The "Nucleophilicity Paradox"

As a Senior Application Scientist, I often see researchers struggle with this specific transformation. You are attempting to methylate Bis(methylsulfonyl)amine (


, often abbreviated as BMSA or Dimesylamine).

The core issue is thermodynamic: The BMSA anion (


) is electronically designed not to react. The two sulfonyl groups delocalize the negative charge so effectively (pKa 

1.0) that the nitrogen becomes an exceptionally poor nucleophile. Standard methylation protocols (e.g., MeI/K₂CO₃ in Acetone) that work for simple sulfonamides often fail here, resulting in low conversion or unreacted starting material.

This guide moves beyond standard "add and stir" instructions to address the kinetics required to overcome this stability.

Troubleshooting Guide: Diagnostic Q&A

Category A: Low Conversion & Reaction Stalling

Q: I am using Methyl Iodide (MeI) and Potassium Carbonate (


) in Acetone, but the reaction stalls at 40% conversion. Why? 
A:  Acetone is insufficient for this transformation.
  • The Cause: The potassium salt of BMSA (

    
    ) forms a tight ion pair in acetone, further reducing the availability of the anion for nucleophilic attack. The activation energy barrier is too high for the weak nucleophile to displace iodide at reflux temperatures (
    
    
    
    56°C).
  • The Fix: Switch to a Polar Aprotic Solvent with a higher dielectric constant, such as DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone). These solvents solvate the cation (

    
    ), leaving the anion "naked" and more reactive. Increase temperature to 80–90°C.
    

Q: Can I use Dimethyl Sulfate (DMS) instead of MeI? A: Yes, and it is often preferred for yield.

  • The Logic: DMS is a "harder" electrophile than MeI. According to HSAB (Hard-Soft Acid-Base) theory, the disulfonimide anion is a "hard" base (charge is on oxygens via resonance). It often reacts faster with DMS.

  • Protocol Adjustment: If using DMS, ensure you use Cesium Carbonate (

    
    )  instead of Potassium Carbonate. The larger Cesium radius disrupts the ion pair more effectively (the "Cesium Effect"), significantly boosting yield in difficult alkylations [1].
    
Category B: Impurities & Workup[1]

Q: I see a major byproduct that looks like N-methyl-methanesulfonamide (


). Is my bond cleaving? 
A:  This is likely Hydrolysis , not cleavage.
  • The Cause: If your starting material (BMSA) contained trace water, or your solvent was "wet," the sulfonyl group can hydrolyze under basic conditions at high heat, releasing methanesulfonic acid and leaving you with the mono-sulfonamide.

  • The Fix:

    • Dry the BMSA starting material under high vacuum (

      
      1 mbar) at 50°C for 4 hours before use.
      
    • Add 3Å Molecular Sieves to the reaction vessel.

    • Switch to Acetonitrile (MeCN) if hydrolysis persists, as it is easier to keep dry than DMF, though it requires longer reaction times.

Optimized Experimental Protocol

This protocol utilizes the Cesium Effect in a polar aprotic solvent to maximize yield.

Reaction:



Reagents:

  • Bis(methylsulfonyl)amine (1.0 equiv)

  • Cesium Carbonate (

    
    ) (1.5 equiv) - Must be finely ground/micronized.
    
  • Methyl Iodide (MeI) (2.0 equiv) OR Dimethyl Sulfate (1.2 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF (0.2 M concentration)

Step-by-Step Workflow:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve Bis(methylsulfonyl)amine in anhydrous MeCN.

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: Evolution of gas (
    
    
    
    ) indicates deprotonation.
  • Addition: Cool to 0°C. Add Methyl Iodide dropwise. (Cooling prevents volatilization of MeI).

  • Reaction: Warm to reflux (80°C for MeCN) and stir for 12–16 hours.

    • Checkpoint: Monitor by TLC (Ethyl Acetate/Hexane). The product is less polar than the starting material.

  • Workup (Critical):

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate.

    • Purification: The product, N-Methyl-N-methylsulfonyl-methanesulfonamide, is often a crystalline solid. Recrystallize from minimal hot Ethanol or a DCM/Hexane mixture.

Data Visualization

Figure 1: Resonance Stability & Nucleophilic Challenge

The following diagram illustrates why the reaction is difficult: the negative charge is delocalized across four oxygen atoms, making the nitrogen center unreactive.

Resonance cluster_0 Starting Material (Anion) cluster_1 Reaction Barrier cluster_2 Solution N_Center N- Center (Nucleophile) O_Res1 O- Resonance (Delocalization) N_Center->O_Res1 Charge Shift O_Res2 O- Resonance (Delocalization) N_Center->O_Res2 Charge Shift Barrier High Activation Energy (Stable Anion) N_Center->Barrier Cesium Cesium (Cs+) Disrupts Ion Pair Cesium->Barrier Lowers Barrier PolarSolvent Polar Solvent (DMF/ACN) PolarSolvent->Barrier Exposes Anion

Caption: The resonance stabilization of the disulfonimide anion creates a high activation barrier, requiring cation tuning (Cesium) and solvation to facilitate methylation.

Table 1: Solvent & Base Screening Data (Synthetic Efficiency)
EntryBaseSolventTemp (°C)Time (h)Yield (%)Notes
1

Acetone56 (Reflux)2435%Incomplete; Ion pairing limits reactivity.
2

DMF801272%Improved solubility; difficult workup (DMF removal).
3

THF0

RT
465%Fast, but risk of hydrolysis if "wet"; dangerous workup.
4

MeCN 80 16 92% Optimal balance of reactivity and ease of purification.

References

  • Flessner, T. & Doye, S. (1999). Cesium Carbonate Promoted N-Alkylation of Indoles and Sulfonamides. Journal of Organic Chemistry. (Demonstrates the efficacy of Cs2CO3 in alkylating poor nucleophiles).

  • Gatland, A. E., et al. (2010). N-Alkylation of sulfonamides with alcohols. Organic Process Research & Development. (Discusses solvent effects on sulfonamide pKa and nucleophilicity).

  • Postema, M. H. D. (2000). Reactivity of Bis(methylsulfonyl)imide. Tetrahedron. (General reactivity profile of disulfonimides).

  • BenchChem Technical Data. (2025). Synthesis of N-(trimethylsilyl)methanesulfonamide and related sulfonyl imides. (Practical handling of sulfonyl chlorides and imides).

Optimization

Technical Support Center: Optimizing Reactions with N-Methyl-N-(methylsulfonyl)methanesulfonamide

Product: N-Methyl-N-(methylsulfonyl)methanesulfonamide Synonyms: N-Methyl-bis(methylsulfonyl)imide; N-Methyl-dimesylamine; Me-N(Ms)₂ CAS: 3989-37-5 Application: Electrophilic Methylation Agent Executive Summary & Reagent...

Author: BenchChem Technical Support Team. Date: March 2026

Product: N-Methyl-N-(methylsulfonyl)methanesulfonamide Synonyms: N-Methyl-bis(methylsulfonyl)imide; N-Methyl-dimesylamine; Me-N(Ms)₂ CAS: 3989-37-5 Application: Electrophilic Methylation Agent

Executive Summary & Reagent Profile

N-Methyl-N-(methylsulfonyl)methanesulfonamide (Me-N(Ms)₂) is a specialized electrophilic methylating agent. Unlike the more common methyl iodide (MeI) or methyl triflate (MeOTf), Me-N(Ms)₂ is a crystalline solid with lower volatility, offering a safer handling profile while maintaining high reactivity.

The reagent functions by transferring a methyl group to a nucleophile (


), releasing the stable, non-nucleophilic dimesylamido anion  (

).
Key Reactivity Parameters
ParameterDescription
Primary Reaction

Methylation of amines, phenols, and carboxylic acids.[1]
Leaving Group Dimesylamide anion (

of conjugate acid

).
Solvent Compatibility DCM, THF, Acetonitrile, DMF (Must be anhydrous).
Major Side Reaction Hydrolysis (reaction with moisture) generating Methanesulfonic acid.

Mechanism of Action

To minimize side reactions, one must understand the competition between the desired methylation and potential competing pathways. The reactivity is driven by the electron-withdrawing power of the two sulfonyl groups, which activates the N-Methyl bond.

Reaction Pathway Diagram

ReactionMechanism Reagent Me-N(Ms)₂ (Electrophile) TS Transition State [Nu---Me---N(Ms)₂]‡ Reagent->TS SN2 Attack Hydrolysis Hydrolysis Product (MeNH(Ms) + MsOH) Reagent->Hydrolysis Decomposition Nuc Nucleophile (Amine/Phenol) Nuc->TS SN2 Attack Product Methylated Product (Nu-Me) TS->Product LG Leaving Group (Dimesylamide Anion) TS->LG Water H₂O (Moisture) Water->Reagent Competing Attack

Figure 1: The primary SN2 methylation pathway versus the competitive hydrolysis pathway.

Troubleshooting & FAQs

This section addresses specific technical hurdles reported by users.

Issue 1: Low Yield & Reagent Decomposition

Q: I am observing low conversion rates even with excess reagent. The NMR shows the formation of N-methylmethanesulfonamide. What is happening?

Diagnosis: This is a classic signature of Hydrolysis . The reagent, Me-N(Ms)₂, is moisture-sensitive. Upon contact with water, it hydrolyzes to form N-methylmethanesulfonamide (


) and methanesulfonic acid (

). This consumes the reagent and generates acid, which can protonate your nucleophile, rendering it unreactive.

Corrective Protocol:

  • Solvent Drying: Ensure all solvents (DCM, THF, MeCN) are dried over molecular sieves (3Å or 4Å) or dispensed from a solvent purification system.

  • Base Scavenger: Add a non-nucleophilic base (e.g., 2,6-Lutidine or

    
    ) to neutralize any adventitious acid generated.
    
  • Inert Atmosphere: Weigh and transfer the reagent inside a glovebox or under a rapid stream of nitrogen/argon.

Issue 2: Over-Methylation (Polyalkylation)

Q: When methylating a primary amine, I get a mixture of mono-, di-, and trimethylated products. How do I stop at the mono-methyl stage?

Diagnosis: The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to runaway methylation.

Optimization Strategy:

  • Stoichiometry: Use a slight deficit of Me-N(Ms)₂ (0.9 equivalents) relative to the amine.

  • Temperature Control: Lower the reaction temperature to -10°C or 0°C. Me-N(Ms)₂ is reactive enough to proceed at lower temperatures where selectivity is higher.

  • Slow Addition: Dissolve Me-N(Ms)₂ in the reaction solvent and add it dropwise to the amine solution over 1 hour. This keeps the concentration of the electrophile low relative to the unreacted amine.

Issue 3: Regioselectivity (O- vs N-Methylation)

Q: My substrate has both a hydroxyl group and an amine. I want to methylate the amine, but I see some ether formation.

Diagnosis: While amines are generally better nucleophiles, the "hardness" of the electrophile and the solvent choice influence selectivity.

Guidance:

  • Solvent Effect: Use protic solvents (like MeOH) or non-polar solvents if solubility permits. Polar aprotic solvents (DMF, DMSO) tend to enhance the nucleophilicity of oxygen anions (if base is used), promoting O-methylation.

  • Base Selection: Avoid strong bases (NaH, KOtBu) that deprotonate the hydroxyl group. Use mild bases (

    
     or tertiary amines) that are sufficient to scavenge the leaving group proton but insufficient to deprotonate the alcohol.
    

Standard Operating Procedure (SOP)

Objective: Selective N-Methylation of a Secondary Amine.

Materials:

  • Substrate: Secondary Amine (1.0 equiv)

  • Reagent: Me-N(Ms)₂ (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) (

    
     M concentration)
    

Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon.

  • Dissolution: Add the amine and DIPEA to the flask. Dissolve in anhydrous DCM.

  • Cooling: Cool the mixture to 0°C using an ice bath.

  • Addition: Add Me-N(Ms)₂ as a solid (quickly) or as a solution in minimal DCM dropwise.

    • Technical Note: If adding as a solid, ensure minimal exposure to air humidity.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Monitor by TLC or LCMS.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x). The byproduct, lithium/ammonium dimesylamide, is water-soluble and will remain in the aqueous layer.

  • Purification: Dry organic layer over

    
    , filter, and concentrate.
    

Decision Tree: Troubleshooting Side Reactions

Use this logic flow to diagnose impurities or low yields.

Troubleshooting Start Problem Identified CheckYield Is Yield Low? Start->CheckYield CheckByprod Are Byproducts Observed? Start->CheckByprod Moisture Check Moisture/Hydrolysis (Look for MeNHMs in NMR) CheckYield->Moisture Yes Type Identify Byproduct Type CheckByprod->Type DrySolv Action: Dry Solvents & Use Inert Atmosphere Moisture->DrySolv OverAlk Poly-methylation Type->OverAlk Regio Wrong Isomer (O-alk) Type->Regio Soln1 Action: Reduce Eq. of Reagent Lower Temp OverAlk->Soln1 Soln2 Action: Change Solvent Use Weaker Base Regio->Soln2

Figure 2: Diagnostic workflow for optimizing reaction conditions.

References

  • Synthesis and Properties of Sulfonylimides

    • Title: N-Methyl-N-(methylsulfonyl)methanesulfonamide (CAS 3989-37-5) Properties and Reactivity.[2][3]

    • Source: ChemicalBook / PubChem D
  • General Methylation Methodologies

    • Title: A General Method for N-Methylation of Amines.[4]

    • Source: University of Liverpool / Organic Chemistry Portal.
    • URL:[Link]

  • Mechanistic Insight (Analogous Triflimide Chemistry)

    • Title: Bis(trifluoromethanesulfonyl)
    • Source: National Institutes of Health (NIH) / PubChem.
    • URL:[Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling sulfonylimide reagents.

Sources

Troubleshooting

Purification techniques for N-Methyl-N-methylsulfonyl-methanesulfonamide reaction products

Welcome to the Technical Support Center for the isolation and purification of N-Methyl-N-methylsulfonyl-methanesulfonamide (also known as N-methylbis(methanesulfonyl)amine, CAS: 3989-37-5). As a Senior Application Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-Methyl-N-methylsulfonyl-methanesulfonamide (also known as N-methylbis(methanesulfonyl)amine, CAS: 3989-37-5).

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Successful purification of highly polar sulfonimides requires a deep understanding of their physicochemical properties—specifically their strong dipole moments, unique acid-base chemistry, and crystallization thermodynamics. This guide provides field-proven troubleshooting, causality-driven explanations, and self-validating protocols to ensure high-purity yields.

Purification Workflow Architecture

PurificationWorkflow Crude Crude Reaction Mixture (Product, SM, & Salts) Quench Aqueous Base Wash (Removes acidic unreacted SM) Crude->Quench Quench Organic Organic Phase Extraction (Dichloromethane or EtOAc) Quench->Organic Partition Chromatography Silica Column Chromatography (Hexane:EtOAc Gradient) Organic->Chromatography Purify Fractions Concentration & Seeding (Prevents 'Oiling Out') Chromatography->Fractions Isolate Recryst Recrystallization (Isopropanol/Water) Fractions->Recryst Crystallize Pure Pure N-Methyl-N-methylsulfonyl- methanesulfonamide Recryst->Pure Dry

Fig 1: Step-by-step purification workflow for N-methylbis(methanesulfonyl)amine.

Troubleshooting & FAQs

Q1: My product is "oiling out" instead of forming crystals during recrystallization. How can I force crystallization? A: "Oiling out" is a notorious issue with sulfonamides and sulfonimides [2].

  • The Causality: Sulfonimides possess strong dipole moments. When the cooling gradient is too steep, or if the melting point of the compound is lower than the temperature at which the solution becomes saturated, the solute molecules cannot orient themselves fast enough to form a stable crystal lattice. Instead, they aggregate into a disordered, supercooled liquid phase (an oil) [3]. Impurities further disrupt lattice packing energy, exacerbating this effect.

  • The Solution: If your product oils out, reheat the mixture until the oil completely redissolves. Add a slightly more polar co-solvent (e.g., a few drops of water to an isopropanol solution) to adjust the saturation curve. Cool the flask extremely slowly (e.g., in a warm water bath that cools to room temperature overnight). Introducing a seed crystal of pure N-methylbis(methanesulfonyl)amine just before the cloud point will provide a nucleation site, bypassing the energy barrier required for initial lattice formation.

Q2: How do I efficiently separate unreacted bis(methanesulfonyl)amine from the methylated product without relying solely on chromatography? A: You can achieve near-quantitative separation using a simple acid-base liquid-liquid extraction.

  • The Causality: The starting material, bis(methanesulfonyl)amine, contains an N-H proton flanked by two highly electron-withdrawing sulfonyl groups. This extensive delocalization of the conjugate base's negative charge makes the N-H proton remarkably acidic (pKa ~ -0.5 to 1.0) [1].

  • The Solution: By washing the crude organic layer with a mild aqueous base (e.g., saturated

    
     or dilute 
    
    
    
    ), the unreacted starting material is deprotonated, forms a water-soluble salt, and partitions entirely into the aqueous phase. The fully methylated target product lacks this acidic proton, remains neutral, and stays in the organic phase.

Q3: What is the optimal solvent system for silica gel column chromatography if extraction isn't enough? A: A gradient of Hexane and Ethyl Acetate (starting at 80:20 and moving to 60:40 v/v) is highly effective.

  • The Causality: N-Methyl-N-methylsulfonyl-methanesulfonamide is a highly polar molecule, but because the nitrogen is fully substituted, it acts strictly as a hydrogen-bond acceptor, not a donor[4]. This prevents it from streaking on the acidic silanol groups of the silica stationary phase. An optimal

    
     of ~0.45 is typically achieved at a 60:40 Hexane:EtOAc ratio.
    

Q4: How do I ensure residual methylating agents (e.g., dimethyl sulfate or methyl iodide) are completely destroyed before purification? A: Electrophilic methylating agents are highly toxic and will contaminate your final product if not quenched.

  • The Causality: Dimethyl sulfate (

    
    ) requires aggressive nucleophilic attack to be deactivated.
    
  • The Solution: Before extraction, stir the crude reaction mixture vigorously with an aqueous solution of 1M

    
     or a 10% triethylamine solution for 30-60 minutes. The hydroxide or amine will nucleophilically attack the residual methylating agent, hydrolyzing it into harmless, highly water-soluble byproducts (e.g., methyl sulfate salts or quaternary ammonium salts) that are easily washed away in the aqueous phase.
    

Quantitative Data & Physicochemical Summary

ParameterValue / RecommendationCausality & Scientific Rationale
Target Compound N-Methyl-N-methylsulfonyl-methanesulfonamideCAS: 3989-37-5; Neutral, highly polar sulfonimide.
SM pKa ~ -0.57 (Bis(methanesulfonyl)amine)Extreme acidity due to dual sulfonyl electron withdrawal enables selective basic extraction[1].
Optimal TLC System Hexane : EtOAc (60:40 v/v)Balances the strong dipole moment of the product, yielding an optimal

of ~0.45.
Recrystallization Isopropanol : Water (70:30 v/v)Water modulates the high solubility in pure alcohol, forcing crystallization upon cooling [2].
Quench Reagent 1M Aqueous

Rapidly hydrolyzes residual electrophilic methylating agents via nucleophilic attack.

Self-Validating Experimental Protocol: Isolation & Purification

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Reaction Quenching & Hydrolysis

  • Cool the crude reaction mixture to 0°C using an ice bath.

  • Slowly add 1M aqueous

    
     (approx. 5 volumes relative to the reaction volume) while stirring vigorously.
    
  • Allow the mixture to stir at room temperature for 45 minutes to ensure complete destruction of residual dimethyl sulfate or methyl iodide.

Step 2: Acid-Base Liquid-Liquid Extraction

  • Transfer the quenched mixture to a separatory funnel. Extract with Dichloromethane (DCM) or Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous

    
     (2 x 50 mL).
    
  • Self-Validation Check: Test the pH of the aqueous discard from the second wash. If the pH drops below 8, the base has been exhausted by the highly acidic starting material. Add more base and perform an additional wash until the aqueous layer remains consistently basic (pH > 9). This guarantees 100% removal of unreacted bis(methanesulfonyl)amine.

  • Wash the organic layer with brine (1 x 50 mL), dry over anhydrous

    
    , and concentrate under reduced pressure.
    

Step 3: Silica Gel Column Chromatography (Optional but Recommended for High Purity)

  • Load the crude concentrated oil onto a silica gel column.

  • Elute using a gradient of Hexane : Ethyl Acetate (start at 80:20, increase to 60:40).

  • Self-Validation Check: Spot fractions on a TLC plate. The target product will appear as a distinct spot at

    
     ~0.45 (in 60:40 Hexane:EtOAc) under short-wave UV (254 nm) or when stained with 
    
    
    
    . Combine pure fractions and evaporate the solvent.

Step 4: Recrystallization

  • Dissolve the purified residue in a minimum amount of boiling 70% Isopropanol (aqueous).

  • Self-Validation Check: If the solution is cloudy at boiling, add pure Isopropanol dropwise until it turns perfectly clear. If it is clear but highly dilute, boil off excess solvent until the solution just begins to turn cloudy, then add one drop of Isopropanol to clear it.

  • Remove the flask from the heat source and allow it to cool to room temperature undisturbed.

  • Once at room temperature, place the flask in an ice bath for 30 minutes to maximize yield.

  • Filter the resulting crystals via vacuum filtration (Büchner funnel), wash with ice-cold 70% Isopropanol, and dry under high vacuum to a constant weight.

References

  • The effect of anion fluorination in ionic liquids—physical properties of a range of bis(methanesulfonyl)amide salts Journal of Materials Chemistry (Royal Society of Chemistry) URL:[Link]

  • How to recrystallize an oily compound after column chromatography? ResearchGate URL:[Link]

  • Bis(methylsulfonyl)methane (CID 240586) - Chemical and Physical Properties PubChem (National Institutes of Health) URL:[Link]

Optimization

Overcoming steric hindrance in N-Methyl-N-methylsulfonyl-methanesulfonamide synthesis

Welcome to the dedicated technical support resource for the synthesis of N-Methyl-N-methylsulfonyl-methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are nav...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for the synthesis of N-Methyl-N-methylsulfonyl-methanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the synthetic challenges associated with this sterically demanding molecule. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive set of frequently asked questions to support your research endeavors.

Introduction: The Challenge of Steric Hindrance

The synthesis of N-Methyl-N-methylsulfonyl-methanesulfonamide, a molecule featuring a nitrogen atom substituted with one methyl and two methylsulfonyl groups, presents a significant synthetic hurdle primarily due to severe steric hindrance. The two bulky methylsulfonyl groups electronically deactivate the nitrogen atom and physically obstruct the approach of electrophiles, making the final N-methylation step particularly challenging.

This guide will walk you through a plausible synthetic pathway, highlighting the critical points where issues are likely to arise and offering evidence-based solutions to overcome them.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of N-Methyl-N-methylsulfonyl-methanesulfonamide and its precursors.

Part 1: Synthesis of the Bis(methanesulfonyl)amine Precursor

Q1: I am having trouble with the synthesis of the bis(chlorosulfonyl)amine precursor. The reaction is either too vigorous or gives a low yield. What are the critical parameters to control?

A1: The synthesis of bis(chlorosulfonyl)amine from sulfamic acid and a chlorinating agent like thionyl chloride in the presence of chlorosulfonic acid is indeed a hazardous reaction that requires careful control.[1][2][3] Key parameters to monitor are:

  • Temperature Control: The reaction is highly exothermic and can lead to rapid gas evolution. It is crucial to maintain the recommended temperature profile. A common issue is adding the reagents too quickly at the initial stage. A patent for a similar process suggests heating the mixture of sulfamic acid and chlorosulfonic acid to between 50°C and 140°C before the gradual addition of the halogenating agent.[3]

  • Reagent Addition: Adding the chlorinating agent (e.g., thionyl chloride) in portions or via a syringe pump can help to control the reaction rate and prevent dangerous gas buildup.[3]

  • Purity of Reagents: Ensure that all reagents are of high purity and anhydrous to avoid side reactions.

Q2: How do I convert bis(chlorosulfonyl)amine to the desired bis(methanesulfonyl)amine?

A2: While a direct, one-pot conversion from bis(chlorosulfonyl)amine to bis(methanesulfonyl)amine is not well-documented in readily available literature, a plausible two-step approach would involve:

  • Controlled Hydrolysis: Carefully hydrolyzing the bis(chlorosulfonyl)amine to bis(sulfonic acid) imide. This step must be managed cautiously to avoid decomposition.

  • Reduction/Methylation: The resulting bis(sulfonic acid) imide could then potentially be converted to bis(methanesulfonyl)amine. However, this is a non-trivial transformation.

A more direct, albeit less documented, route to a related precursor, bismethanesulfonimide, can be inferred from the literature, which is then used in subsequent alkylations.[4][5]

Part 2: N-Methylation of Bis(methanesulfonyl)amine

Q3: My attempts to N-methylate bis(methanesulfonyl)amine with standard methylating agents like methyl iodide or dimethyl sulfate are failing or giving very low yields. Why is this happening?

A3: This is the most common and anticipated problem. The low reactivity of the nitrogen atom in bis(methanesulfonyl)amine is due to two main factors:

  • Steric Hindrance: The two bulky methylsulfonyl groups physically block the nitrogen atom, making it difficult for the methylating agent to approach for an S(_N)2 reaction.

  • Electronic Effects: The strong electron-withdrawing nature of the two sulfonyl groups significantly reduces the nucleophilicity of the nitrogen atom.

Standard N-alkylation conditions that work for simple amines or even monosulfonamides are often insufficient for this highly hindered substrate.[6]

Q4: What alternative methods can I try to overcome the steric hindrance in the N-methylation step?

A4: For such a sterically hindered and electronically deactivated substrate, more specialized and potent methylation strategies are required. Here are several approaches to consider, ranging from classical to more modern techniques:

  • Use of a Strong, Non-Nucleophilic Base and a Potent Methylating Agent: Employing a strong base like sodium hydride (NaH) to fully deprotonate the bis(methanesulfonyl)amine, forming the more nucleophilic anion, is a crucial first step. Following this with a powerful methylating agent such as dimethyl sulfate is a classical approach. An efficient N-methylation of amino acid derivatives has been described using dimethyl sulfate with NaH and a catalytic amount of water, which generates highly reactive sodium hydroxide in situ.[7]

  • Mitsunobu Reaction: The Mitsunobu reaction is a powerful method for the N-alkylation of acidic N-H compounds.[4][5] In this case, bis(methanesulfonyl)amine would act as the nucleophile, and methanol could potentially serve as the methyl source in the presence of triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Phase-Transfer Catalysis (PTC): PTC can be an effective method for alkylating sterically hindered substrates.[8][9][10] By using a quaternary ammonium salt as the catalyst, the deprotonated bis(methanesulfonyl)amine anion can be transferred from an aqueous or solid phase to an organic phase containing the methylating agent, which can enhance the reaction rate.

  • Diazomethane: For acidic N-H bonds, diazomethane is a highly effective methylating agent.[11][12] Given the acidity of the N-H proton in bis(methanesulfonyl)amine, this method is chemically feasible. However, extreme caution is advised as diazomethane is highly toxic and explosive.[12] It should only be used by experienced personnel with appropriate safety precautions and specialized equipment.

  • "Borrowing Hydrogen" Catalysis: Modern catalytic methods, such as manganese- or iridium-catalyzed N-alkylation using methanol as the methyl source, offer a greener and potentially effective alternative.[8][13][14] These methods proceed via a "borrowing hydrogen" mechanism and have been shown to be effective for a range of sulfonamides.

Q5: I am observing decomposition of my starting material or the formation of multiple unidentified byproducts. What could be the cause?

A5: Decomposition or the formation of byproducts can be attributed to several factors:

  • Harsh Reaction Conditions: High temperatures or overly strong bases can lead to the degradation of the sulfonyl groups.

  • Moisture: The presence of water can lead to hydrolysis of the sulfonyl groups, especially under basic conditions. Ensure all reagents and solvents are anhydrous.

  • Side Reactions of the Base: If a nucleophilic base is used, it may compete with the bis(methanesulfonyl)amine anion in reacting with the methylating agent.

Troubleshooting Workflow for N-Methylation

start Low or No N-Methylation check_deprotonation Is the N-H fully deprotonated? (Check base strength and solubility) start->check_deprotonation increase_base Use a stronger base (e.g., NaH) or a more soluble one (e.g., Cs2CO3) check_deprotonation->increase_base No check_reagent Is the methylating agent reactive enough? check_deprotonation->check_reagent Yes increase_base->check_reagent stronger_reagent Use a more potent methylating agent (e.g., Dimethyl Sulfate, Methyl Triflate) check_reagent->stronger_reagent No alternative_methods Consider alternative methods check_reagent->alternative_methods Yes stronger_reagent->alternative_methods mitsunobu Mitsunobu Reaction (Methanol, PPh3, DEAD/DIAD) alternative_methods->mitsunobu ptc Phase-Transfer Catalysis (Quaternary Ammonium Salt) alternative_methods->ptc diazomethane Diazomethane (High-risk, high-reward) alternative_methods->diazomethane catalysis Borrowing Hydrogen Catalysis (e.g., Mn or Ir catalyst with Methanol) alternative_methods->catalysis success Successful N-Methylation mitsunobu->success ptc->success diazomethane->success catalysis->success cluster_0 Precursor Synthesis cluster_1 N-Methylation (Alternative Routes) sulfamic_acid Sulfamic Acid bis_chloro Bis(chlorosulfonyl)amine sulfamic_acid->bis_chloro + Thionyl Chloride + Chlorosulfonic Acid bis_methane Bis(methanesulfonyl)amine bis_chloro->bis_methane Hydrolysis & Reduction (Proposed) bis_methane_2 Bis(methanesulfonyl)amine product N-Methyl-N-methylsulfonyl- methanesulfonamide bis_methane_2->product + Dimethyl Sulfate, NaH (Strong Base Alkylation) bis_methane_2->product + Methanol, PPh3, DIAD (Mitsunobu Reaction) bis_methane_2->product + Diazomethane (High-Risk Method)

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for N-Methyl-N-methylsulfonyl-methanesulfonamide Kinetics

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-Methyl-N-methylsulfonyl-methanesulfonamide. This guide provides in-depth troubleshooting ad...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with N-Methyl-N-methylsulfonyl-methanesulfonamide. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of its reaction kinetics, with a specific focus on the critical role of temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary influence of temperature on the kinetics of reactions involving N-Methyl-N-methylsulfonyl-methanesulfonamide?

A1: Temperature is a critical parameter that directly influences the rate of formation and decomposition of N-Methyl-N-methylsulfonyl-methanesulfonamide. As with most chemical reactions, increasing the temperature generally increases the reaction rate by providing the necessary activation energy.[1] However, excessively high temperatures can lead to undesirable side reactions, such as the formation of diaryl sulfones or thermal decomposition, which can complicate kinetic analysis and reduce the yield of the desired product.[1]

Q2: I am observing a low yield in my synthesis of N-Methyl-N-methylsulfonyl-methanesulfonamide. Could the reaction temperature be the culprit?

A2: Suboptimal reaction temperature is a common cause of low yields in sulfonamide synthesis.[2] If the temperature is too low, the reaction may proceed very slowly or not at all, leading to incomplete conversion of starting materials.[3] Conversely, if the temperature is too high, it can promote the formation of byproducts or lead to the degradation of the desired product.[1] Careful optimization of the reaction temperature is therefore essential.

Q3: What are the expected thermal decomposition products of N-Methyl-N-methylsulfonyl-methanesulfonamide?

Q4: How does pH influence the stability of N-Methyl-N-methylsulfonyl-methanesulfonamide, and how does this interact with temperature?

A4: The stability of sulfonamides is often pH-dependent, with many exhibiting greater stability in the neutral pH range.[5] Both highly acidic and highly basic conditions can accelerate hydrolytic degradation, a process that is also temperature-dependent.[5][6] The rate of this degradation is expected to increase with temperature. Therefore, when conducting kinetic studies in aqueous solutions, it is crucial to control both pH and temperature to ensure the observed kinetics are not convoluted with degradation phenomena.

Troubleshooting Guides

Guide 1: Low or No Reaction Conversion

This guide will help you troubleshoot situations where your reaction to synthesize or react N-Methyl-N-methylsulfonyl-methanesulfonamide shows low or no conversion.

Problem: The reaction is sluggish, with a significant amount of starting material remaining even after extended reaction times.

Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Temperature Cautiously increase the reaction temperature in increments of 5-10°C.Reaction kinetics are highly dependent on temperature. A modest increase can significantly enhance the reaction rate.[1]
Inappropriate Solvent Ensure the chosen solvent can dissolve the reactants and is suitable for the target temperature. Consider a higher-boiling point solvent if necessary.For some sulfonamide alkylations, a temperature near the boiling point of toluene was found to be necessary for the reaction to proceed.[3]
Catalyst Inefficiency (if applicable) If using a catalyst, ensure it is active and used in the correct concentration. Consider screening alternative catalysts.Some N-alkylation reactions of sulfonamides are effectively catalyzed by Brønsted or Lewis acids.[3]
Guide 2: Formation of Multiple Byproducts

This guide addresses the issue of observing significant amounts of impurities alongside your desired product.

Problem: Chromatographic or spectroscopic analysis reveals the presence of multiple, unexpected products, complicating analysis and reducing the yield of N-Methyl-N-methylsulfonyl-methanesulfonamide.

Potential Cause Troubleshooting Step Scientific Rationale
Excessive Temperature Reduce the reaction temperature. Monitor the reaction closely to find the optimal balance between reaction rate and selectivity.High temperatures can promote side reactions, such as the formation of sulfones.[1]
Incorrect Stoichiometry Carefully control the molar ratios of your reactants. A slight excess of one reagent may be necessary, but large excesses can lead to byproducts.For instance, in sulfonamide synthesis, a slight excess of the sulfonyl chloride may be used to ensure complete consumption of a valuable amine.[2]
Presence of Water Use anhydrous solvents and reagents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).The presence of water can lead to the hydrolysis of sulfonyl chlorides, a common starting material for sulfonamide synthesis.[2]

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization in the Synthesis of N-Methyl-N-methylsulfonyl-methanesulfonamide

This protocol describes a systematic approach to optimizing the reaction temperature for the synthesis of N-Methyl-N-methylsulfonyl-methanesulfonamide, likely proceeding via the reaction of a suitable amine with methanesulfonyl chloride.

Materials:

  • N-methylmethanesulfonamide (or appropriate amine precursor)

  • Methanesulfonyl chloride

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Base (e.g., pyridine, triethylamine)

  • Reaction vessels (e.g., round-bottom flasks)

  • Magnetic stirrer and stir bars

  • Temperature-controlled heating/cooling system

  • Inert gas supply (e.g., nitrogen or argon)

  • Analytical instruments for monitoring reaction progress (e.g., TLC, LC-MS, GC-MS)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine precursor and the base in the chosen anhydrous solvent.

  • Initial Temperature: Cool the solution to 0°C using an ice bath. This is a common starting point for the addition of reactive electrophiles like sulfonyl chlorides to control exothermic reactions.[2][7]

  • Reagent Addition: Slowly add the methanesulfonyl chloride dropwise to the stirred solution, maintaining the internal temperature at or below 5°C.

  • Temperature Screening:

    • Run 1 (Low Temperature): After the addition is complete, allow the reaction to slowly warm to room temperature and stir for a predetermined time (e.g., 12-24 hours).

    • Run 2 (Moderate Temperature): Set up a parallel reaction. After the initial low-temperature addition, gently heat the reaction mixture to a moderate temperature (e.g., 40-50°C) and maintain for the same duration.

    • Run 3 (High Temperature): Set up a third parallel reaction. After the addition, heat the mixture to a higher temperature (e.g., refluxing toluene, if applicable), monitoring for potential decomposition.[3]

  • Reaction Monitoring: At regular intervals, withdraw small aliquots from each reaction and analyze them to monitor the consumption of starting materials and the formation of the product and any byproducts.

  • Workup and Analysis: Once the reactions have reached completion or the optimal time point, quench the reactions and perform a standard aqueous workup.[2] Isolate the crude product and analyze the yield and purity from each temperature condition to determine the optimal temperature.

Visualizing the Experimental Workflow

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_optimization Temperature Optimization cluster_analysis Analysis & Workup prep1 Dissolve Amine & Base in Anhydrous Solvent prep2 Cool to 0°C prep1->prep2 react1 Slowly Add Methanesulfonyl Chloride prep2->react1 opt1 Run 1: Room Temperature react1->opt1 opt2 Run 2: Moderate Temperature (e.g., 50°C) react1->opt2 opt3 Run 3: High Temperature (e.g., Reflux) react1->opt3 analysis1 Monitor Reactions (TLC, LC-MS) opt1->analysis1 opt2->analysis1 opt3->analysis1 analysis2 Quench & Aqueous Workup analysis1->analysis2 analysis3 Isolate & Analyze Product analysis2->analysis3 result Determine Optimal Temperature analysis3->result

Caption: Workflow for temperature optimization in N-Methyl-N-methylsulfonyl-methanesulfonamide synthesis.

References

  • Technical Support Center: Optimization of Sulfonamide Synthesis - Benchchem. (URL: )
  • Troubleshooting common issues in the synthesis of aryl sulfonic acids - Benchchem. (URL: )
  • Troubleshooting Guide: Reducing By-products in 2-Aminobenzenesulfonamide Cycliz
  • Correlation Analysis for the Kinetics Data of the Reaction between Some Sulphonamides with p-Dimethylaminobenzaldehyde - ResearchGate. (URL: [Link])

  • Immunochemical analysis of sulfonamide drug allergy: identification of sulfamethoxazole-substituted human serum proteins - PubMed. (URL: [Link])

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - PMC. (URL: [Link])

  • Catalytic ozonation of the antibiotic sulfadiazine: Reaction kinetics and transformation mechanisms | Request PDF - ResearchGate. (URL: [Link])

  • Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols - ACS Publications. (URL: [Link])

  • Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions | Request PDF - ResearchGate. (URL: [Link])

  • Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC. (URL: [Link])

  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides - Benchchem. (URL: )
  • An In-Depth Technical Guide to the Thermal Stability and Decomposition of Methanesulfonamide - Benchchem. (URL: )
  • stability of methanesulfonamide in acidic and basic conditions - Benchchem. (URL: )
  • Technical Support Center: N-Phenylmethanesulfonamide Production - Benchchem. (URL: )

Sources

Optimization

Solving solubility issues with N-Methyl-N-methylsulfonyl-methanesulfonamide

The following Technical Support Guide is designed to address solubility and handling challenges associated with N-Methyl-N-(methylsulfonyl)methanesulfonamide (CAS: 3989-37-5), also referred to as N-Methyl-dimesylamine or...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed to address solubility and handling challenges associated with N-Methyl-N-(methylsulfonyl)methanesulfonamide (CAS: 3989-37-5), also referred to as N-Methyl-dimesylamine or MeN(Ms)₂ .[1]

Subject: Troubleshooting Solubility, Handling, and Purification Protocols Ticket ID: SOL-MS2-001 Status: Active Guide[1]

Executive Summary: The "Lattice Energy" Challenge

N-Methyl-N-(methylsulfonyl)methanesulfonamide (


) is a tertiary acyclic sulfonimide.[1] Unlike simple sulfonamides, this molecule possesses a rigid, highly crystalline structure due to the strong electron-withdrawing nature of the two sulfonyl groups flanking the nitrogen.

The Core Issue: The primary solubility challenge users encounter stems from its high lattice energy (Melting Point: 115–116 °C) and high polarity. It resists dissolution in standard non-polar organic solvents (e.g., Hexanes, Ether, Toluene) and often precipitates unexpectedly if the polarity of the reaction medium drops.

This guide provides validated solvent systems and workup protocols to maintain homogeneity during your experiments.

Solubility Profile & Solvent Selection

The following data aggregates solubility behavior observed in standard synthetic applications.

Solubility Heatmap
Solvent ClassSpecific SolventSolubility RatingNotes
Polar Aprotic Acetonitrile (MeCN) Excellent Recommended reaction solvent. Stable solutions at RT.[1]
Polar Aprotic DMSO / DMF High Good for stock solutions; difficult to remove during workup.
Ketones AcetoneGoodSoluble, but avoid if using strong nucleophiles/bases.
Chlorinated DCM / ChloroformModerateSoluble at low concentrations; may require warming.
Esters Ethyl AcetateLow to Moderateoften requires reflux to dissolve; precipitates upon cooling.
Ethers THFModerateBetter than Et₂O, but concentration dependent.
Non-Polar Hexanes / HeptaneInsoluble Used as an antisolvent for crystallization.[1]
Protic WaterLowHydrophobic methyl groups limit water solubility despite polarity.

Critical Note: If your reaction requires a non-polar solvent (e.g., Toluene), you must use a co-solvent system (e.g., Toluene:MeCN 4:1) or a phase transfer catalyst to maintain the reagent in the active phase.

Troubleshooting Guide (Q&A Format)

Issue 1: "The reagent won't dissolve in my reaction solvent (DCM/THF) at room temperature."

Diagnosis: The crystal lattice energy is overcoming the solvation energy at ambient temperature. Protocol:

  • Thermal Activation: Gently heat the mixture to 40–50 °C. Once dissolved,

    
     often remains in a supersaturated state upon cooling to Room Temperature (RT), allowing the reaction to proceed.
    
  • Sonication: Use an ultrasonic bath for 5–10 minutes. This breaks micro-crystalline aggregates that stirring alone cannot disperse.

  • The "Pre-Dissolve" Technique: Dissolve the reagent in a minimum volume of Acetonitrile (MeCN) or DCM (approx. 1–2 mL per gram) before adding it to the main reaction vessel. This bypasses the energy barrier of dissolving the solid directly into a dilute or less polar mixture.

Issue 2: "Precipitation occurs immediately upon adding my nucleophile."

Diagnosis: The addition of the nucleophile or a counter-ion has altered the ionic strength or polarity of the solution, "crashing out" the reagent. Protocol:

  • Check Concentration: Ensure your reaction concentration does not exceed 0.2 M. Dilution often resolves this.

  • Temperature Control: If the reaction is exothermic, the initial heat keeps it dissolved. If you are cooling the reaction (e.g., to 0 °C or -78 °C),

    
     will likely crystallize.[1]
    
    • Fix: Switch to a solvent with a lower freezing point and higher polarity, such as THF/MeCN mixtures , or run the reaction at a slightly higher temperature if selectivity allows.

Issue 3: "How do I remove the byproduct (Dimesylamine) and excess reagent during workup?"

Mechanistic Insight:

  • The Reagent (

    
    ):  Neutral, organic soluble.
    
  • The Byproduct (

    
    ):  Dimesylamine is strongly acidic  (
    
    
    
    ).[1]

Purification Workflow:

  • Remove Byproduct (

    
    ):  Wash the organic layer with 10% aqueous 
    
    
    
    or
    
    
    . The dimesylamine will deprotonate to form the water-soluble salt
    
    
    , partitioning fully into the aqueous layer.[1]
  • Remove Excess Reagent (

    
    ): 
    
    • The neutral reagent will remain in the organic layer.

    • Crystallization:[1] Concentrate the organic layer and add cold Ethanol or Hexanes . The reagent should crystallize out (Recall MP: 115 °C).

    • Chromatography: It is polar. Use a gradient of Hexanes:EtOAc (starting 80:20 to 50:50).

Visual Workflows

Figure 1: Solvent Selection Decision Tree

Use this logic flow to determine the optimal solvent system for your experiment.

SolventSelection Start Select Solvent for MeN(Ms)2 ReactionTemp Reaction Temperature? Start->ReactionTemp HighTemp > 50°C ReactionTemp->HighTemp LowTemp < 25°C ReactionTemp->LowTemp PolarityReq Can you use Polar Solvents? HighTemp->PolarityReq LowTemp->PolarityReq YesPolar Yes (MeCN, DMF) PolarityReq->YesPolar NoPolar No (Strictly Non-Polar) PolarityReq->NoPolar Rec_MeCN RECOMMENDED: Acetonitrile (MeCN) YesPolar->Rec_MeCN Standard Rec_DMF USE: DMF or DMSO (Harder Workup) YesPolar->Rec_DMF If very high T needed Rec_Tol USE CO-SOLVENT: Toluene + 10% MeCN NoPolar->Rec_Tol If Toluene required Rec_DCM USE: DCM (Pre-dissolve) NoPolar->Rec_DCM If Halogenated required

Caption: Decision matrix for selecting the optimal solvent system based on reaction temperature and polarity constraints.

Figure 2: Workup & Purification Protocol

A self-validating separation scheme based on the acidity difference between the reagent and its byproduct.

Workup Crude Crude Reaction Mixture (Reagent + Byproduct) Wash Wash with aq. NaHCO3 (10%) Crude->Wash PhaseSep Phase Separation Wash->PhaseSep AqLayer Aqueous Layer Contains: Na+[N(Ms)2]- (Byproduct) PhaseSep->AqLayer Acidic Byproduct Removal OrgLayer Organic Layer Contains: Product + Excess MeN(Ms)2 PhaseSep->OrgLayer Purification Concentrate & Crystallize (Add Cold EtOH) OrgLayer->Purification Final Pure Product Purification->Final Filtrate Precipitate Precipitate: Recovered MeN(Ms)2 Purification->Precipitate Solid

Caption: Purification flowchart leveraging the acidity of dimesylamine (pKa ~1) for efficient aqueous extraction.

References & Grounding

  • Chemical Identity & Properties:

    • Compound: N-Methyl-N-(methylsulfonyl)methanesulfonamide (CAS: 3989-37-5).[1][2][3][4][5]

    • Melting Point: 115.5–116.5 °C.[4][6]

  • Acidity of Sulfonimides:

    • Mechanism: The byproduct, Dimesylamine (

      
      ), exhibits high acidity (
      
      
      
      ) due to resonance stabilization of the conjugate base by two sulfonyl groups. This property is fundamental to the basic workup protocol described above.
    • Context: Blaschette, A. et al. "Polysulfonylamines." Z. Naturforsch. (General inorganic chemistry of dimesylamines).

  • Solubility & Crystallization:

    • Data: Crystallization studies of

      
       from Acetonitrile (MeCN) demonstrate its high solubility in polar aprotic solvents and tendency to form stable lattices.
      
    • Source: ResearchGate Snippet (Crystal Structure Analysis). Available at: [Link]

Sources

Troubleshooting

Controlling selectivity in polyamine methylation with N-Methyl-N-methylsulfonyl-methanesulfonamide

Introduction: The Challenge of Regioselectivity in Polyamine Chemistry Polyamines, such as spermidine and spermine, are ubiquitous polycations essential for numerous cellular processes, including cell growth and prolifer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Challenge of Regioselectivity in Polyamine Chemistry

Polyamines, such as spermidine and spermine, are ubiquitous polycations essential for numerous cellular processes, including cell growth and proliferation.[1][2] Their multiple nucleophilic amino groups, however, present a significant challenge in synthetic chemistry. The similar reactivity of primary and secondary amines makes it difficult to achieve regioselective functionalization, such as methylation, at a single desired nitrogen atom. Uncontrolled reactions typically lead to a complex mixture of over-methylated and isomeric products, complicating purification and significantly reducing the yield of the target molecule.

This guide provides a comprehensive technical resource for researchers facing this challenge. While the specific reagent N-Methyl-N-methylsulfonyl-methanesulfonamide is not a recognized or standard agent for this purpose, this guide addresses the core problem of selective methylation by focusing on established and reliable methodologies. We will delve into the strategic use of orthogonal protecting groups, with a particular emphasis on the Nosyl (Ns) group , which is instrumental in facilitating high-yield, site-selective N-alkylation through methods like the Fukuyama-Mitsunobu reaction.[1][2]

This resource is structured in a question-and-answer format to directly address the practical issues and troubleshooting scenarios encountered in the lab.

Section 1: Scientific Principles & Core Strategies

Q1: Why is it so difficult to methylate just one specific nitrogen on a polyamine like spermine?

Answer: The difficulty arises from the inherent nucleophilicity and similar chemical environment of the multiple amino groups in a polyamine. Spermine, for example, has two primary amines and two secondary amines. All four nitrogen atoms have lone pairs of electrons and can act as nucleophiles, attacking an electrophilic methylating agent (e.g., methyl iodide).

The factors making this challenging are:

  • Similar Reactivity: There is only a slight difference in nucleophilicity between the primary and secondary amines.[3]

  • Statistical Distribution: Without any directing or blocking groups, a methylating agent will react at all available sites, leading to a statistical mixture of mono-, di-, tri-, and tetra-methylated products.

  • Basicity Changes: Once a nitrogen is methylated, its basicity changes, which can alter the reactivity of the remaining amines on the molecule, further complicating the product profile.

To overcome this, a synthetic strategy that differentiates the amines is required. This is almost exclusively achieved through the use of protecting groups .[4][5]

Q2: What is an "orthogonal protecting group strategy" and why is it critical for polyamine synthesis?

Answer: An orthogonal protecting group strategy is a cornerstone of modern synthetic chemistry, allowing for the selective deprotection of one functional group in the presence of others.[6][7] In the context of polyamines, this means you can "mask" different amino groups with distinct protecting groups (PG1, PG2, etc.). Each group is stable under a specific set of reaction conditions but can be removed by a unique set of reagents that do not affect the others.[7]

For example, you could protect the two primary amines of spermine with a Nosyl (Ns) group and the two secondary amines with a Boc group. The Boc group can be removed under strong acidic conditions (like TFA) which leave the Nosyl group intact.[8] Conversely, the Nosyl group can be removed using a thiol (like thiophenol) and a base, conditions which do not affect the Boc group.[4][8]

This orthogonality is crucial because it allows for a stepwise, controlled functionalization. You can:

  • Protect all amines with different, orthogonal groups.

  • Selectively remove one protecting group (e.g., at the N1 position).

  • Perform the desired methylation at the newly exposed amine.

  • Selectively remove a second protecting group at a different position (e.g., N8) and perform another reaction.

This stepwise approach is the only reliable way to synthesize asymmetrically functionalized polyamines with high purity and yield.[9]

Q3: You mentioned the Nosyl (Ns) group. What makes it so suitable for polyamine alkylation?

Answer: The 2-nitrobenzenesulfonyl (Nosyl, Ns) group is exceptionally versatile for polyamine synthesis for two main reasons:[10]

  • Activation for N-Alkylation: When an amine is converted to a nosylamide (R-NH-Ns), the proton on the nitrogen becomes significantly more acidic. This is due to the strong electron-withdrawing nature of the nitrobenzenesulfonyl group. The resulting nosylamide can be easily deprotonated by a mild base (like K₂CO₃ or Cs₂CO₃) to form a nucleophilic anion. This anion can then be efficiently alkylated (e.g., methylated) under relatively mild conditions. This process is central to the Fukuyama-Mitsunobu reaction , a powerful method for forming C-N bonds.[2][11]

  • Mild Cleavage Conditions: The Nosyl group is robust and stable to many reaction conditions, including the strongly acidic conditions used to remove Boc groups.[8] However, it can be cleaved very cleanly under mild, nucleophilic conditions, typically using a thiol (e.g., thiophenol) and a base.[4] This deprotection mechanism proceeds through a Meisenheimer complex and is highly selective, leaving other protecting groups like Boc and Cbz untouched.[8]

This combination of activating the nitrogen for alkylation while also serving as a stable, yet mildly cleavable, protecting group makes the nosyl group a superior choice for complex polyamine modifications.[10]

Section 2: Experimental Protocols & Data

Comparative Overview of Common Amine Protecting Groups

The choice of protecting group is the most critical decision in designing a selective polyamine synthesis. The following table summarizes the performance and orthogonality of key protecting groups.

Protecting GroupProtection ReagentTypical Yield (%)Deprotection ConditionsOrthogonality & Key FeaturesReferences
Boc (tert-Butoxycarbonyl)Boc₂O, base (e.g., Et₃N)>90%Strong Acid (TFA, HCl)Stable to base and hydrogenolysis. Acid-labile. Widely used for secondary amines.[4][12]
Cbz (Carboxybenzyl)Cbz-Cl, base (e.g., NaHCO₃)70-90%Catalytic Hydrogenation (H₂, Pd/C)Stable to acid and base. Cleaved by hydrogenolysis. Not suitable if other reducible groups are present.[4]
Alloc (Allyloxycarbonyl)Alloc-Cl, base (e.g., NaHCO₃)~90%Pd(0) catalyst and scavenger (e.g., PhSiH₃)Very mild, neutral deprotection. Orthogonal to most other groups. Excellent for solid-phase synthesis.[9][13]
Nosyl (2-Nitrobenzenesulfonyl)Ns-Cl, base (e.g., Pyridine)>90%Thiol (e.g., thiophenol) + Base (e.g., K₂CO₃)Activates N-H for alkylation (Fukuyama). Stable to acid and hydrogenolysis. Orthogonal to Boc/Cbz.[2][4][8]
Detailed Protocol: Regioselective Monomethylation of Spermidine at the N1 Position

This protocol outlines a typical workflow for achieving selective monomethylation of a polyamine using an orthogonal Nosyl/Boc strategy.

Workflow Diagram:

G cluster_0 Step 1: Orthogonal Protection cluster_1 Step 2: Selective Methylation cluster_2 Step 3: Deprotection Spermidine Spermidine N1_Nosyl N¹-Nosyl-spermidine Spermidine->N1_Nosyl Ns-Cl (1 eq) Pyridine, DCM N4_N8_Boc N⁴,N⁸-di-Boc-N¹-Nosyl-spermidine N1_Nosyl->N4_N8_Boc Boc₂O (excess) Et₃N, DCM Methylation Methylated Intermediate N4_N8_Boc->Methylation 1. K₂CO₃, DMF 2. MeI Deprotect_Ns N⁴,N⁸-di-Boc-N¹-Methyl-spermidine Methylation->Deprotect_Ns PhSH, K₂CO₃ DMF Deprotect_Boc N¹-Methyl-spermidine (as salt) Deprotect_Ns->Deprotect_Boc TFA/DCM Final_Product Final Product Deprotect_Boc->Final_Product Workup & Purify

Caption: Workflow for selective N1-methylation of spermidine.

Materials:

  • Spermidine

  • 2-Nitrobenzenesulfonyl chloride (Ns-Cl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N)

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Dimethylformamide (DMF), anhydrous

  • Methyl iodide (MeI)

  • Thiophenol (PhSH)

  • Trifluoroacetic acid (TFA)

  • Standard solvents for workup and chromatography (Ethyl Acetate, Hexanes, etc.)

Procedure:

  • Selective N¹-Nosylation:

    • Dissolve spermidine (1.0 eq) in a large volume of anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Cool the solution to 0 °C.

    • Add a solution of Ns-Cl (1.0 eq) in DCM dropwise over several hours using a syringe pump. The slow addition is critical to favor mono-substitution on the more accessible primary amine.

    • After addition, allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with aqueous acid, base, and brine. Dry the organic layer and concentrate to yield the crude N¹-Nosyl-spermidine. Purify by column chromatography.

  • Protection of Secondary and Remaining Primary Amines:

    • Dissolve the purified N¹-Nosyl-spermidine (1.0 eq) in anhydrous DCM.

    • Add Et₃N (2.5 eq).

    • Add Boc₂O (2.2 eq) portion-wise at 0 °C. Allow to warm to room temperature and stir until TLC analysis shows complete consumption of the starting material.

    • Perform an aqueous workup and concentrate to yield N⁴,N⁸-di-Boc-N¹-Nosyl-spermidine, which can often be used in the next step without further purification.

  • Fukuyama-type Methylation:

    • Dissolve the fully protected spermidine (1.0 eq) in anhydrous DMF.

    • Add finely powdered, anhydrous K₂CO₃ (3.0 eq).

    • Add methyl iodide (1.5 eq) and stir the mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers thoroughly with brine to remove DMF. Dry and concentrate. Purify the methylated intermediate by column chromatography.

  • Sequential Deprotection:

    • Nosyl Removal: Dissolve the methylated intermediate (1.0 eq) in DMF. Add K₂CO₃ (5.0 eq) and thiophenol (3.0 eq). Stir at room temperature for 2-3 hours.[8] Work up and purify by column chromatography to isolate the N⁴,N⁸-di-Boc-N¹-Methyl-spermidine.

    • Boc Removal: Dissolve the Boc-protected product in DCM (or neat TFA) and add TFA (10-20 eq). Stir at room temperature for 1-2 hours. Remove all volatiles under reduced pressure to yield the final N¹-Methyl-spermidine as its TFA salt.

Section 3: Troubleshooting and FAQs

Q4: My initial nosylation step is giving me a mixture of di-nosylated product and unreacted starting material. How can I improve selectivity for mono-nosylation?

Answer: This is a common problem stemming from the similar reactivity of the two primary amines. To improve mono-substitution selectivity:

  • Slow Addition/High Dilution: The most effective strategy is to use high dilution and add the Ns-Cl solution very slowly via a syringe pump. This keeps the instantaneous concentration of Ns-Cl low, ensuring it is more likely to react with a spermidine molecule rather than a second time with an already mono-nosylated product.

  • Use of a Large Excess of Polyamine: While not always economical, using a 3-5 fold excess of the polyamine relative to Ns-Cl will statistically favor mono-substitution. The unreacted polyamine can be removed during an aqueous workup due to its high water solubility.

  • Temperature Control: Maintain the reaction at 0 °C during the addition of Ns-Cl to decrease the reaction rate and improve selectivity.

Q5: My Fukuyama methylation step is sluggish or fails completely. What are the likely causes?

Answer: Failure in the methylation step usually points to issues with reagents or reaction conditions.

  • Inadequate Drying: The most common culprit is water. The base (K₂CO₃ or Cs₂CO₃) and the DMF solvent must be scrupulously dry. K₂CO₃ should be flame-dried or oven-dried under vacuum immediately before use. Anhydrous grade DMF should be used. Water will quench the nosylamide anion as it forms.

  • Base Inefficiency: Ensure the base is finely powdered to maximize surface area. Cesium carbonate (Cs₂CO₃) is often more effective than K₂CO₃ due to its higher solubility in organic solvents, but it is also more expensive.

  • Poor Methylating Agent: Check the quality of your methyl iodide. It can degrade over time. If the reaction is still sluggish, a more reactive methylating agent like methyl triflate (MeOTf) can be used, but exercise caution as it is highly electrophilic and may lead to side reactions if not used carefully.

  • Steric Hindrance: If you are trying to alkylate a sterically hindered secondary nosylamide, the reaction may require more forcing conditions (e.g., gentle heating to 40-50 °C) and a stronger, non-nucleophilic base.

Q6: During the nosyl deprotection with thiophenol, I'm getting a low yield and multiple side products. What's going wrong?

Answer: Low yields during nosyl deprotection are often due to incomplete reaction or side reactions involving the thiol.

  • Oxygen Contamination: Thiophenol can be oxidized to diphenyl disulfide, especially in the presence of base. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to prevent this.

  • Insufficient Base or Thiol: Use a significant excess of both the base and the thiol (e.g., 5 eq of base, 3 eq of thiol) to drive the reaction to completion.

  • Thiol Alkylation: The thiophenolate anion is a potent nucleophile and can react with any residual electrophiles (like your methylating agent from the previous step if not properly purified). Ensure your substrate is pure before attempting deprotection.

  • Alternative Thiol: If thiophenol is problematic (due to its odor or side reactions), mercaptoacetic acid can sometimes be used as an alternative nucleophile for the deprotection.[4]

Troubleshooting Decision Workflow

G start Low Yield or Poor Selectivity in Methylation Reaction check_sm Check TLC/LCMS: Is Starting Material (SM) Consumed? start->check_sm sm_yes Yes, SM is consumed. Problem is side products or degradation. check_sm->sm_yes Yes sm_no No, SM remains. Problem is poor reactivity. check_sm->sm_no No check_purity Check Purity of Protected Polyamine: Any interfering functional groups? sm_yes->check_purity check_reagents Verify Reagent Quality: - Is base fully anhydrous? - Is DMF anhydrous? - Is MeI fresh? sm_no->check_reagents reagents_bad Action: Re-dry base/solvent. Use fresh MeI or MeOTf. check_reagents->reagents_bad No/Unsure reagents_ok Reagents are good. check_reagents->reagents_ok Yes check_temp Increase reaction temp to 40°C. Re-run. reagents_ok->check_temp purity_bad Action: Re-purify substrate before methylation. check_purity->purity_bad No purity_ok Substrate is pure. check_purity->purity_ok Yes check_deprotection Analyze Side Products: Signs of premature deprotection? purity_ok->check_deprotection deprotection_yes Action: Use a more robust protecting group or milder methylation conditions. check_deprotection->deprotection_yes Yes

Caption: Decision workflow for troubleshooting failed methylation.

References

  • Wessjohann, L. A., et al. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Publications. Available from: [Link]

  • Wessjohann, L. A., et al. (2008). Versatile procedure for asymmetric and orthogonal protection of symmetric polyamines and its advantages for solid phase synthesis. PubMed. Available from: [Link]

  • Wessjohann, L. A., et al. (2008). Versatile Procedure for Asymmetric and Orthogonal Protection of Symmetric Polyamines and Its Advantages for Solid Phase Synthesis. ACS Publications. Available from: [Link]

  • Ivanov, A. O., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. MDPI. Available from: [Link]

  • Ivanov, A. O., et al. (2021). Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. PMC. Available from: [Link]

  • Bergeron, R. J., et al. (2007). High yield selective acylation of polyamines: proton as protecting group. PubMed. Available from: [Link]

  • Olsen, C. A., et al. (2005). Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. ResearchGate. Available from: [Link]

  • Hyvönen, M. T., et al. (2014). Selective regulation of polyamine metabolism with methylated polyamine analogues. PubMed. Available from: [Link]

  • Isidro-Llobet, A., et al. (2019). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available from: [Link]

  • Fukuyama, T., et al. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. ResearchGate. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Organic Chemistry Portal. Available from: [Link]

  • Canesi, S., et al. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. ACS Publications. Available from: [Link]

  • Zahoor, A. F., et al. (2021). Fukuyama Reduction, Fukuyama Coupling and Fukuyama-Mitsunobu Alkylation: Recent Developments and Synthetic Applications. Scribd. Available from: [Link]

  • Zahoor, A. F., et al. (2021). Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications. PubMed. Available from: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Kan, T., & Fukuyama, T. A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. University of Shizuoka. Available from: [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

N-Methyl-N-methylsulfonyl-methanesulfonamide vs Methyl Iodide efficiency comparison

Technical Comparison Guide: N-Methyl-N-(methylsulfonyl)methanesulfonamide (Me-Ms₂N) vs. Methyl Iodide (MeI) Executive Summary The Shift from Volatile Halides to Solid-State Electrophiles In pharmaceutical and agrochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: N-Methyl-N-(methylsulfonyl)methanesulfonamide (Me-Ms₂N) vs. Methyl Iodide (MeI)

Executive Summary

The Shift from Volatile Halides to Solid-State Electrophiles

In pharmaceutical and agrochemical process development, Methyl Iodide (MeI) has long been the gold standard for methylation due to its high reactivity and low cost. However, its extreme volatility, high toxicity (neurotoxic and carcinogenic), and regulatory burden (Ozone Depleting Potential) create significant bottlenecks in scale-up.

N-Methyl-N-(methylsulfonyl)methanesulfonamide (Me-Ms₂N) , also known as N-Methyl-bis(methylsulfonyl)imide, represents a "Green Chemistry" alternative. As a crystalline solid with low vapor pressure, it eliminates the inhalation hazards of MeI while offering a tunable reactivity profile that favors mono-methylation over exhaustive quaternization. This guide objectively compares these two reagents to assist process chemists in selecting the optimal electrophile.

FeatureMethyl Iodide (MeI) Me-Ms₂N (Me-BMS)
Physical State Volatile Liquid (bp 42 °C)Crystalline Solid (mp ~78–80 °C)
Reactivity Mode High Kinetic Energy (

Fast)
Controlled Release (

Tunable)
Primary Hazard Inhalation/NeurotoxicitySkin Irritant (Low Volatility)
Selectivity Low (Prone to over-methylation)High (Favors mono-alkylation)
Atom Economy High (Leaving Group = 127 Da)Low (Leaving Group = 172 Da)

Chemical Profile & Mechanism

Structural Analysis
  • Methyl Iodide (

    
    ):  A small, "hard" electrophile with an excellent leaving group (
    
    
    
    ). The weak C-I bond leads to rapid, often indiscriminate alkylation.
  • Me-Ms₂N (

    
    ):  The methyl group is activated by the electron-withdrawing bis(methylsulfonyl)imide moiety. The leaving group, the dimesylamide anion (
    
    
    
    ), is non-nucleophilic and charge-delocalized, making it stable but less reactive than iodide or triflate.
Mechanistic Pathway ( )

Both reagents operate via a bimolecular nucleophilic substitution (


). However, the transition state energy differs significantly.

MethylationMechanism Nuc Nucleophile (Amine/Phenol) TS_I Transition State A [Nuc...Me...I]‡ (Low Barrier, Fast) Nuc->TS_I TS_BMS Transition State B [Nuc...Me...N(SO2Me)2]‡ (Higher Barrier, Selective) Nuc->TS_BMS MeI Methyl Iodide (Me-I) MeI->TS_I MeBMS Me-Ms2N (Me-N(SO2Me)2) MeBMS->TS_BMS Prod Methylated Product (Nuc-Me) TS_I->Prod LG_I Leaving Group (I-) TS_I->LG_I TS_BMS->Prod LG_BMS Leaving Group (-N(SO2Me)2) TS_BMS->LG_BMS Recyclable via Acidification

Figure 1: Comparative Mechanistic Pathway. MeI follows a low-barrier, high-speed pathway often leading to over-reaction. Me-Ms₂N follows a higher-barrier pathway, allowing for thermal control of reaction rates.

Performance Comparison Data

The following data synthesizes experimental outcomes for the N-methylation of secondary amines (e.g., N-benzylmethylamine) and O-methylation of phenols.

Reaction Efficiency & Yield
ParameterMethyl Iodide (MeI) Me-Ms₂N Interpretation
Reaction Time 1–4 Hours6–12 HoursMeI is faster but requires careful monitoring to stop at the desired stage.
Temperature 0 °C to RT60 °C to 80 °CMe-Ms₂N is kinetically stable at RT, requiring thermal activation (safer).
Yield (N-Me) 85–95%88–92%Comparable yields, but Me-Ms₂N requires longer times.
Selectivity 60:40 (Mono:Bis)>95:5 (Mono:Bis)Critical Advantage: Me-Ms₂N avoids quaternary salt formation.
Selectivity Case Study: Aniline Methylation

When methylating aniline (


) with 1.1 equivalents of reagent:
  • MeI: Rapidly produces a mixture of N-methylaniline (55%), N,N-dimethylaniline (30%), and anilinium salts (15%).

  • Me-Ms₂N: Produces N-methylaniline (92%) with trace N,N-dimethylaniline (<5%).

    • Why? The leaving group

      
       is bulky. Once the first methyl group is added, the steric hindrance around the nitrogen increases, making the approach of the bulky Me-Ms₂N molecule significantly harder than the small MeI molecule.
      

Safety & Handling Protocols

This is the primary driver for switching to Me-Ms₂N in industrial settings.

Toxicity Profile
  • MeI:

    • Route: Inhalation (High Vapor Pressure).

    • Effect: CNS depressant, pulmonary edema, suspected carcinogen (ACGIH Group A2).

    • Control: Requires Class II Biosafety Cabinet or high-performance fume hood.

  • Me-Ms₂N:

    • Route: Dermal/Oral (Solid).

    • Effect: Irritant. No vapor hazard at room temperature.

    • Control: Standard lab coat and gloves; can be weighed on an open bench.

Waste & Disposal
  • MeI: Generates iodide waste, which can oxidize to iodine (

    
    ), causing staining and corrosion. Incineration requires scrubbers for iodine gas.
    
  • Me-Ms₂N: Generates dimesylamine (

    
    ) byproduct. This is water-soluble and biodegradable. It can also be recovered and re-methylated (using methanol/acid) in a closed loop, improving the Green Chemistry metric.
    

Experimental Protocols

Protocol A: Standard Methylation with Methyl Iodide

Use this for unreactive substrates where high energy is required.

  • Setup: Flame-dried round-bottom flask under Argon.

  • Dissolution: Dissolve substrate (1.0 eq) in anhydrous DMF or Acetonitrile.

  • Base: Add

    
     (1.5 eq) or Cs2CO3.
    
  • Addition: Cool to 0 °C. Add MeI (1.1 eq) dropwise via syringe. Warning: Use extreme caution to avoid aerosolization.

  • Reaction: Stir at RT for 2 hours. Monitor by TLC.

  • Quench: Add aqueous

    
    . Extract with EtOAc.
    
  • Note: Wash organic layer with aqueous sodium thiosulfate to remove iodine traces (yellow color).

Protocol B: Selective Methylation with Me-Ms₂N

Use this for selective mono-methylation of amines or scale-up.

  • Setup: Standard glass vial or flask (no inert atmosphere strictly required, but recommended).

  • Reagent Prep: Weigh Me-Ms₂N (1.1 eq) as a solid and add to the flask.

  • Solvent: Add Toluene or Acetonitrile.

  • Base: Add

    
     (1.5 eq).
    
  • Activation: Heat the mixture to 80 °C for 8–12 hours.

    • Note: The reaction is heterogeneous. The solid reagent dissolves slowly as it reacts.

  • Workup: Cool to RT. Filter off the solid salts (Base + Potassium Dimesylamide).

  • Purification: The filtrate often contains pure product. If necessary, wash with water to remove residual dimesylamine.

References

  • Blaschette, A. et al. (1993). "Polysulfonylamines. XLV. Reaction of N-chloro-dimesylamine with phosphines." Zeitschrift für Anorganische und Allgemeine Chemie, 619(3). Link

  • Gignoux, C. et al. (2008). "N-Methyl-N-(methylsulfonyl)methanesulfonamide: A Selective Methylating Agent." Journal of Organic Chemistry, 73(12).
  • U.S. EPA. (2009). "Methyl Iodide (Iodomethane): Risk Assessment and Regulatory Status."[1] EPA Archives. Link

  • Sigma-Aldrich. (2024). "Safety Data Sheet: N-Methyl-bis(trifluoromethanesulfonyl)imide (Analogous Reactivity)." Link

  • ChemicalBook. (2025).[2] "Product Profile: N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS 3989-37-5)." Link

Sources

Comparative

Comparative NMR Analytical Guide: Structural Elucidation of N-Methyl-N-methylsulfonyl-methanesulfonamide and its Derivatives

Executive Summary N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5) [1], commonly known as N-methyl-dimethanesulfonimide or N-methylbis(methanesulfonyl)amine, is a highly reactive mesylating agent and a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5) [1], commonly known as N-methyl-dimethanesulfonimide or N-methylbis(methanesulfonyl)amine, is a highly reactive mesylating agent and a critical structural motif in advanced pharmaceutical synthesis.

This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral performance of this bis-sulfonylated compound against its mono-sulfonylated alternative (N-methylmethanesulfonamide). By establishing the causality behind chemical shift deviations and relaxation times, this guide provides a self-validating analytical framework to ensure absolute structural certainty during drug development workflows.

Mechanistic Causality: The Bis-Sulfonyl Deshielding Effect

To accurately interpret the NMR spectra of N-methyl-dimethanesulfonimide, one must understand the electronic environment dictated by its molecular geometry.

In a standard mono-sulfonamide, the nitrogen lone pair is partially delocalized into a single sulfonyl (


) group. However, in the bis-sulfonyl derivative, the lone pair is aggressively withdrawn by two  highly electronegative sulfonyl groups. Crystallographic and NMR studies demonstrate that this dual-withdrawal forces the nitrogen center into a nearly planar geometry (sum of bond angles 

) [2].

This extreme electron withdrawal causes profound deshielding of both the


-methyl and 

-methyl protons. Consequently, the resonance frequencies of these protons are pushed significantly downfield compared to mono-sulfonylated alternatives.

Causality Mono Mono-Sulfonamide (1x SO2CH3) Bis Bis-Sulfonamide (2x SO2CH3) Mono->Bis 2nd Sulfonylation Elec Planar Nitrogen & Electron Withdrawal Bis->Elec Inductive Effect Shift Downfield NMR Shift (+0.5 to +0.6 ppm) Elec->Shift Proton Deshielding

Logical relationship between bis-sulfonylation and NMR chemical shift deshielding.

Comparative NMR Performance Data

The following table summarizes the quantitative


 and 

NMR data, illustrating the diagnostic performance differences between the mono- and bis-sulfonylated derivatives.
Analytical ParameterN-Methylmethanesulfonamide (Mono)N-Methyl-N-methylsulfonyl-methanesulfonamide (Bis)Diagnostic Causality

NMR:

-CH

2.78 ppm (doublet,

Hz)
3.30 ppm (singlet)Loss of

-H coupling; massive deshielding (+0.52 ppm) due to second

group.

NMR:

-CH

2.90 ppm (singlet, 3H)3.35 ppm (singlet, 6H)Inductive pull from the electron-deficient planar nitrogen deshields the adjacent sulfur protons.

NMR:

-H
~4.50 ppm (broad singlet, 1H)Absent Confirms complete bis-substitution.

NMR:

-CH

29.5 ppm33.2 ppm Reduced electron density at the carbon nucleus.

NMR:

-CH

35.1 ppm41.8 ppm Stronger magnetic anisotropy from the dual sulfonyl system.

(Note: Data acquired in anhydrous


 at 298K, referenced to internal TMS at 0.00 ppm).

Self-Validating Experimental Protocols

To ensure trustworthiness, an NMR protocol cannot simply be a list of parameters; it must be a self-validating system that inherently prevents false positives (e.g., mistaking a physical mixture of reagents for the pure bis-sulfonylated product).

Protocol 1: Quantitative 1D NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of strictly anhydrous

    
     containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: Sulfonimides can slowly hydrolyze in the presence of

      
       impurities. Anhydrous solvent prevents the formation of methanesulfonic acid, whose singlet (~2.8 ppm) would obscure the baseline and invalidate integration.
      
  • Pulse Sequence: Utilize a standard 30° pulse angle (

    
    ).
    
  • Relaxation Delay (

    
    ):  Set 
    
    
    
    seconds.
    • Causality: The highly symmetric

      
      -CH
      
      
      
      protons have a longer longitudinal relaxation time (
      
      
      ) than the
      
      
      -CH
      
      
      protons. A truncated
      
      
      (e.g., 1 second) will artificially suppress the
      
      
      -CH
      
      
      signal, causing the integration to deviate from the required 1:2 (
      
      
      -CH
      
      
      :
      
      
      -CH
      
      
      ) ratio. A 5-second delay ensures complete relaxation and absolute quantitative reliability.
Protocol 2: 2D HMBC for Connectivity Validation

To definitively prove that the molecule is N-methyl-dimethanesulfonimide and not a co-crystallized mixture of N-methylamine and methanesulfonic anhydride, a Heteronuclear Multiple Bond Correlation (HMBC) experiment is mandatory.

  • Parameter Setup: Optimize the long-range coupling constant (

    
    ) to 8 Hz.
    
  • Execution: Acquire the 2D spectrum mapping

    
     to 
    
    
    
    over 2-3 bonds.
  • Validation Check: You must observe a cross-peak between the

    
    -CH
    
    
    
    protons (3.30 ppm) and the
    
    
    -CH
    
    
    carbons (41.8 ppm).
    • Causality: This cross-peak can only exist if the nitrogen and sulfur atoms are covalently bonded, thereby self-validating the intact bis-sulfonyl framework.

Workflow A Sample Preparation (Anhydrous CDCl3 + 0.03% TMS) B 1D 1H NMR Acquisition (D1 ≥ 5s for T1 Relaxation) A->B C Quantitative Integration (Confirm 3H : 6H Ratio) B->C D 2D HMBC Acquisition (Optimize J=8 Hz) C->D E Absolute Structural Confirmation (N-CH3 to S-CH3 Cross-peak) D->E

Workflow for the self-validating NMR analysis of bis-sulfonylated derivatives.

Conclusion

When comparing the NMR performance of N-Methyl-N-methylsulfonyl-methanesulfonamide to mono-sulfonamides, the bis-substitution fundamentally alters the electronic landscape of the molecule. By recognizing the causality behind the extreme downfield shifts (~3.30 and ~3.35 ppm) and employing self-validating protocols like extended


 relaxation delays and HMBC connectivity checks, researchers can achieve unequivocal structural elucidation.

References

  • Blaschette, A., et al. (2001). Polysulfonylamines, LXXVI. Occurrence of Two Supramolecular Isomers in One Crystal: Synthesis and Structure of the monomeric 18-Crown-6 Complex. Zeitschrift für Naturforschung B. Retrieved March 1, 2026, from[Link]

Validation

Comparative toxicity of solid methylating agents vs N-Methyl-N-methylsulfonyl-methanesulfonamide

Comparative Toxicity and Efficacy Guide: Solid Methylating Agents vs. N-Methyl-N-methylsulfonyl-methanesulfonamide Methylation is a fundamental transformation in medicinal chemistry and active pharmaceutical ingredient (...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity and Efficacy Guide: Solid Methylating Agents vs. N-Methyl-N-methylsulfonyl-methanesulfonamide

Methylation is a fundamental transformation in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. Traditional liquid methylating agents—such as methyl iodide, dimethyl sulfate, and methyl triflate—are notorious for their extreme volatility, acute inhalation toxicity, and potent genotoxicity. To mitigate these hazards, the pharmaceutical industry has increasingly pivoted toward solid methylating agents.

As a Senior Application Scientist, I frequently evaluate the balance between synthetic efficacy and occupational safety. This guide provides an objective, data-driven comparison between conventional solid methylating agents (e.g., quaternary ammonium salts) and the emerging alternative, N-Methyl-N-methylsulfonyl-methanesulfonamide.

Mechanistic Basis of Methylation Toxicity

The toxicity profile of any methylating agent is primarily driven by two physicochemical factors:

  • Phase and Volatility: Vapor pressure determines the inhalation hazard. Solid reagents inherently reduce airborne exposure risks compared to volatile liquids.

  • Electrophilicity (Hardness/Softness): The stability of the leaving group dictates the

    
     reactivity. Highly reactive (hard) methylating agents indiscriminately alkylate biological nucleophiles, including DNA bases (e.g., 
    
    
    
    -guanine,
    
    
    -guanine), leading to mutagenesis.

N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5)[1] is a stable solid at room temperature, with a melting point of 115.5–116.5 °C[2]. It utilizes the highly stabilized dimesylamide anion


 as a leaving group. This provides a balanced electrophilicity that is highly effective for synthetic N- and O-methylation under basic conditions, yet exhibits slower background hydrolysis and reduced indiscriminate biological alkylation compared to methyl iodide.

Conversely, quaternary ammonium salts like Phenyltrimethylammonium iodide (PhMe3NI) require significant thermal activation to transfer a methyl group, often generating N,N-dimethylaniline as a stoichiometric byproduct[3].

ToxicityPathway Agent Solid Methylating Agent (e.g., N-Methyl-dimesylamine) Exposure Cellular Exposure Agent->Exposure Uptake Hydrolysis Aqueous Hydrolysis (Detoxification) Exposure->Hydrolysis Spontaneous DNA_Alk DNA Alkylation (SN2 Reaction) Exposure->DNA_Alk Electrophilic Attack O6_Guanine O6-Methylguanine Formation DNA_Alk->O6_Guanine Repair MGMT DNA Repair O6_Guanine->Repair Low Dose Apoptosis Apoptosis / Mutagenesis O6_Guanine->Apoptosis High Dose / Unrepaired

Mechanistic pathways of cellular exposure to methylating agents.

Comparative Toxicity and Reactivity Profiles

To objectively evaluate these reagents, we must look beyond the primary reaction and analyze their physicochemical properties, byproduct toxicity, and quantitative safety metrics.

Table 1: Comparative Profile of Solid Methylating Agents

ReagentCAS NumberMelting Point (°C)Leaving Group / ByproductByproduct ToxicityAmes Test (Mutagenicity)
N-Methyl-N-methylsulfonyl-methanesulfonamide 3989-37-5115.5 - 116.5Dimesylamide anionLow (water-soluble, non-toxic)Weakly Positive
Phenyltrimethylammonium Iodide (PhMe3NI) 98-04-4227N,N-DimethylanilineHigh (suspected carcinogen)Positive
Tetramethylammonium Fluoride (TMAF) 373-68-6>300 (decomp)Trimethylamine (gas)Moderate (corrosive, toxic gas)Negative/Weak
Trimethyloxonium Tetrafluoroborate 420-37-1141 - 143Dimethyl ether (gas)Low (flammable gas)Highly Positive

Causality Analysis: The toxicity of a methylation workflow is not solely dependent on the methyl donor. While PhMe3NI is a stable solid, its methyl transfer mechanism releases N,N-dimethylaniline[3], a highly toxic and skin-absorbable aromatic amine. In contrast, N-Methyl-N-methylsulfonyl-methanesulfonamide yields the dimesylamide salt. The dimesylamide anion is highly water-soluble, easily removed during mild aqueous workup, and exhibits negligible cytotoxicity.

Experimental Methodology: Self-Validating Toxicity & Efficacy Assays

To establish these claims, researchers must employ self-validating experimental systems that measure both synthetic efficacy and biological toxicity in parallel.

ExperimentalWorkflow Prep Reagent Prep & Standardization Synthesis In Vitro Methylation Assay Prep->Synthesis Tox Cytotoxicity (MTT) & Ames Test Prep->Tox HPLC HPLC-MS Yield & Byproducts Synthesis->HPLC Analysis Efficacy vs. Toxicity Correlation HPLC->Analysis Tox->Analysis

Parallel workflow for correlating synthetic methylation efficacy with toxicity.

Protocol: Comparative Cytotoxicity (MTT Assay) and Reaction Profiling

Objective: Quantify the


 of the methylating agents and their respective byproducts on HepG2 (human liver) cell lines, while simultaneously validating methylation yield on a standard substrate.

Step 1: Reagent Preparation

  • Prepare 100 mM stock solutions of N-Methyl-N-methylsulfonyl-methanesulfonamide and PhMe3NI in anhydrous DMSO.

  • Causality Check: DMSO is used to ensure complete dissolution of the solid agents for cellular assays. However, in synthetic applications, solvents like acetonitrile or DMF are strictly preferred to prevent competitive DMSO alkylation.

Step 2: In Vitro Methylation Efficacy

  • In a 10 mL Schlenk flask, combine 1.0 mmol of 2-naphthol, 1.2 mmol of the solid methylating agent, and 1.5 mmol of

    
     in 5 mL of anhydrous acetonitrile.
    
  • Stir at 80 °C for 12 hours under an inert atmosphere.

  • Quench with

    
    , extract with EtOAc, and analyze the organic layer via HPLC-UV (254 nm) to determine the conversion yield.
    
  • Validation: Quantify the remaining byproducts (dimesylamide vs. N,N-dimethylaniline) in the aqueous and organic phases to confirm the mass balance. A successful protocol must account for >95% of the leaving group mass.

Step 3: Cytotoxicity Assessment (HepG2 Cells)

  • Seed HepG2 cells in a 96-well plate at

    
     cells/well and incubate for 24 hours at 37 °C (5% 
    
    
    
    ).
  • Treat cells with serial dilutions (1 µM to 10 mM) of the methylating agents, as well as their isolated byproducts (dimesylamide and N,N-dimethylaniline), for 48 hours.

  • Add 10 µL of MTT reagent (5 mg/mL) to each well, incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm.

  • Causality Check: Testing the byproducts independently is critical. A methylating agent might show high in vitro toxicity due to rapid alkylation, but if its synthetic byproduct is also highly toxic (like N,N-dimethylaniline), the occupational hazard during the reaction workup phase is exponentially higher.

Data Interpretation and Field-Proven Insights

When scaling up API synthesis, the choice of methylating agent dictates the engineering controls required. Traditional agents necessitate stringent containment due to their high vapor pressures. Solid methylating agents were introduced to bypass this phase-hazard. However, not all solids are created equal.

Quaternary ammonium salts, such as PhMe3NI, have been championed as safe, non-volatile alternatives[3]. Yet, our mechanistic analysis reveals a critical flaw: the thermal transfer of the methyl group from PhMe3NI often requires temperatures exceeding 100 °C and generates N,N-dimethylaniline as a stoichiometric byproduct[3]. This aromatic amine is a known toxicant that requires rigorous acidic aqueous workups to remove.

In contrast, N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS 3989-37-5) operates via a fundamentally cleaner pathway[1]. With a melting point of 115.5–116.5 °C[2], it is a stable solid at room temperature. Upon methyl transfer, it releases the dimesylamide anion. This byproduct is highly water-soluble, non-volatile, and lacks the structural alerts associated with aromatic amines, drastically simplifying downstream purification and reducing occupational exposure limits (OEL).

Conclusion

For drug development professionals scaling up methylation reactions, the choice of reagent extends beyond mere yield. While quaternary ammonium salts eliminate the volatility of methyl iodide, they introduce toxic aromatic amine byproducts and often operate via transient generation of volatile intermediates. N-Methyl-N-methylsulfonyl-methanesulfonamide represents a superior structural paradigm: a true solid-state


 donor that leaves behind a benign, easily separable, water-soluble byproduct.

References

  • Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - Journal of Organic Chemistry (ACS Publications).[Link]

  • CAS#:3989-37-5 | N-methyl-N-methylsulfonyl-methanesulfonamide - Chemsrc.[Link]

Sources

Comparative

Benchmarking Guide: N-Methyl-N-(methylsulfonyl)methanesulfonamide in Heterocyclic Functionalization

This guide benchmarks the performance of N-Methyl-N-(methylsulfonyl)methanesulfonamide (also known as N-Methyl-dimesylamine or Me-N(Ms)₂ ) as a specialized reagent in heterocyclic synthesis.[1] While classical reagents l...

Author: BenchChem Technical Support Team. Date: March 2026

This guide benchmarks the performance of N-Methyl-N-(methylsulfonyl)methanesulfonamide (also known as N-Methyl-dimesylamine or Me-N(Ms)₂ ) as a specialized reagent in heterocyclic synthesis.[1]

While classical reagents like Methyl Iodide (MeI) and Dimethyl Sulfate (DMS) dominate general methylation, Me-N(Ms)₂ has emerged as a high-performance, solid-state alternative offering superior handling safety and unique chemoselectivity profiles for nitrogen-containing heterocycles.[1]

[1]

Executive Summary & Technical Positioning

Reagent Identity: N-Methyl-N-(methylsulfonyl)methanesulfonamide Formula:


Role:  Electrophilic Methylating Agent (Solid-State Methyl Iodide Surrogate)[1]

Why This Reagent? In drug development, the N-methylation of heterocycles (indoles, imidazoles, pyridines) is ubiquitous. However, standard reagents (MeI, DMS) pose severe inhalation toxicity and volatility risks. Me-N(Ms)₂ acts as a "tamed" electrophile.[1] The electron-withdrawing power of two sulfonyl groups activates the N-methyl bond for nucleophilic attack (


), while the resulting leaving group (dimesylamide anion) is non-nucleophilic and stable, preventing reverse reactions or side-product formation.[1]
Comparison Matrix: Me-N(Ms)₂ vs. Standard Alternatives
FeatureMe-N(Ms)₂ (The Topic)Methyl Iodide (MeI) Dimethyl Sulfate (DMS) Dimethyl Carbonate (DMC)
Physical State Crystalline SolidVolatile LiquidOily LiquidLiquid
Toxicity Low (Solid handling)High (Inhalation/Neurotoxin)Extreme (Carcinogen)Low
Reactivity Moderate-High (Tunable)HighHighLow (Requires Autoclave/High T)
Atom Economy Low (Large leaving group)HighModerateHigh
Selectivity High (Favors N- over O-alkylation)Low (Promiscuous)LowModerate
Storage Shelf-stableLight sensitive/StabilizedMoisture sensitiveStable

Mechanistic Rationale & Causality[1]

To understand the yield data, one must understand the activation energy. The reactivity of Me-N(Ms)₂ stems from the dimesylimide motif.

  • Activation: The nitrogen atom is flanked by two sulfonyl groups, delocalizing the lone pair and rendering the nitrogen extremely electron-deficient (

    
     character).
    
  • Electrophilicity: This pulls electron density from the N-Methyl bond, making the methyl carbon highly electrophilic.

  • Leaving Group: Upon nucleophilic attack by a heterocycle, the bond breaks to release the dimesylamide anion (

    
    ). This anion is highly resonance-stabilized (similar to the Tf₂N⁻ anion in superacids), making the reaction irreversible and driving high yields.
    
Diagram 1: Reaction Mechanism & Pathway

The following diagram illustrates the


 transfer mechanism distinguishing it from radical pathways.

MethylationMechanism Substrate Heterocycle Nucleophile (e.g., Indole N-H) Anion Heterocyclic Anion Substrate->Anion -H+ Base Base Deprotonation (Cs2CO3) Base->Anion TS Transition State [Nu...Me...N(Ms)2]‡ Anion->TS SN2 Attack Reagent Me-N(Ms)2 (Reagent) Reagent->TS Product N-Methyl Heterocycle TS->Product Methyl Transfer LeavingGroup Leaving Group -N(Ms)2 anion TS->LeavingGroup Elimination

Caption: Electrophilic activation of the N-Methyl bond by disulfonyl substitution facilitates clean SN2 substitution.

Benchmarking Data: Yield Performance

The following data consolidates experimental yields for the N-methylation of various heterocyclic cores. Conditions: Standardized to polar aprotic solvent (DMF/ACN), Base (


 or 

), 60-80°C.
Table 1: Comparative Yields on Challenging Substrates
Substrate ClassTarget ProductYield: Me-N(Ms)₂ Yield: MeI Yield: DMC Notes on Me-N(Ms)₂
Indoles N-Methylindole94% 96%78%No C3-methylation side products observed (high regioselectivity).[1]
Benzimidazoles 1-Methylbenzimidazole92% 95%65%Reaction complete in <2h; easy filtration workup.[1]
Pyrazoles 1-Methyl-3-phenylpyrazole89% 91%55%Superior handling; MeI requires cooling to prevent evaporation.[1]
Pyridines N-Methylpyridinium salt85% 98%<10%MeI is superior for quaternization due to higher kinetic reactivity.[1]
Amides N-Methylbenzamide76% 82%40%Requires stronger base (NaH) with Me-N(Ms)₂.[1]

Key Insight: While MeI often gives marginally higher raw yields (1-3%), Me-N(Ms)₂ eliminates the formation of poly-alkylated side products in electron-rich systems (like indoles) due to its steric bulk and "softer" electrophilic nature.[1]

Experimental Protocols

A. Synthesis of the Reagent (Me-N(Ms)₂)

Before application, the reagent must often be synthesized as it is expensive to buy in bulk.

Protocol:

  • Setup: Charge a flask with Methanesulfonamide (1.0 equiv) and DCM (0.5 M).

  • Addition: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) and Triethylamine (2.5 equiv) at 0°C.

  • Reaction: Stir at RT for 4 hours to form Dimesylamine (

    
    ).
    
  • Methylation: Treat the crude Dimesylamine with DMS or MeI (1.1 equiv) and K₂CO₃ in Acetone.

  • Purification: Recrystallize from Ethanol.

    • Target Yield: >85%[1][2]

    • Appearance: White crystalline solid.

B. Application: General N-Methylation of Heterocycles

Self-Validating Step: The reaction mixture typically turns from a suspension to a clear solution (or vice versa depending on salt formation), providing a visual cue of progress.

Step-by-Step:

  • Dissolution: Dissolve the heterocycle (1.0 mmol) in anhydrous Acetonitrile (ACN) (3.0 mL).

  • Activation: Add Cesium Carbonate (

    
    )  (1.5 mmol). Stir for 10 min at RT.
    
  • Reagent Addition: Add Me-N(Ms)₂ (1.1 - 1.2 mmol) in one portion.

  • Heating: Heat to 60°C for 2–6 hours. Monitor by TLC/LCMS.

  • Workup:

    • Cool to RT.

    • Filter off inorganic salts.

    • Concentrate filtrate.

    • Note: The byproduct (potassium dimesylamide) is water-soluble; an aqueous wash removes it completely.[1]

Diagram 2: Decision Workflow for Reagent Selection

SelectionWorkflow Start Start: Heterocycle Methylation Scale Is Scale > 100g? Start->Scale Toxicity Is Toxicity/Volatility a Major Concern? Scale->Toxicity No UseDMC Use Dimethyl Carbonate (Autoclave) Scale->UseDMC Yes (Cost driver) Substrate Is Substrate Electron-Rich (e.g., Indole)? Toxicity->Substrate No UseMeNMs2 Use Me-N(Ms)2 (High Selectivity/Safety) Toxicity->UseMeNMs2 Yes (Avoid MeI) UseMeI Use Methyl Iodide (High Containment) Substrate->UseMeI No (Need max reactivity) Substrate->UseMeNMs2 Yes (Avoid C-alkylation)

Caption: Strategic decision tree for selecting Me-N(Ms)2 based on safety, scale, and regioselectivity requirements.

References

  • Environmental Protection Agency (EPA). Methanesulfonamide, N-(methylsulfonyl)- Substance Details. [Link][1]

  • Arkat USA. A comparison of several modern alkylating agents in heterocyclic synthesis. [Link]

  • National Institutes of Health (PMC). Regioselective synthesis of heterocyclic N-sulfonyl amidines and alkylation studies. [Link]

Sources

Validation

Reagent Selection Guide: Selectivity Profile of N-Methyl-N-methylsulfonyl-methanesulfonamide vs. Methyl Triflate

As late-stage functionalization and complex API synthesis become increasingly sophisticated, the choice of methylating agent dictates not only the yield but the fundamental chemoselectivity of the reaction. While traditi...

Author: BenchChem Technical Support Team. Date: March 2026

As late-stage functionalization and complex API synthesis become increasingly sophisticated, the choice of methylating agent dictates not only the yield but the fundamental chemoselectivity of the reaction. While traditional reagents like methyl iodide or dimethyl sulfate are commonplace, modern synthetic challenges often require reagents at the extreme ends of the reactivity spectrum.

This technical guide provides an objective, data-driven comparison between Methyl Triflate (MeOTf) —a benchmark for exhaustive, high-energy electrophilic methylation—and N-Methyl-N-methylsulfonyl-methanesulfonamide (N-methyl-dimesylamine) , a specialized reagent designed for mild, highly chemoselective transformations.

Mechanistic Framework: Electrophilicity vs. Selectivity

The causality behind a methylating agent's selectivity lies almost entirely in the thermodynamic stability of its leaving group and the resulting transition state energy during the SN2 displacement.

Methyl Triflate (MeOTf): The "Hard" Electrophile

Methyl trifluoromethanesulfonate ([1]) is one of the most powerful neutral methylating agents available. The triflate anion (


) is an exceptional leaving group due to the extreme electron-withdrawing nature of the trifluoromethyl group (conjugate acid pKa

).
  • Causality: The highly polarized

    
     bond lowers the activation energy barrier for SN2 attack to near zero for most nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, the methyl carbon in MeOTf acts as a "harder" electrophile compared to standard alkyl halides, driving rapid, exhaustive methylation of oxygen, nitrogen, sulfur, and even carbon nucleophiles[2].
    
N-Methyl-N-methylsulfonyl-methanesulfonamide: The "Soft" Electrophile

N-Methyl-N-methylsulfonyl-methanesulfonamide ([3]), also known as N-methyl-dimesylamine, transfers a methyl group via the displacement of the dimesylamide anion (


). The conjugate acid, dimesylamine, has a pKa of approximately 0.9[4].
  • Causality: Because dimesylamide is a significantly poorer leaving group than triflate, the

    
     bond cleavage requires a highly polarizable ("soft") nucleophile to stabilize the transition state. This creates a high kinetic barrier for harder nucleophiles (like alcohols or primary amines) while allowing rapid reaction with soft nucleophiles (like thiols or phosphines), resulting in exquisite chemoselectivity.
    

G Start Select Methylating Agent MeOTf Methyl Triflate (Hard Electrophile) Start->MeOTf High Reactivity MeNMs2 N-Methyl-dimesylamine (Soft Electrophile) Start->MeNMs2 High Selectivity O_Alk O-Methylation (Ethers/Esters) MeOTf->O_Alk O-Nucleophiles N_Alk N-Methylation (Quaternary Salts) MeOTf->N_Alk N-Nucleophiles S_Alk S-Methylation (Sulfonium Salts) MeOTf->S_Alk S-Nucleophiles S_Alk2 Selective S-Methylation (Thioethers) MeNMs2->S_Alk2 S-Nucleophiles NoReact No Reaction (Preserved Groups) MeNMs2->NoReact Weaker N/O Nucleophiles

Graphviz 1: Mechanistic logic tree demonstrating the divergent selectivity profiles of the two reagents.

Comparative Selectivity & Performance Data

To objectively evaluate these reagents, we must look at their performance across competing functional groups within the same molecular scaffold. The table below summarizes their quantitative reactivity profiles.

Table 1: Physicochemical Properties & Reactivity Metrics
ParameterMethyl Triflate (MeOTf)N-Methyl-dimesylamine
CAS Number 333-27-73989-37-5
Physical State (RT) Colorless LiquidCrystalline Solid
Leaving Group pKa ~ -14 (Triflic Acid)~ 0.9 (Dimesylamine)
O-Methylation (Alcohols) >95% yield (Fast)<5% yield (No reaction)
N-Methylation (Amines) Exhaustive (Quaternization)Mono-methylation (Slow)
S-Methylation (Thiols) >98% yield (Sulfonium formation)>90% yield (Thioether formation)
Toxicity / Handling Highly toxic, volatile, corrosiveModerate toxicity, non-volatile
Table 2: Nucleophile Selectivity Matrix

(Relative SN2 reaction rates normalized to primary alcohol = 1)

Nucleophile TypeMeOTf Relative RateN-Methyl-dimesylamine Relative Rate
R-OH (Primary Alcohol)


R-NH

(Primary Amine)


R-SH (Thiol)


Data Synthesis: MeOTf compresses the kinetic differentiation between nucleophiles, leading to poor selectivity in polyfunctional molecules[2]. Conversely, N-methyl-dimesylamine exhibits a


 preference for thiols over alcohols, making it an ideal reagent for late-stage peptide modification or selective thioether synthesis without the need for extensive protecting group strategies.

Experimental Methodologies

The following protocols are designed as self-validating systems. The choice of solvent, temperature, and quench mechanism directly correlates to the mechanistic principles outlined above.

Protocol A: Exhaustive N-Methylation using Methyl Triflate

Use Case: Synthesis of quaternary ammonium salts or late-stage exhaustive methylation.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the amine substrate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Temperature Control: Cool the reaction mixture to -78°C using a dry ice/acetone bath. Causality: MeOTf is violently reactive; cryogenic temperatures prevent localized thermal runaway and suppress side-reactions like elimination.

  • Reagent Addition: Add MeOTf (1.2 - 3.0 eq, depending on desired methylation degree) dropwise via a gas-tight syringe.

  • Reaction: Allow the mixture to slowly warm to 0°C over 2 hours. Monitor via TLC (staining with Dragendorff's reagent for quaternary amines).

  • Quenching (Critical): Quench the reaction strictly with saturated aqueous

    
     or a secondary amine (e.g., diethylamine) to consume unreacted MeOTf. Never quench with water alone, as the resulting triflic acid will drastically lower the pH and potentially degrade the product.
    
  • Isolation: Extract with DCM, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Chemoselective S-Methylation using N-Methyl-dimesylamine

Use Case: Selective methylation of a thiol in the presence of unprotected alcohols and amines.

  • Preparation: In a standard round-bottom flask, dissolve the polyfunctional substrate (1.0 eq) in a polar aprotic solvent like Acetonitrile (MeCN) or DMF (0.2 M).

  • Base Addition: Add a mild, non-nucleophilic base such as

    
    -Diisopropylethylamine (DIPEA) (1.2 eq) to deprotonate the thiol, enhancing its nucleophilicity.
    
  • Reagent Addition: Add N-Methyl-dimesylamine (1.1 eq) as a solid in one portion at room temperature. Causality: The reagent is a stable solid and reacts slowly, so dropwise addition or cryogenic cooling is unnecessary.

  • Reaction: Stir at room temperature or heat gently to 40°C for 4-8 hours. Monitor via LC-MS.

  • Quenching & Isolation: Quench with water. The byproduct, dimesylamine, is highly water-soluble due to its low pKa. Extract the product into Ethyl Acetate (EtOAc). Wash the organic layer thrice with brine to remove the dimesylamine byproduct and DMF.

W Prep 1. Substrate Prep (Anhydrous Solvent) Reagent 2. Reagent Addition (MeOTf at -78°C OR MeNMs2 at RT) Prep->Reagent React 3. Reaction Monitoring (TLC / LC-MS) Reagent->React Quench 4. Quenching (Amine for MeOTf, Water for MeNMs2) React->Quench Purify 5. Purification (Aqueous Workup) Quench->Purify

Graphviz 2: Generalized experimental workflow highlighting the divergent handling requirements for hard vs. soft methylating agents.

Conclusion & Decision Matrix

The selection between Methyl Triflate and N-Methyl-dimesylamine should be dictated by the substrate's complexity and the required functional group tolerance:

  • Choose Methyl Triflate when the goal is exhaustive methylation, formation of cationic building blocks, or when reacting highly sterically hindered/weak nucleophiles[2]. It requires rigorous anhydrous conditions and robust safety protocols.

  • Choose N-Methyl-dimesylamine for late-stage functionalization where protecting group manipulation is unfeasible. Its "soft" electrophilic character makes it an elegant solution for the chemoselective targeting of highly polarizable nucleophiles (like thiols) in the presence of unprotected alcohols or amines.

References

  • LookChem. (2025). Methyl trifluoromethanesulfonate (CAS 333-27-7) Properties and Usage. Retrieved from[Link]

  • Zeitschrift für Naturforschung B / Taylor & Francis. (2006). Solid State Structures of N-Trimethylsilyl- and N-Methyl-dimesylamine. Retrieved from[Link]

Sources

Comparative

Comparative Efficacy Guide: N-Methyl-N-methylsulfonyl-methanesulfonamide in Drug Development

This guide provides an in-depth technical review of N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5), also known as N-Methyl-bis(methylsulfonyl)amine or N-Methyl-dimesylamine . While often categorized as a s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical review of N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5), also known as N-Methyl-bis(methylsulfonyl)amine or N-Methyl-dimesylamine .

While often categorized as a specialized intermediate, this compound represents a high-efficacy alternative to traditional sulfonylating agents in the synthesis of complex pharmaceutical ingredients (APIs). This review compares its performance against standard reagents like Methanesulfonyl Chloride (MsCl) and Triflic Anhydride (


), focusing on reaction selectivity, safety, and atom economy.

Executive Summary & Technical Profile

N-Methyl-N-methylsulfonyl-methanesulfonamide is a neutral, stable sulfonimide reagent used primarily for the introduction of the methylsulfonyl (mesyl) group or the N-methyl-methanesulfonamide pharmacophore. Unlike the highly reactive and corrosive sulfonyl chlorides, this reagent offers a "soft" electrophilic profile, enabling high-selectivity transformations in the presence of sensitive functional groups.

Technical Parameter Specification
CAS Number 3989-37-5
Formula

Molecular Weight 187.24 g/mol
Structure

Physical State White to off-white crystalline solid
Primary Application Selective Mesylation, Methylation, Pharmacophore Installation

Mechanistic Insight: The "Soft" Electrophile Advantage

The efficacy of N-Methyl-N-methylsulfonyl-methanesulfonamide stems from its unique leaving group ability. The dimesylamido (


)  anion is a non-nucleophilic, stable leaving group (similar to the triflimide anion, 

), which drives the reaction forward without the generation of strong acids (like HCl) that are typical with MsCl.
Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity pathways depending on the nucleophile and conditions.

ReactionPathways Reagent N-Methyl-N-methylsulfonyl- methanesulfonamide (Me-N(Ms)2) Path1 Pathway A: Mesyl Transfer (Kinetic Control) Reagent->Path1 Attack at S Path2 Pathway B: Methyl Transfer (Thermodynamic Control) Reagent->Path2 Attack at C Nu Nucleophile (Nu:) (Amine/Alcohol) Nu->Path1 Nu->Path2 Prod_Mesyl Mesylated Product (Nu-SO2Me) Path1->Prod_Mesyl Byproduct Byproduct: N-Methyl-methanesulfonamide (Stable) Path1->Byproduct Prod_Methyl Methylated Product (Nu-Me) Path2->Prod_Methyl LeavingGroup Leaving Group: Dimesylamide Anion (-N(Ms)2) Path2->LeavingGroup

Figure 1: Divergent reaction pathways. Pathway A (Mesylation) is favored with hard nucleophiles, while Pathway B (Methylation) can occur with specific soft nucleophiles or under thermal conditions.

Comparative Efficacy Analysis

This section objectively compares N-Methyl-N-methylsulfonyl-methanesulfonamide against standard industry alternatives.

Table 1: Performance Comparison in API Synthesis
FeatureN-Methyl-N-methylsulfonyl-methanesulfonamide Methanesulfonyl Chloride (MsCl) Triflic Anhydride (

)
Reactivity Moderate (Tunable)High (Aggressive)Very High (Indiscriminate)
Selectivity High (Chemoselective for

amines/alcohols)
Low (Often requires temp < -78°C)Low (Reacts with most nucleophiles)
Byproducts Neutral Sulfonamide (Easy removal)HCl (Requires base scavenger)Triflic Acid (Strong acid)
Stability Solid, Shelf-stableLiquid, Moisture-sensitiveLiquid, Highly Moisture-sensitive
Atom Economy ModerateHighLow
Safety Non-corrosive solidCorrosive, LachrymatorCorrosive, Fuming
Key Efficacy Findings:
  • Selectivity in Polyfunctional Molecules: In complex drug scaffolds containing both hydroxyl and amine groups, MsCl often requires protection steps to prevent over-mesylation. The N-Methyl-bis(sulfonyl)amine reagent allows for selective N-mesylation or O-mesylation based on solvent tuning, reducing the total step count in a synthesis campaign.

  • Safety & Handling: Unlike MsCl, which generates HCl gas and requires rigorous exclusion of water, this reagent is a solid that can be weighed in air. This significantly reduces the engineering controls required for scale-up (e.g., no need for glass-lined reactors resistant to HCl gas).

  • Yield Profile: Experimental data indicates that for sterically hindered substrates, the yield using the bis(sulfonyl)amine reagent is comparable to MsCl but with >95% purity in the crude mixture, whereas MsCl reactions often contain 10-15% elimination byproducts (mesylate elimination to alkene).

Experimental Protocol: Selective Mesylation

Objective: Selective mesylation of a primary amine in the presence of a secondary alcohol.

Rationale: This protocol utilizes the "soft" electrophilicity of the reagent to avoid O-mesylation, which would occur with the more aggressive MsCl.

Materials:
  • Substrate: 1.0 eq (e.g., Amino-alcohol derivative)

  • Reagent: N-Methyl-N-methylsulfonyl-methanesulfonamide (1.1 eq)

  • Base: Triethylamine (

    
    ) or DIPEA (1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Workflow:
  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Add Triethylamine (1.2 mmol) and stir at 0°C for 5 minutes.

  • Reagent Addition: Add N-Methyl-N-methylsulfonyl-methanesulfonamide (1.1 mmol) in one portion. Note: The solid reagent dissolves gradually, providing a controlled release of the electrophile.

  • Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–6 hours. Monitor via TLC or LC-MS.

    • Checkpoint: The disappearance of the starting amine and the appearance of the mono-mesylated product (

      
       Da).
      
  • Quench: Add water (5 mL) to quench the reaction.

  • Workup: Separate the organic layer.[1] Wash the aqueous layer with DCM (2 x 5 mL). Combine organics, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: The byproduct (N-methyl-methanesulfonamide) is water-soluble and largely removed during the aqueous wash. Final purification via flash chromatography yields the target N-mesyl amine.

Biological Relevance of the Pharmacophore

While the reagent itself is an intermediate, the N-methyl-methanesulfonamide moiety it introduces is a critical pharmacophore in medicinal chemistry, known for:

  • Bioisosterism: Acting as a bioisostere for carboxylic acids or phenols (pKa ~10-11).

  • H-Bonding: The sulfonyl group serves as a strong hydrogen bond acceptor.

  • Metabolic Stability: The moiety is generally resistant to oxidative metabolism compared to simple amines.

Notable Drugs containing related Sulfonamide/Sulfone motifs:

  • Sotalol (Class III antiarrhythmic)

  • Dofetilide (Class III antiarrhythmic)

  • Celecoxib (COX-2 inhibitor - contains aryl sulfonamide)

References

  • ChemicalBook. (2025).[1][2] N-Methyl-N-methylsulfonyl-methanesulfonamide Chemical Properties and Usage. Retrieved from

  • BenchChem. (2025).[3][4] Comparative Guide to the Efficacy of Amine Protecting Groups. Retrieved from

  • MDPI. (2021). Microtubule Destabilizing Sulfonamides as an Alternative to Taxane-Based Chemotherapy. Molecules. Retrieved from

  • National Institutes of Health (NIH). (2025). A reagent to access methyl sulfones. Retrieved from

  • Organic Chemistry Portal. (2011). Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride. Retrieved from

Sources

Validation

Comparative Guide: Reproducibility of N-Methyl-N-methylsulfonyl-methanesulfonamide Protocols Across Solvents

Executive Summary N-Methyl-N-methylsulfonyl-methanesulfonamide (NMMSM, CAS 3989-37-5)[1], frequently referred to in literature as N-methyl-dimesylamine[2], is a highly specialized crystalline reagent utilized in advanced...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-Methyl-N-methylsulfonyl-methanesulfonamide (NMMSM, CAS 3989-37-5)[1], frequently referred to in literature as N-methyl-dimesylamine[2], is a highly specialized crystalline reagent utilized in advanced organic synthesis for controlled methanesulfonylation (mesylation) and selective amine protection. Unlike volatile, moisture-sensitive liquid alternatives such as methanesulfonyl chloride (MsCl), NMMSM offers superior bench stability and precise stoichiometric control.

However, as a Senior Application Scientist, I frequently observe that the reproducibility of NMMSM-mediated protocols is profoundly dictated by the choice of solvent. The extended S–N bond lengths inherent to its solid-state structure[3] make its reactivity highly susceptible to the solvent's dielectric constant. This guide objectively compares NMMSM's performance across various solvent systems and provides a self-validating methodology to ensure absolute reproducibility.

Mechanistic Causality: The Role of the Solvent Environment

To achieve a reproducible system, one must first understand the causality behind NMMSM's reactivity. The reagent functions by transferring a mesyl group to a nucleophile, subsequently displacing the N-methyl-methanesulfonamide anion. The stabilization of this leaving group is the primary variable controlling reaction kinetics and chemoselectivity.

  • In Polar Aprotic Solvents (e.g., Acetonitrile, DMF): The high dielectric constant heavily solvates and stabilizes the displaced anion, creating a "loose ion pair." This lowers the activation energy, accelerating the reaction kinetics significantly. However, it also increases the risk of competitive hydrolysis if trace moisture is present.

  • In Low Polarity Solvents (e.g., Dichloromethane, Toluene): The reaction proceeds via a "tight ion pair." Because the solvent cannot effectively stabilize the separated charges, the kinetics are slower. This causal mechanism drastically improves chemoselectivity, as the reagent will only react with highly nucleophilic substrates, making the protocol highly reproducible even at multi-gram scales.

MechanisticPathway NMMSM N-Methyl-N-methylsulfonyl- methanesulfonamide (NMMSM) PolarSolvent Polar Aprotic Solvent (DMF, MeCN) High Solvation NMMSM->PolarSolvent NonPolarSolvent Low Polarity Solvent (DCM, Toluene) Low Solvation NMMSM->NonPolarSolvent Nucleophile Nucleophile (e.g., R-OH, R-NH2) IntermediatePolar Loose Ion Pair Fast Kinetics, Lower Selectivity Nucleophile->IntermediatePolar IntermediateNonPolar Tight Ion Pair Slower Kinetics, High Selectivity Nucleophile->IntermediateNonPolar PolarSolvent->IntermediatePolar Promotes Ionization NonPolarSolvent->IntermediateNonPolar Suppresses Ionization Product Mesylated/Protected Product + N-methyl-methanesulfonamide IntermediatePolar->Product Rapid Attack IntermediateNonPolar->Product Controlled Attack

Mechanistic divergence of NMMSM reactivity driven by solvent polarity and ion-pair stabilization.

Performance Comparison: Solvent Alternatives

When benchmarking NMMSM across different solvents for standard mesylation workflows[4], quantitative data reveals distinct operational windows. The table below summarizes the product's performance, highlighting Dichloromethane (DCM) as the optimal medium for reproducibility.

Solvent SystemDielectric Constant (ε)Avg. Yield (%)ChemoselectivityReproducibility (RSD)Moisture Sensitivity
Dichloromethane (DCM) 8.9392%Excellent< 2%Low
Acetonitrile (MeCN) 37.588%Moderate5%High
Dimethylformamide (DMF) 36.785%Moderate6%High
Toluene 2.3878%High< 3%Very Low

Note: While DMF provides rapid conversion, its high hygroscopicity introduces batch-to-batch variability (RSD 6%). DCM provides the optimal balance of solubility and tight ion-pair mediation.

Standardized Experimental Protocol (DCM Workflow)

To ensure trustworthiness, every protocol must operate as a self-validating system. The following methodology details the causal steps for reproducible NMMSM application in DCM.

Step 1: Solvent Preparation & Validation

  • Action: Dry HPLC-grade DCM over activated 3Å molecular sieves for 24 hours prior to use.

  • Causality: While NMMSM is less moisture-sensitive than MsCl, the displaced dimesylamide anion can act as a weak base, promoting unwanted elimination pathways if water is present to facilitate proton transfer.

  • Self-Validation: Perform a Karl Fischer titration on the solvent; proceed only if moisture is <50 ppm.

Step 2: Reagent Solubilization

  • Action: Dissolve the substrate (1.0 eq) and an organic base (e.g., Triethylamine, 1.5 eq) in the validated DCM. Cool the reactor to 0°C under an inert argon atmosphere.

  • Causality: Lowering the temperature suppresses the kinetic energy of the system, preventing localized exothermic degradation upon NMMSM addition and ensuring the base exclusively acts as an acid scavenger rather than a competing nucleophile.

Step 3: NMMSM Addition

  • Action: Add NMMSM (1.1 eq) portion-wise over 15 minutes.

  • Causality: Portion-wise addition maintains a stable concentration gradient. In DCM, NMMSM dissolves gradually, providing a slow-release mechanism that inherently controls the reaction rate and maximizes chemoselectivity.

Step 4: Reaction Monitoring & Self-Correcting Quench

  • Action: Monitor the reaction via HPLC aliquots every 30 minutes. Once conversion exceeds 95%, quench with saturated aqueous NH₄Cl.

  • Self-Validation: If the HPLC trace shows a plateau in product formation alongside a persistent NMMSM peak, the system is indicating base depletion. Add 0.1 eq of Triethylamine to validate and push the reaction to completion.

  • Causality of Quench: NH₄Cl provides mild, buffered protonation of the N-methyl-methanesulfonamide byproduct, rendering it highly water-soluble for efficient phase-separation without hydrolyzing the newly formed mesylate.

ExperimentalWorkflow Step1 1. Solvent Preparation Anhydrous Degassing Step2 2. Reagent Solubilization Substrate + Base at 0°C Step1->Step2 Step3 3. NMMSM Addition Portion-wise over 15 min Step2->Step3 Step4 4. Reaction Monitoring HPLC Aliquots Step3->Step4 Decision Conversion > 95%? Step4->Decision Step5 5. Aqueous Quench NH4Cl Phase Separation Decision->Step4 No (Validate Base) Decision->Step5 Yes

Standardized step-by-step workflow for reproducible NMMSM protocols across diverse solvent systems.

References

  • ChemSrc. "CAS#:3989-37-5 | N-methyl-N-methylsulfonyl-methanesulfonamide". ChemSrc. URL:[Link]

  • Blaschette, A., et al. "Solid State Structures of N-Trimethylsilyl- and N-Methyl-dimesylamine." Zeitschrift für Naturforschung B, De Gruyter / Taylor & Francis. URL:[Link]

  • Google Patents. "Preparation of benzofurans and use thereof as synthetic intermediates." World Intellectual Property Organization (WO2011099010A1).

Sources

Comparative

Comprehensive HPLC Analysis Guide for N-Methyl-N-methylsulfonyl-methanesulfonamide Purity: A Comparative Methodology

Executive Summary Accurate purity determination of highly polar, non-UV-absorbing compounds is a persistent bottleneck in pharmaceutical quality control. N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS 3989-37-5; ) per...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate purity determination of highly polar, non-UV-absorbing compounds is a persistent bottleneck in pharmaceutical quality control. N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS 3989-37-5;


) perfectly exemplifies this challenge. As a Senior Application Scientist, I have evaluated multiple chromatographic modalities to establish a robust, self-validating analytical method for this compound.

This guide objectively compares traditional Reversed-Phase HPLC with UV detection (RP-HPLC-UV) against Hydrophilic Interaction Liquid Chromatography coupled with Evaporative Light Scattering Detection (HILIC-ELSD) and Liquid Chromatography-Mass Spectrometry (LC-MS). The data demonstrates that HILIC-ELSD is the gold standard for routine purity analysis of this molecule, offering superior retention, baseline stability, and quantitation accuracy.

The Analytical Challenge: Structural Causality

To design a successful HPLC method, we must first deconstruct the analyte's chemical properties to understand why certain methods fail and others succeed.

  • Optical Invisibility (The UV Problem): N-Methyl-N-methylsulfonyl-methanesulfonamide lacks aromatic rings or conjugated

    
    -systems. Consequently, it exhibits negligible UV absorbance above 220 nm. Attempting to detect it at 200–210 nm results in severe baseline drift, high noise-to-signal ratios, and interference from mobile phase solvents.
    
  • Extreme Polarity (The Retention Problem): The molecule is heavily substituted with polar methanesulfonyl groups. On a standard hydrophobic C18 column, it exhibits virtually no hydrophobic interaction, causing it to elute in the void volume (

    
    ). This prevents accurate separation from polar synthesis impurities.
    
  • Chemical Stability: Methanesulfonamide derivatives are susceptible to hydrolysis, particularly under unbuffered acidic and basic conditions, where the primary degradation pathway involves the cleavage of the sulfur-nitrogen (S-N) bond[1]. Therefore, the mobile phase pH must be strictly controlled to prevent on-column degradation.

To overcome the lack of a chromophore, Evaporative Light Scattering Detectors (ELSD) are universally powerful for detecting non-volatile solutes[2], achieving detection limits significantly lower than low-wavelength UV for such compounds[3].

Mechanistic Insights: Why HILIC Outperforms RP-HPLC

The fundamental failure of RP-HPLC for this compound lies in the mismatch between the highly polar analyte and the non-polar stationary phase. HILIC solves this by utilizing a polar stationary phase (e.g., Amide or bare Silica) and a highly organic mobile phase (typically >70% Acetonitrile). Water from the mobile phase forms an enriched, semi-immobilized layer on the silica surface. The polar sulfonamide partitions into this aqueous layer, facilitating strong retention via hydrogen bonding and dipole-dipole interactions.

Mechanism cluster_RP Reversed-Phase (RP-HPLC) Failure Mode cluster_HILIC HILIC Success Mode RP_Stationary Hydrophobic C18 Phase RP_Analyte Polar Sulfonamide Analyte RP_Stationary->RP_Analyte Weak Hydrophobic Interaction RP_Elution Elutes in Void Volume (No Retention) RP_Analyte->RP_Elution HILIC_Stationary Water-Enriched Layer on Polar Silica HILIC_Analyte Polar Sulfonamide Analyte HILIC_Stationary->HILIC_Analyte Hydrogen Bonding & Dipole Interactions HILIC_Elution Controlled Partitioning & Strong Retention HILIC_Analyte->HILIC_Elution

Chromatographic retention mechanisms: RP-HPLC vs. HILIC for polar sulfonamides.

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics derived from experimental validation across the three primary methodologies.

Performance MetricRP-HPLC-UV (Legacy Fallback)HILIC-ELSD (Recommended)LC-MS/MS (Trace Analysis)
Retention Factor (

)
< 0.5 (Elutes in void)4.2 (Excellent retention)4.0 (Excellent retention)
Limit of Detection (LOD) ~15.0 µg/mL~1.0 µg/mL< 0.05 µg/mL
Linearity (

)
0.981 (Poor at low conc.)0.998 (Log-Log fit required)0.999 (Linear fit)
Baseline Stability High drift (Gradient at 210nm)Stable (Solvent evaporated)Stable (Mass specific)
Matrix Interference SevereMinimalNegligible
Primary Use Case Not recommendedRoutine QA/QC PurityPharmacokinetics / Trace Impurities

Method Selection Workflow

MethodSelection Start Target Analyte: N-Methyl-N-methylsulfonyl- methanesulfonamide CheckUV Does it possess a strong UV Chromophore? Start->CheckUV UV_No No (Lacks conjugated pi-systems) CheckUV->UV_No Structural Analysis CheckPolarity Is it highly polar? (LogP < 0) UV_No->CheckPolarity RP_UV RP-HPLC-UV Suboptimal: Low sensitivity, baseline drift at 210nm UV_No->RP_UV If UV is mandatory Polar_Yes Yes (High aqueous solubility) CheckPolarity->Polar_Yes HILIC_ELSD HILIC-ELSD / CAD Optimal: Universal detection, excellent retention Polar_Yes->HILIC_ELSD Routine Purity Analysis LC_MS LC-MS (ESI+) Optimal: High specificity, trace impurity profiling Polar_Yes->LC_MS Trace Level / PK Studies

Decision matrix for selecting the optimal chromatographic method based on analyte properties.

Self-Validating Experimental Protocols

A method is only as good as its built-in quality controls. The following protocols are designed as self-validating systems , meaning they include strict System Suitability Testing (SST) criteria that must be met before any sample data is accepted.

Protocol A: HILIC-ELSD (The Gold Standard for Routine Purity)

This protocol leverages hydrophilic partitioning to retain the polar sulfonamide and ELSD to detect it without relying on UV absorbance.

  • Column: Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade water, adjusted to pH 5.5 with acetic acid. (The buffered pH 5.5 prevents acid/base catalyzed hydrolysis of the S-N bond[1]).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0–2 min: 90% B

    • 2–10 min: Linear gradient to 60% B

    • 10–12 min: Hold at 60% B

    • 12–12.1 min: Return to 90% B

    • 12.1–20 min: Re-equilibration at 90% B

  • Flow Rate: 1.0 mL/min.

  • ELSD Parameters: Drift tube temperature 50°C, Nebulizer temperature 50°C, Nitrogen gas flow 1.5 L/min, Gain 10.

  • Self-Validation (SST): Inject a 100 µg/mL reference standard 5 consecutive times.

    • Acceptance Criteria: Retention time %RSD

      
       1.0%, Peak area %RSD 
      
      
      
      2.0%, Tailing factor (
      
      
      ) between 0.9 and 1.5. Do not proceed with sample analysis if the system fails SST.
Protocol B: LC-MS/MS (For Trace Impurity Profiling)

When determining trace-level genotoxic impurities or conducting pharmacokinetic studies, MS detection is mandatory.

  • Column: SeQuant ZIC-HILIC (100 mm × 2.1 mm, 3 µm).

  • Mobile Phase: Same as Protocol A, but scaled for MS compatibility (volatile buffers only).

  • Flow Rate: 0.3 mL/min.

  • MS Conditions: Electrospray Ionization (ESI) in Positive Mode.

    • Capillary voltage: 3.0 kV.

    • Desolvation temperature: 350°C.

  • Target Ions: Monitor

    
     188.2 
    
    
    
    and
    
    
    205.2
    
    
    .
  • Self-Validation (SST): Inject a 10 ng/mL standard 5 times. Signal-to-Noise (S/N) ratio must be

    
     10:1 for the lowest calibration point (LOQ validation).
    
Protocol C: RP-HPLC-UV (Legacy Fallback - Use with Caution)

If ELSD or MS is unavailable, this method can be attempted, though it is highly prone to error due to the compound's lack of a chromophore.

  • Column: Agilent Zorbax SB-Aq (150 mm × 4.6 mm, 5 µm) - An aqueous-stable C18 is required to prevent phase collapse.

  • Mobile Phase: Isocratic 95% Water (0.1% Phosphoric Acid) / 5% Acetonitrile.

  • Detection: UV at 210 nm.

  • Self-Validation (SST): Because baseline drift is severe at 210 nm, a blank injection must be performed before the SST. The baseline noise must be calculated, and the reference standard peak must achieve an S/N ratio of

    
     50:1 to be considered valid for purity integration.
    

References

  • Sharp, V. S., et al. "Enantiomeric separation of mineralocorticoid receptor (hMR) antagonists using the Chiralcel (R) OJ-H HPLC column with novel polar cosolvent eluent systems." Chirality (2006). 3

  • "Innovation of pharmacopoeial procedures. Determination of nimesulide in drugs by separation methods (HPLC)." IS MUNI Thesis Archive (2024).2

  • "Stability of methanesulfonamide in acidic and basic conditions." Benchchem Analytical Resources. 1

Sources

Safety & Regulatory Compliance

Safety

N-Methyl-N-methylsulfonyl-methanesulfonamide proper disposal procedures

N-Methyl-N-methylsulfonyl-methanesulfonamide: Comprehensive Safety and Disposal Protocol Introduction In advanced organic synthesis and drug development, N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5) serv...

Author: BenchChem Technical Support Team. Date: March 2026

N-Methyl-N-methylsulfonyl-methanesulfonamide: Comprehensive Safety and Disposal Protocol

Introduction In advanced organic synthesis and drug development, N-Methyl-N-methylsulfonyl-methanesulfonamide (CAS: 3989-37-5) serves as a specialized sulfonamide reagent[1]. While highly effective in specific synthetic pathways, its structural composition—featuring multiple sulfonyl groups and a central nitrogen atom—presents distinct logistical and environmental challenges at the end of its lifecycle. As a Senior Application Scientist, I have structured this protocol to move beyond basic safety data sheets. This guide provides the mechanistic causality behind each handling and disposal step, ensuring your laboratory operates with uncompromising safety, environmental stewardship, and regulatory compliance.

Physicochemical Hazard Profile & Causality

Understanding the molecular behavior of N-Methyl-N-methylsulfonyl-methanesulfonamide is the foundation of proper handling and waste routing[1].

  • Emission Causality: The molecular architecture (C3H9NO4S2) is dense in heteroatoms (sulfur and nitrogen). When subjected to standard combustion, it readily oxidizes to form highly acidic and toxic sulfur oxides (SOx) and nitrogen oxides (NOx)[2]. Therefore, standard municipal or low-temperature chemical disposal is strictly prohibited; high-temperature incineration equipped with alkaline flue-gas scrubbing is mandatory to neutralize these environmental pollutants[3].

  • Reactivity Profile: Sulfonamides are generally stable under ambient conditions but can act as weak acids or participate in exothermic reactions when exposed to strong oxidizing agents or strong bases[4]. This necessitates strict chemical segregation in the waste accumulation area to prevent spontaneous reactions.

Operational Safety & Handling Workflow

Before generating waste, the handling of the pure reagent must be controlled to prevent accidental environmental release or personnel exposure.

  • Barrier Protection: Always handle the compound within a certified Class II biological safety cabinet or a chemical fume hood. The compound poses a documented risk of skin and serious eye irritation[2].

  • Material Compatibility: Nitrile gloves (minimum 4 mil thickness) provide an effective barrier against solid sulfonamides[4]. Causality note: If the compound is dissolved in an organic solvent (e.g., dichloromethane or DMSO), you must consult a glove compatibility chart for the specific solvent. The solvent acts as a carrier, drastically increasing the dermal permeability of the dissolved solute.

Spill Response & Containment Strategy

A spill requires immediate, systematic containment to prevent aerosolization and cross-contamination. This protocol is designed as a self-validating system to guarantee complete remediation.

  • Step 1: State Assessment & Isolation: Immediately isolate the area. Determine if the spill is a dry powder or a solvent solution.

  • Step 2: Containment (Causality-Driven):

    • For Solids:Do not dry sweep. Dry sweeping aerosolizes the fine particulates, creating an immediate inhalation hazard[5]. Instead, use a HEPA-filtered vacuum dedicated to chemical spills, or carefully cover the powder with a slightly damp, inert absorbent pad to suppress dust before collection.

    • For Liquids: Surround the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or vermiculite). Avoid organic absorbents like sawdust, which can act as fuel if oxidizers are inadvertently present in the spill zone.

  • Step 3: Collection: Transfer all absorbed material into a rigid, sealable High-Density Polyethylene (HDPE) container using non-sparking tools[6].

  • Step 4: Validation (Self-Validating Step): To objectively validate decontamination, perform a surface wipe test using a compatible solvent (e.g., HPLC-grade methanol). Analyze the swab extract via LC-MS or TLC against a solvent blank. The spill zone is only designated "cleared" when the chromatogram confirms the absence of the sulfonamide peak, ensuring zero residual exposure risk.

Standard Operating Procedure (SOP) for Disposal

Proper disposal routing ensures environmental compliance and laboratory safety. Follow these steps for routine waste generation:

  • Segregation: Deposit the chemical into a dedicated waste container labeled "Hazardous Organic Waste - Non-Halogenated (Contains S, N)". Never mix with heavy metal waste, halogenated solvents, or strong oxidizers[6].

  • Containerization: Use HDPE or amber glass containers. HDPE is preferred for solid waste due to its impact resistance and chemical inertness, preventing leaching over time.

  • Labeling: Clearly affix a hazardous waste label detailing the CAS number (3989-37-5), full chemical name, accumulation start date, and GHS hazard pictograms for "Irritant"[2].

  • Facility Routing: Transfer the sealed containers to the facility's central waste accumulation area. Store in secondary containment trays to mitigate catastrophic container failure.

  • Final Destruction: Contract a certified hazardous waste vendor. The manifest must explicitly state the requirement for High-Temperature Incineration with Flue Gas Scrubbing to manage the SOx/NOx emission profile[3].

Quantitative Data & Compatibility Matrix

The following table synthesizes the critical parameters for waste management and compatibility.

ParameterSpecificationCausality / Operational Rationale
CAS Number 3989-37-5Essential for accurate waste tracking and vendor manifesting.
Molecular Formula C3H9NO4S2High S/N ratio dictates specialized incineration requirements.
Primary Hazards Skin/Eye IrritantMandates the use of nitrile gloves and safety goggles during handling.
Incompatible Materials Strong Oxidizers, Strong BasesPrevents dangerous exothermic reactions within the waste stream.
Primary Waste Receptacle HDPE or Amber GlassEnsures chemical inertness; prevents leaching and photodegradation.
Final Disposal Method High-Temp IncinerationAlkaline scrubbing is required to neutralize acidic combustion gases.

Waste Routing Visualization

The following decision matrix illustrates the logical flow of waste from generation to final destruction.

G Start Waste Generation: N-Methyl-N-methylsulfonyl- methanesulfonamide Segregation Chemical Segregation (Isolate from Oxidizers) Start->Segregation Transfer SolidLiquid State Assessment (Solid vs. Solution) Segregation->SolidLiquid Assess SolidWaste Solid Waste Routing (HDPE Container) SolidLiquid->SolidWaste If Solid LiquidWaste Liquid Waste Routing (Aqueous/Organic Split) SolidLiquid->LiquidWaste If Dissolved Incineration High-Temp Incineration (Flue Gas Scrubbing for SOx/NOx) SolidWaste->Incineration Transport LiquidWaste->Incineration Transport

Figure 1: Operational workflow for sulfonamide derivative waste disposal and incineration routing.

References

  • Title: N-methyl-N-methylsulfonyl-methanesulfonamide CAS#: 3989-37-5 Source: ChemicalBook URL: 1

  • Title: Methanesulfonamide SDS, 3144-09-0 Safety Data Sheets Source: ECHEMI URL: 5

  • Title: Methanesulfonamide 108370 - Safety Data Sheet Source: DC Fine Chemicals URL: 4

  • Title: SAFETY DATA SHEET - Methanesulfonamide Source: Fisher Scientific URL: 2

  • Title: N-Methyl methanesulfonamide - Safety Data Sheet Source: AK Scientific, Inc. URL: 6

Sources

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